Product packaging for Boc-Pen(pMeBzl)-OH.DCHA(Cat. No.:CAS No. 198474-61-2)

Boc-Pen(pMeBzl)-OH.DCHA

Cat. No.: B613661
CAS No.: 198474-61-2
M. Wt: 353,48*181,32 g/mole
InChI Key: XIWRVVSYJKYAIZ-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Pen(pMeBzl)-OH.DCHA, also known as this compound, is a useful research compound. Its molecular formula is C30H50N2O4S and its molecular weight is 353,48*181,32 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50N2O4S B613661 Boc-Pen(pMeBzl)-OH.DCHA CAS No. 198474-61-2

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWRVVSYJKYAIZ-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673982
Record name N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198474-61-2
Record name N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Boc-Pen(pMeBzl)-OH.DCHA: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-S-(p-methylbenzyl)-penicillamine dicyclohexylammonium salt, commonly abbreviated as Boc-Pen(pMeBzl)-OH.DCHA, is a protected amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. Penicillamine, a non-proteinogenic amino acid, is characterized by the presence of gem-dimethyl groups on its β-carbon, which imparts significant conformational constraints upon the peptide backbone. This feature is highly valuable in drug design and development for creating peptides with enhanced stability, receptor selectivity, and specific biological activities.

This technical guide provides a comprehensive overview of the properties, applications, and detailed methodologies for the use of this compound in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

This compound is supplied as a dicyclohexylammonium (DCHA) salt to improve its crystallinity, stability, and handling. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the p-methylbenzyl (pMeBzl) group protects the thiol side chain.

PropertyValueReferences
Molecular Formula C₃₀H₅₀N₂O₄S[1][2][3]
Molecular Weight 534.8 g/mol [1]
Appearance White to off-white crystalline powderInferred from typical properties of amino acid DCHA salts
CAS Number 198474-61-2 (L-form); 198470-36-9 (D-form)[3][4]
Purity Typically ≥98%[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-chemistry-based solid-phase peptide synthesis. The protecting groups are strategically chosen for their differential lability, allowing for the selective deprotection of the N-terminal Boc group while the pMeBzl side-chain protection remains intact throughout the peptide chain elongation.

General SPPS Workflow using this compound

The incorporation of a Boc-Pen(pMeBzl)-OH residue into a growing peptide chain on a solid support follows a cyclical process of deprotection, neutralization, and coupling.

spss_workflow resin Resin-NH₂ deprotection1 Boc Deprotection (TFA in DCM) resin->deprotection1 Start Cycle neutralization Neutralization (DIEA in DMF/DCM) deprotection1->neutralization coupling Coupling of Boc-Pen(pMeBzl)-OH neutralization->coupling deprotection2 Boc Deprotection (TFA in DCM) coupling->deprotection2 Repeat Cycle for next AA cleavage Final Cleavage & pMeBzl Deprotection (e.g., HF) deprotection2->cleavage After final AA peptide Peptide with Penicillamine cleavage->peptide

General workflow for SPPS using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in utilizing this compound in SPPS.

Removal of the Dicyclohexylammonium (DCHA) Salt

Prior to its use in coupling, the free acid form of Boc-Pen(pMeBzl)-OH must be generated from its DCHA salt.

Materials:

  • This compound

  • Ethyl acetate (EtOAc)

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M KHSO₄ solution three times to remove the dicyclohexylamine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Boc-Pen(pMeBzl)-OH, as a foam or oil.

Coupling of Boc-Pen(pMeBzl)-OH

Due to the steric hindrance from the gem-dimethyl groups of the penicillamine residue, optimized coupling conditions are recommended to ensure high coupling efficiency.

Recommended Coupling Reagents and Expected Efficiency:

Coupling ReagentBaseActivationCoupling TimeExpected EfficiencyNotes
HBTU/HOBtDIEAIn situ1-2 hoursHighGenerally provides good results with hindered residues.
HATU/HOAtDIEAIn situ1-2 hoursVery HighOften used for particularly difficult couplings.
DIC/HOBtDIEA (for neutralization)Pre-activation or in situ2-4 hoursModerate to HighMay require double coupling for quantitative results.

General Coupling Protocol (using HBTU):

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation Mixture: In a separate vessel, dissolve Boc-Pen(pMeBzl)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Washing: After complete coupling, wash the resin thoroughly with DMF, followed by DCM, and then methanol to remove excess reagents and byproducts.

N-terminal Boc Deprotection

The temporary Boc protecting group is removed using a moderately strong acid.

Procedure:

  • Treat the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM to remove residual acid.

  • Proceed to the neutralization step before the next coupling cycle.

Final Cleavage and pMeBzl Deprotection

At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the pMeBzl group, are removed simultaneously. This typically requires a strong acid.

Cleavage Cocktail:

  • A common reagent for the cleavage of the pMeBzl group is anhydrous hydrogen fluoride (HF). A typical cleavage cocktail consists of HF:p-cresol (9:1) at 0°C for 1 hour.

  • Caution: Anhydrous HF is extremely corrosive and toxic and requires specialized equipment and handling procedures.

General Procedure (HF Cleavage):

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add the scavenger (e.g., p-cresol).

  • Condense the anhydrous HF into the reaction vessel at low temperature.

  • Allow the reaction to proceed at 0°C for the specified time.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by filtration or centrifugation.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Relevance of Penicillamine-Containing Peptides

While this compound is a synthetic building block and not directly involved in signaling pathways, its incorporation into peptides can lead to compounds with significant biological activity. The conformational constraints imposed by the penicillamine residue can enhance the peptide's affinity and selectivity for its target receptor. For example, penicillamine substitution has been used to develop potent and selective analgesic peptides that act as antagonists for nicotinic acetylcholine receptors (nAChRs), offering a potential non-opioid-based mechanism for pain treatment.[5] The resulting peptides can then modulate various signaling pathways downstream of these receptors.

Conclusion

This compound is an invaluable reagent for the synthesis of conformationally constrained peptides. Its use in a Boc-based SPPS strategy, with appropriate considerations for its steric hindrance during coupling and the robust conditions required for final deprotection, enables the creation of novel peptide therapeutics with improved pharmacological profiles. The detailed protocols provided in this guide offer a framework for the successful incorporation of this unique amino acid into complex peptide structures, paving the way for further advancements in drug discovery and development.

References

A Technical Guide to Boc-Pen(pMeBzl)-OH.DCHA: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pen(pMeBzl)-OH.DCHA is a protected amino acid derivative of penicillamine, a non-proteinogenic amino acid characterized by a dimethylated β-carbon. This unique structural feature imparts significant steric hindrance, which can be strategically employed in peptide and peptidomimetic design to introduce conformational constraints and enhance metabolic stability. The N-terminal α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the thiol side chain is protected by a p-methylbenzyl (pMeBzl) group. The dicyclohexylamine (DCHA) salt form improves the crystallinity and handling of the compound. This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below.

PropertyValueReferences
Chemical Name N-α-(tert-Butoxycarbonyl)-S-(p-methylbenzyl)-penicillamine dicyclohexylammonium salt
Molecular Formula C₃₀H₅₀N₂O₄S[1][2][3][4][5]
Molecular Weight 534.8 g/mol [1][2][4][6]
CAS Number 198470-36-9 (for D-isomer salt), 198474-61-2 (for L-isomer salt)[1][4][5]
Purity (typical) ≥98% (HPLC)
Melting Point Not available. To be determined experimentally or consult the Certificate of Analysis.
Optical Rotation Not available. To be determined experimentally or consult the Certificate of Analysis.
Solubility Soluble in chloroform, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.
Storage Store at room temperature in a dry, well-sealed container.[7]

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The penicillamine residue is incorporated into peptide sequences to:

  • Introduce conformational constraints: The gem-dimethyl group on the β-carbon restricts the rotational freedom of the peptide backbone, influencing the secondary structure.

  • Enhance metabolic stability: The steric hindrance provided by the penicillamine residue can protect adjacent peptide bonds from enzymatic degradation.

  • Modulate biological activity: The unique structural features of penicillamine can alter the binding affinity and selectivity of peptides for their biological targets.

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy is a well-established method for SPPS. The workflow for incorporating a Boc-Pen(pMeBzl)-OH residue is outlined below.

spss_workflow resin Resin Support deprotection Boc Deprotection (TFA in DCM) resin->deprotection 1. neutralization Neutralization (e.g., DIEA in DCM) deprotection->neutralization 2. coupling Coupling of Boc-Pen(pMeBzl)-OH neutralization->coupling 3. washing Washing coupling->washing 4. repeat Repeat Cycle washing->repeat cleavage Final Cleavage (e.g., HF) washing->cleavage n cycles repeat->deprotection peptide Purified Peptide cleavage->peptide

Caption: General workflow for Boc-SPPS.

Experimental Protocols

Boc Deprotection

The Boc protecting group is removed under acidic conditions.

  • Reagent: 25-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Procedure:

    • Swell the resin-bound peptide in DCM.

    • Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature.[8]

    • Filter and wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.

Neutralization

The protonated N-terminal amine is neutralized to the free amine before coupling.

  • Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Procedure:

    • Wash the deprotected resin with DCM.

    • Treat the resin with the DIEA/DCM solution for 5-10 minutes.

    • Wash the resin with DCM to remove excess DIEA.

Coupling of Boc-Pen(pMeBzl)-OH

Due to the steric hindrance of the penicillamine residue, a potent coupling reagent is recommended to ensure efficient peptide bond formation and minimize racemization.[2][9][10]

  • Recommended Coupling Reagents:

    • HBTU/HOBt: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate / 1-Hydroxybenzotriazole.

    • HATU/HOAt: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole.

    • PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[1]

  • General Coupling Protocol (using HBTU/HOBt):

    • Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of dimethylformamide (DMF).

    • In a separate vessel, dissolve HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the dissolved amino acid to the coupling reagent solution.

    • Add DIEA (6 equivalents) to the mixture and allow for pre-activation for 2-5 minutes.[9]

    • Add the pre-activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.[9]

    • Monitor the reaction completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

    • Wash the resin thoroughly with DMF and DCM.

coupling_reaction cluster_reactants Reactants cluster_resin Resin-Bound Peptide BocPen Boc-Pen(pMeBzl)-OH ActivatedAA Activated Boc-Pen(pMeBzl)-O-Ester BocPen->ActivatedAA CouplingReagent Coupling Reagent (e.g., HBTU/HOBt) CouplingReagent->ActivatedAA Base Base (DIEA) Base->ActivatedAA ResinPeptide H₂N-Peptide-Resin CoupledProduct Boc-Pen(pMeBzl)-NH-Peptide-Resin ResinPeptide->CoupledProduct ActivatedAA->CoupledProduct

Caption: Activation and coupling of Boc-Pen(pMeBzl)-OH.

Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the pMeBzl side-chain protecting group. This requires a strong acid.

  • Reagent: Anhydrous hydrogen fluoride (HF).

  • Procedure:

    • Dry the peptide-resin thoroughly.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF at 0°C for 1-2 hours.[9] Scavengers such as anisole or p-cresol should be added to prevent side reactions.

    • Remove the HF by evaporation under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether and wash several times.

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize for purification by HPLC.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. The reagents used in SPPS, particularly TFA and HF, are highly corrosive and toxic and require special handling procedures and safety precautions. Always consult the Safety Data Sheet (SDS) before use.

Signaling Pathways

This compound is a synthetic building block and is not known to be directly involved in biological signaling pathways. However, the peptides synthesized using this derivative are often designed to interact with specific cellular targets and signaling cascades. For example, penicillamine-containing analogs of hormones like oxytocin and vasopressin are used to study receptor binding and signaling.[8] The specific pathway of interest will depend on the design and therapeutic target of the final peptide product.

Conclusion

This compound is a valuable reagent for the synthesis of conformationally constrained and metabolically stable peptides. Its successful incorporation into peptide sequences relies on the use of appropriate coupling reagents to overcome steric hindrance and optimized reaction conditions to minimize side reactions. This guide provides a foundational understanding of its properties and a framework for its application in solid-phase peptide synthesis, enabling researchers and drug development professionals to effectively utilize this unique amino acid derivative in their synthetic endeavors.

References

An In-depth Technical Guide to the Structure and Synthesis of Boc-Pen(pMeBzl)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-S-(p-methylbenzyl)-L-penicillamine dicyclohexylammonium salt (Boc-Pen(pMeBzl)-OH.DCHA), a crucial building block in peptide chemistry and drug development. This document details its chemical structure and a representative synthetic pathway, including detailed experimental protocols for each step.

Chemical Structure and Properties

This compound is a protected derivative of the non-proteinogenic amino acid L-penicillamine. The structure incorporates three key features:

  • L-Penicillamine Backbone: The core structure is derived from L-penicillamine (β,β-dimethylcysteine), which introduces significant conformational constraints into peptides due to the gem-dimethyl groups on the β-carbon. This is valuable for designing peptides with enhanced stability and receptor selectivity.

  • Boc Protecting Group: The α-amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is acid-labile and is readily removed under moderately acidic conditions, making it a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).

  • p-Methylbenzyl (pMeBzl) Protecting Group: The thiol group of the penicillamine side chain is protected by a p-methylbenzyl group. This protecting group is stable to the conditions used for Boc deprotection but can be cleaved with strong acids, such as anhydrous hydrogen fluoride (HF).

  • Dicyclohexylammonium (DCHA) Salt: The carboxylic acid is formulated as a dicyclohexylammonium salt. This is often done to improve the crystallinity, stability, and handling properties of the free acid, which may be an oil or difficult to purify.

The combination of the Boc and pMeBzl protecting groups provides an orthogonal protection strategy suitable for the controlled synthesis of complex peptides.

Physicochemical Properties

PropertyValue
Chemical Name N-α-(tert-butoxycarbonyl)-S-(p-methylbenzyl)-L-penicillamine dicyclohexylammonium salt
Synonyms Boc-L-Pen(pMeBzl)-OH·DCHA, Boc-β,β-dimethyl-L-Cys(pMeBzl)-OH·DCHA
CAS Number 198474-61-2
Molecular Formula C30H50N2O4S
Molecular Weight 534.79 g/mol
Appearance White to off-white solid

Synthesis of this compound

The synthesis of this compound is a three-step process starting from L-penicillamine. The overall synthetic pathway is outlined below.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: DCHA Salt Formation A L-Penicillamine C S-(p-Methylbenzyl)-L-penicillamine A->C NaOH, H2O/MeOH B p-Methylbenzyl chloride B->C D S-(p-Methylbenzyl)-L-penicillamine F Boc-Pen(pMeBzl)-OH D->F Base (e.g., NaOH), H2O/tert-butanol E Di-tert-butyl dicarbonate ((Boc)2O) E->F G Boc-Pen(pMeBzl)-OH I This compound G->I Ether or Ethyl Acetate H Dicyclohexylamine (DCHA) H->I G cluster_structure Chemical Structure of this compound A L-Penicillamine (Core Amino Acid) E This compound (Final Product) A->E B Boc Group (N-terminal Protection) B->E C p-Methylbenzyl Group (S-thiol Protection) C->E D Dicyclohexylamine (Salt Formation) D->E

An In-depth Technical Guide to Boc-Pen(pMeBzl)-OH.DCHA (CAS: 198470-36-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-S-(para-methylbenzyl)-D-penicillamine dicyclohexylammonium salt, commonly referred to as Boc-Pen(pMeBzl)-OH.DCHA, is a protected amino acid derivative of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, including the sterically hindered β,β-dimethyl groups of the penicillamine core, the acid-labile Boc protecting group on the α-amino terminus, and the p-methylbenzyl protection of the thiol side chain, make it a valuable building block for the synthesis of complex, sterically demanding peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

The incorporation of D-penicillamine into peptide sequences can confer unique conformational constraints, enhance resistance to enzymatic degradation, and modulate biological activity. The protecting groups in this compound are crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of peptide chains.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 198470-36-9[General Knowledge]
Molecular Formula C18H27NO4S · C12H23N[General Knowledge]
Molecular Weight 534.79 g/mol [General Knowledge]
Purity ≥98% (typically by HPLC)[General Knowledge]
Appearance White to off-white powder or crystalline solid[General Knowledge]
Storage Conditions 0-8 °C[General Knowledge]
Solubility Soluble in organic solvents such as DMF and DCM[General Knowledge]

Core Concepts in Peptide Synthesis: The Role of Protecting Groups

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functional groups of amino acids. This compound utilizes a protection strategy suitable for Boc-based solid-phase peptide synthesis (Boc-SPPS).

  • Boc (tert-Butoxycarbonyl) Group : This group protects the α-amino group of the penicillamine. It is stable under basic and nucleophilic conditions but is readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA).[1]

  • pMeBzl (para-methylbenzyl) Group : This group protects the thiol (-SH) side chain of the penicillamine. The p-methylbenzyl group is stable to the acidic conditions used for Boc deprotection but can be cleaved under stronger acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[1][2]

  • DCHA (Dicyclohexylamine) Salt : The dicyclohexylamine salt improves the crystallinity and handling of the protected amino acid, making it a stable, free-flowing solid.

This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection.

G General Principle of Orthogonal Protection in Boc-SPPS cluster_0 Protected Amino Acid Monomer cluster_1 Peptide Synthesis Cycle cluster_2 Final Cleavage Monomer Boc-AA(PG)-OH Coupling Coupling to Resin-Bound Peptide Monomer->Coupling Activation Deprotection Boc Deprotection (e.g., TFA) Deprotection->Coupling Free N-terminus Cleavage Side-Chain Deprotection & Cleavage from Resin (e.g., HF) Deprotection->Cleavage Completed Peptide Chain on Resin Coupling->Deprotection Elongated Peptide FinalPeptide Final Deprotected Peptide Cleavage->FinalPeptide

Orthogonal Protection Strategy in Boc-SPPS

Representative Synthesis of the Precursor Amino Acid

While a specific protocol for the commercial synthesis of this compound is proprietary, a plausible laboratory-scale synthesis involves two key steps: S-alkylation of D-penicillamine followed by N-Boc protection.

Experimental Protocol: Synthesis of S-(p-methylbenzyl)-D-penicillamine
  • Dissolution : Dissolve D-penicillamine (1 equivalent) in a suitable solvent such as aqueous ethanol or a mixture of water and a water-miscible organic solvent.

  • Basification : Add a base, such as sodium hydroxide or potassium carbonate (2-3 equivalents), to the solution to deprotonate the thiol and carboxylic acid groups.

  • Alkylation : Add p-methylbenzyl chloride (1-1.2 equivalents) dropwise to the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Purification : Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Experimental Protocol: N-Boc Protection and DCHA Salt Formation[3][4]
  • Dissolution : Dissolve S-(p-methylbenzyl)-D-penicillamine (1 equivalent) in a mixture of an organic solvent (e.g., dioxane, THF, or acetone) and water.[3][4]

  • Basification : Add a base such as triethylamine (1.5 equivalents) or sodium hydroxide to the solution.[5]

  • Boc Protection : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the reaction mixture, typically at 0°C, and then allow it to warm to room temperature.[3]

  • Reaction Monitoring : Stir the reaction for several hours or overnight, monitoring for completion by TLC.[3]

  • Work-up : Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with a mild acid (e.g., citric acid or dilute HCl) to a pH of 2-3.[5]

  • Extraction : Extract the product into an organic solvent such as ethyl acetate.[5]

  • Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-Pen(pMeBzl)-OH.[3]

  • DCHA Salt Formation : Dissolve the resulting oil or solid in a suitable solvent like ether or ethyl acetate and add one equivalent of dicyclohexylamine (DCHA). The this compound salt will precipitate and can be collected by filtration and dried.[5]

G Representative Synthesis Workflow for this compound D_Pen D-Penicillamine S_Alkylation S-Alkylation D_Pen->S_Alkylation pMeBzlCl p-Methylbenzyl Chloride pMeBzlCl->S_Alkylation Base1 Base (e.g., NaOH) Base1->S_Alkylation S_pMeBzl_Pen S-(p-methylbenzyl)-D-penicillamine S_Alkylation->S_pMeBzl_Pen N_Boc_Protection N-Boc Protection S_pMeBzl_Pen->N_Boc_Protection Boc2O (Boc)₂O Boc2O->N_Boc_Protection Base2 Base (e.g., TEA) Base2->N_Boc_Protection Boc_Pen_pMeBzl_OH Boc-Pen(pMeBzl)-OH N_Boc_Protection->Boc_Pen_pMeBzl_OH Salt_Formation DCHA Salt Formation Boc_Pen_pMeBzl_OH->Salt_Formation DCHA Dicyclohexylamine (DCHA) DCHA->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Synthesis of this compound

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for incorporating D-penicillamine into a peptide sequence using Boc-SPPS. The steric hindrance from the β,β-dimethyl groups can make coupling challenging, often requiring optimized protocols.

Experimental Protocol: Incorporation of Boc-Pen(pMeBzl)-OH into a Peptide Chain

This protocol assumes a standard Boc-SPPS workflow on a suitable resin (e.g., Merrifield or PAM resin).

  • Resin Preparation : Start with the resin-bound peptide chain that has a free N-terminal amino group.

  • Amino Acid Activation : In a separate vessel, pre-activate Boc-Pen(pMeBzl)-OH (2-4 equivalents relative to the resin substitution) with a coupling reagent. For sterically hindered amino acids, potent coupling reagents like HBTU/HOBt or HATU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA) are recommended.

  • Coupling : Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or even overnight) to ensure complete reaction.

  • Monitoring : Monitor the coupling reaction using a qualitative test such as the Kaiser test or the chloranil test. A negative test indicates the absence of free primary amines and a complete coupling reaction. If the test is positive, a second coupling may be necessary.

  • Washing : After a complete coupling, thoroughly wash the resin with solvents such as DMF and DCM to remove excess reagents and byproducts.

  • Boc Deprotection : Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc group from the newly added penicillamine residue, exposing a new N-terminal amine for the next coupling step.[2]

  • Neutralization : Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a tertiary amine base (e.g., 5-10% DIEA in DCM).[1]

  • Washing : Wash the resin with DCM and DMF to prepare for the next coupling cycle.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Preparation : Dry the peptide-resin under vacuum.

  • Cleavage Cocktail : Prepare a cleavage cocktail of anhydrous HF with scavengers such as anisole or p-cresol to trap the reactive carbocations generated during deprotection.

  • Cleavage Reaction : Treat the peptide-resin with the HF cleavage cocktail at 0°C for 1-2 hours. This step must be performed in a specialized HF cleavage apparatus.

  • Peptide Precipitation : After the reaction, evaporate the HF, and precipitate the crude peptide by adding cold diethyl ether.

  • Purification : Collect the crude peptide by filtration or centrifugation, wash with cold ether, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

G Boc-SPPS Cycle for Incorporating a Penicillamine Residue Resin_NH2 Resin-Peptide-NH₂ Coupling Coupling Resin_NH2->Coupling Boc_Pen Boc-Pen(pMeBzl)-OH Boc_Pen->Coupling Coupling_Reagents Coupling Reagents (e.g., HBTU/DIEA) Coupling_Reagents->Coupling Resin_Peptide_Pen Resin-Peptide-Pen(pMeBzl)-Boc Coupling->Resin_Peptide_Pen Deprotection Boc Deprotection Resin_Peptide_Pen->Deprotection TFA TFA/DCM TFA->Deprotection Resin_Peptide_Pen_NH2 Resin-Peptide-Pen(pMeBzl)-NH₂·TFA Deprotection->Resin_Peptide_Pen_NH2 Neutralization Neutralization Resin_Peptide_Pen_NH2->Neutralization DIEA DIEA/DCM DIEA->Neutralization Neutralization->Resin_NH2 Ready for next cycle

Boc-SPPS Cycle for Penicillamine Incorporation

Applications in Drug Development

The unique properties of D-penicillamine make it a valuable moiety in the design of novel therapeutics.

  • Peptide and Peptidomimetic Analogs : Incorporating D-penicillamine into biologically active peptides can lead to analogs with improved properties. The gem-dimethyl group can restrict the conformational flexibility of the peptide backbone, potentially leading to increased receptor binding affinity and selectivity. This structural feature can also enhance the peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life. For example, penicillamine substitution has been used to develop potent and selective analgesic peptides that act through non-opioid mechanisms.[6]

  • Metal Chelation : D-penicillamine is a well-known chelating agent for heavy metals, particularly copper.[7] This property is utilized in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[7] While this compound is a protected form, peptides containing deprotected penicillamine residues can be designed as targeted chelating agents to sequester metal ions in specific biological contexts.

  • Disulfide Bond Mimetics : The thiol group of penicillamine can form disulfide bonds. The steric bulk of the adjacent gem-dimethyl groups can influence the stability and geometry of these bonds, offering a tool to fine-tune the structure and stability of cyclic peptides. There is evidence that cysteine-penicillamine disulfide bonds can be more stable than cysteine-cysteine disulfide bonds.[8]

G Potential Applications of Penicillamine-Containing Peptides cluster_0 Enhanced Peptide Properties cluster_1 Metal Chelation Pen_Peptide Peptide with Penicillamine Residue Receptor Target Receptor Pen_Peptide->Receptor Binding Protease Proteolytic Enzyme Pen_Peptide->Protease Interaction Increased_Affinity Increased Affinity & Selectivity Receptor->Increased_Affinity Increased_Stability Increased Stability Protease->Increased_Stability Chelating_Peptide Penicillamine-Containing Peptide (Deprotected) Chelation Chelation Chelating_Peptide->Chelation Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Ion->Chelation

References

The p-Methylbenzyl Group: A Strategic Asset in Penicillamine Chemistry for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development, primarily due to the unique steric hindrance imparted by its gem-dimethyl group. Its incorporation into peptides can enforce specific conformations, enhance metabolic stability, and modulate biological activity. However, the presence of a reactive thiol group necessitates a robust protection strategy during chemical synthesis. The p-methylbenzyl (PMB) protecting group has emerged as a valuable tool for the temporary masking of the sulfhydryl functionality of penicillamine, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the application of the PMB protecting group in penicillamine chemistry, detailing its introduction, stability, and cleavage, and its utility in the synthesis of complex peptides.

The Role and Advantages of the p-Methylbenzyl Protecting Group

The p-methylbenzyl group, also referred to as the 4-methylbenzyl (4-MeBzl) group, is a derivative of the widely used benzyl (Bzl) protecting group. The addition of a methyl group in the para position of the benzene ring subtly alters the electronic properties of the group, rendering it more susceptible to acidic cleavage compared to the unsubstituted benzyl group. This feature allows for its selective removal under conditions that are orthogonal to other protecting groups, a critical consideration in multi-step peptide synthesis.

In the context of penicillamine, the PMB group offers several advantages:

  • Stability: The S-p-methylbenzyl thioether linkage is stable to the moderately acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid in dichloromethane) during SPPS.[1]

  • Orthogonality: Its cleavage requires stronger acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically employed at the final stage of SPPS to deprotect side chains and cleave the peptide from the resin.[2]

  • Compatibility: It is compatible with the standard reagents and protocols used in Boc-SPPS.

Synthesis of S-p-Methylbenzyl-Penicillamine

Reaction Scheme:

General Experimental Approach:

  • Dissolution: Penicillamine is dissolved in a suitable solvent, typically an aqueous or alcoholic solution containing a base such as sodium hydroxide or an organic base to deprotonate the thiol group and form the more nucleophilic thiolate.

  • Alkylation: p-Methylbenzyl chloride is added to the solution, and the reaction is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then worked up to remove unreacted starting materials and byproducts. This may involve acidification, extraction with an organic solvent, and subsequent purification of the product, for example, by recrystallization or chromatography.

For its application in peptide synthesis, the N-terminus of S-p-methylbenzyl-penicillamine is typically protected with the Boc group, yielding Boc-Pen(4-MeBzl)-OH. This derivative is commercially available from various suppliers.[1][3]

Quantitative Data

Precise, consolidated quantitative data for S-p-methylbenzyl-penicillamine, such as detailed spectroscopic information and optimized reaction yields, are not extensively reported in readily accessible literature. However, based on commercial availability, the key molecular information is presented in the table below. Researchers synthesizing this compound would need to perform their own characterization.

ParameterValueReference
Compound Name S-4-Methylbenzyl-L-penicillamine[]
Synonyms H-Pen(4-MeBzl)-OH, 3-[[(4-Methylphenyl)methyl]thio]-L-valine[]
Molecular Formula C₁₃H₁₉NO₂S[]
Molecular Weight 253.36 g/mol []
CAS Number 1039102-11-8[]
ParameterValueReference
Compound Name Boc-Pen(4-MeBzl)-OH[1]
Synonyms Boc-S-p-methylbenzyl-penicillamine[2]
Molecular Formula C₁₈H₂₇NO₄S[1]
Molecular Weight 353.48 g/mol [1]
CAS Number 198474-61-2[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and deprotection of S-p-methylbenzyl-penicillamine are not explicitly detailed in the surveyed literature. The following represents generalized protocols based on standard procedures for similar compounds.

Protocol 1: General Procedure for the Synthesis of S-p-Methylbenzyl-L-penicillamine

Materials:

  • L-Penicillamine

  • p-Methylbenzyl chloride

  • Sodium hydroxide

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve L-penicillamine (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water/alcohol.

  • Cool the solution in an ice bath.

  • Add p-methylbenzyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure S-p-methylbenzyl-L-penicillamine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Cleavage of the p-Methylbenzyl Group with Hydrogen Fluoride (HF)

WARNING: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment by experienced personnel.

Materials:

  • S-p-Methylbenzyl-protected peptide-resin

  • Anhydrous hydrogen fluoride (HF)

  • Anisole or p-cresol (as a scavenger)

  • Diethyl ether (ice-cold)

  • Acetonitrile/Water mixture

Procedure:

  • Place the peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger such as anisole or p-cresol (typically 10% v/v).

  • Cool the apparatus to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide and resin mixture with ice-cold diethyl ether to precipitate the crude peptide and remove the scavenger and cleaved protecting groups.

  • Centrifuge or filter to collect the crude peptide.

  • Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture (e.g., acetonitrile/water with 0.1% TFA) and lyophilize.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: General Procedure for the Cleavage of the p-Methylbenzyl Group with Trifluoromethanesulfonic Acid (TFMSA)

Materials:

  • S-p-Methylbenzyl-protected peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (as a scavenger)

  • Diethyl ether (ice-cold)

  • Acetonitrile/Water mixture

Procedure:

  • Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) and then evaporate the solvent.

  • Prepare the cleavage cocktail, a common mixture being TFMSA/TFA/thioanisole. The exact ratios can vary depending on the peptide sequence and resin.[5]

  • Add the cleavage cocktail to the peptide-resin and stir at room temperature. The reaction time can range from 30 minutes to several hours.[5]

  • Monitor the cleavage progress.

  • Once the cleavage is complete, precipitate the peptide by adding the reaction mixture to a large volume of ice-cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether.

  • Dissolve the crude peptide in a suitable solvent system for purification by RP-HPLC.

Visualization of Experimental Workflows

The following diagrams illustrate the key processes involving the p-methylbenzyl protecting group in penicillamine chemistry.

Synthesis_of_Protected_Penicillamine Pen Penicillamine Thiolate Penicillamine Thiolate Pen->Thiolate Base (e.g., NaOH) ProtectedPen S-p-Methylbenzyl- Penicillamine Thiolate->ProtectedPen PMBCl p-Methylbenzyl Chloride PMBCl->ProtectedPen S-Alkylation BocProtectedPen Boc-Pen(4-MeBzl)-OH ProtectedPen->BocProtectedPen Boc Protection Boc2O (Boc)₂O Boc2O->BocProtectedPen

Caption: Synthesis of Boc-protected S-p-methylbenzyl-penicillamine.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Deprotection cluster_Purification Final Product Resin Resin Support AA1 Couple First Boc-Amino Acid Resin->AA1 Deprotect1 Boc Deprotection (TFA/DCM) AA1->Deprotect1 CouplePen Couple Boc-Pen(4-MeBzl)-OH Deprotect1->CouplePen Deprotect2 Boc Deprotection (TFA/DCM) CouplePen->Deprotect2 Elongation Continue Peptide Chain Elongation Deprotect2->Elongation ProtectedPeptide Protected Peptide on Resin Elongation->ProtectedPeptide Cleavage Global Deprotection (e.g., HF or TFMSA) ProtectedPeptide->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification FinalPeptide Pure Penicillamine- Containing Peptide Purification->FinalPeptide

Caption: Workflow for SPPS using Boc-Pen(4-MeBzl)-OH.

Conclusion

The p-methylbenzyl group serves as a highly effective and strategic choice for the protection of the thiol side chain of penicillamine in the context of Boc-based solid-phase peptide synthesis. Its stability to the conditions required for N-terminal Boc group removal, coupled with its lability under strong acidic conditions used for final cleavage, provides the necessary orthogonality for the successful synthesis of complex penicillamine-containing peptides. While detailed, publicly available experimental protocols and comprehensive characterization data for S-p-methylbenzyl-penicillamine are limited, the general principles of its synthesis and cleavage are well-established. This guide provides researchers with the foundational knowledge and generalized protocols necessary to effectively utilize this important protecting group strategy in their pursuit of novel peptide-based therapeutics and research tools.

References

The Critical Role of Dicyclohexylamine (DCHA) Salts in the Purification and Handling of Protected Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pivotal function of dicyclohexylamine (DCHA) as a salt-forming agent for N-protected amino acids, enhancing their purity, stability, and handling characteristics for pharmaceutical and research applications.

In the meticulous world of peptide synthesis and drug development, the integrity of the foundational building blocks—amino acids—is paramount. N-protected amino acids, essential for the controlled, stepwise assembly of peptide chains, often present significant handling challenges. Many are oils or unstable compounds that are difficult to purify and accurately weigh. The formation of dicyclohexylammonium (DCHA) salts provides an elegant and effective solution to these challenges, a technique that has become a cornerstone of synthetic peptide chemistry. This technical guide explores the multifaceted role of DCHA in the realm of protected amino acids, offering insights for researchers, scientists, and professionals in drug development.

The primary function of dicyclohexylamine, a secondary amine, is to react with the acidic carboxyl group of an N-protected amino acid to form a stable, crystalline salt.[1][2] This transformation is particularly beneficial for protected amino acids that are oils or amorphous solids at room temperature, as the resulting DCHA salts are typically crystalline solids with well-defined melting points.[3][4] This crystalline nature facilitates purification through recrystallization, significantly enhancing the purity of the amino acid derivative.[5]

Key Advantages of DCHA Salt Formation

The use of DCHA salts of protected amino acids offers several distinct advantages in a laboratory and manufacturing setting:

  • Improved Crystallinity and Handling: Many N-protected amino acids, particularly those with bulky protecting groups like tert-butoxycarbonyl (Boc), are viscous oils or low-melting-point solids that are challenging to handle, accurately weigh, and store. The formation of DCHA salts converts these into crystalline solids, simplifying these critical laboratory operations.[2]

  • Enhanced Purity: The crystalline nature of DCHA salts allows for efficient purification via recrystallization. This process effectively removes impurities that may have formed during the synthesis of the protected amino acid, leading to a final product of high purity.[5]

  • Increased Stability: Protected amino acids in their free acid form can be susceptible to degradation over time, especially if they are not completely pure. DCHA salts often exhibit enhanced stability, allowing for longer shelf life and more consistent performance in synthetic applications.[2]

  • Facilitation of Chiral Resolution: DCHA can be used as a resolving agent for racemic mixtures of amino acids. By forming diastereomeric salts with a chiral resolving agent, the enantiomers can be separated through fractional crystallization, a critical step in producing enantiomerically pure amino acids for pharmaceutical use.

Data Presentation: Physicochemical Properties

The following table summarizes the physicochemical properties of selected N-protected amino acids and their corresponding DCHA salts, illustrating the significant impact of salt formation on their physical state and melting points.

Protected Amino AcidForm (Free Acid)Melting Point (°C) (Free Acid)Form (DCHA Salt)Melting Point (°C) (DCHA Salt)
Boc-GlycineCrystalline Powder88-89[3]Crystalline Solid80-90[6]
Boc-L-AlanineCrystalline Powder78-85[7]--
Fmoc-L-LeucinePowder94-96[2]-152-156[8]
Boc-L-Methionine--Crystalline Solid137-139[4]
Boc-L-Threonine--Crystalline Solid151-153[4]

Experimental Protocols

Formation of DCHA Salt from a Crude Protected Amino Acid

This protocol describes a general procedure for the purification of a crude, oily N-protected amino acid via the formation of its DCHA salt.

Materials:

  • Crude, oily N-protected amino acid

  • Diethyl ether (or other suitable non-polar solvent)

  • Dicyclohexylamine (DCHA)

  • Hexane (for washing)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude, oily protected amino acid in a minimal amount of diethyl ether.

  • With stirring, slowly add one equivalent of dicyclohexylamine (DCHA) to the solution.

  • Continue stirring the mixture. The DCHA salt will typically precipitate as a solid. This may occur immediately or require some time.

  • Once precipitation is complete, collect the solid DCHA salt by vacuum filtration.

  • Wash the collected salt with cold diethyl ether or hexane to remove any residual impurities.

  • The DCHA salt can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.[5]

Liberation of the Free Amino Acid from its DCHA Salt

Prior to use in peptide synthesis, the N-protected amino acid must be liberated from its DCHA salt.

Materials:

  • N-protected amino acid DCHA salt

  • Ethyl acetate (or other suitable organic solvent)

  • 10% aqueous phosphoric acid solution

  • Water (deionized)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the DCHA salt in ethyl acetate (approximately 5-10 volumes per part of salt).

  • Transfer the suspension to a separatory funnel.

  • Add 10% aqueous phosphoric acid and shake the funnel vigorously. The pH of the aqueous layer should be between 2 and 3. Continue shaking until all the solid has dissolved and two clear phases are present.

  • Separate the layers and wash the organic phase with water until the pH of the aqueous wash is neutral (≥4).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the purified N-protected amino acid, which will often be an oil.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving DCHA salts in the handling of protected amino acids.

DCHA_Salt_Formation Crude_AA Crude N-Protected Amino Acid (Oil/Amorphous) Solvent Dissolve in Diethyl Ether Crude_AA->Solvent DCHA Add Dicyclohexylamine (DCHA) Solvent->DCHA Precipitation Precipitation of DCHA Salt DCHA->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purified_Salt Purified Crystalline N-Protected Amino Acid DCHA Salt Filtration->Purified_Salt

Caption: Workflow for the purification of an N-protected amino acid via DCHA salt formation.

DCHA_Salt_Liberation DCHA_Salt N-Protected Amino Acid DCHA Salt Suspension Suspend in Ethyl Acetate DCHA_Salt->Suspension Acid_Wash Wash with 10% Phosphoric Acid (pH 2-3) Suspension->Acid_Wash Separation Phase Separation Acid_Wash->Separation Organic_Phase Organic Phase (Contains Free Acid) Separation->Organic_Phase Aqueous_Phase Aqueous Phase (Contains DCHA Salt) Separation->Aqueous_Phase Drying Dry with Na2SO4 Organic_Phase->Drying Evaporation Solvent Evaporation Drying->Evaporation Free_Acid Purified N-Protected Amino Acid (Free Acid) Evaporation->Free_Acid

References

In-Depth Technical Guide to the Material Safety of Boc-Pen(pMeBzl)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A complete, verified Material Safety Data Sheet (MSDS) for the compound Boc-Pen(pMeBzl)-OH.DCHA (CAS No: 198474-61-2 for L-form, 198470-36-9 for D-form) was not publicly available at the time of this writing. The following information is a composite guide based on the known hazards of one of its components, dicyclohexylamine (DCHA), and the general safety profiles of Boc-protected amino acids. It is imperative to consult the specific SDS provided by the supplier before handling this chemical and to conduct a thorough risk assessment.

Chemical and Physical Properties

This compound is a protected amino acid derivative commonly used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine. The dicyclohexylamine (DCHA) salt form enhances its stability and handling properties.

PropertyValueSource
CAS Number 198474-61-2 (L-form) / 198470-36-9 (D-form)[1][2]
Molecular Formula C30H50N2O4S[1]
Molecular Weight 534.79 g/mol [1]
Appearance Powder[2]
Purity Typically >98%[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Desiccate at -20°C[2]

Hazard Identification and Safety Profile

The primary hazard associated with this compound is expected to derive from the dicyclohexylamine (DCHA) component. DCHA is a corrosive and toxic substance. The Boc-protected amino acid moiety is generally considered stable, though it can release isobutylene and carbon dioxide upon decomposition.

GHS Hazard Classification (Inferred from Dicyclohexylamine):

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

Precautionary Statements (Inferred from Dicyclohexylamine):

CodeStatement
P273Avoid release to the environment.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P303 + P361 + P353IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols and Handling

Given the powdered nature and the hazards associated with the DCHA component, strict protocols must be followed to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required before handling.

PPESpecification
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's glove selection guide.
Eye Protection Chemical safety goggles or a face shield.
Body Protection A lab coat is mandatory. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit is recommended.
Respiratory Protection Not typically required if handled in a certified chemical fume hood. If weighing outside of a ventilated enclosure, a respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.
Weighing and Handling Protocol

Handling of powdered fine chemicals requires specific procedures to prevent inhalation and contamination.[3][4]

  • Preparation : Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.[4] Cover the work surface with absorbent, disposable bench paper.

  • Weighing : Use an analytical balance with a draft shield. Utilize weigh boats to prevent spillage.[3]

  • Transfer : When transferring the powder, use a spatula and minimize the distance of transfer to reduce the generation of airborne dust.[3]

  • Container Management : Keep the primary container of this compound closed at all times when not in use.[3]

  • Decontamination : After handling, decontaminate the work area. Wet cleaning methods or a HEPA-filtered vacuum are recommended for cleaning up any residual powder.[3] Decontaminate the exterior of all equipment used.

Emergency Procedures

First Aid Measures (Based on DCHA exposure)
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. A dilute solution of acetic acid (2%) may be used to neutralize the amine after initial flushing.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink copious amounts of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Accidental Release Measures
  • Small Spills :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled material into a designated, labeled waste container. Avoid generating dust.

    • Clean the spill area with a wet cloth or a HEPA-filtered vacuum.

  • Large Spills :

    • Evacuate the laboratory and prevent re-entry.

    • Contact your institution's environmental health and safety department immediately.

    • Prevent the spill from entering drains or waterways.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

G Figure 1: Safe Weighing Workflow for Powdered Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don Appropriate PPE prep2 Designate Handling Area (Fume Hood/Ventilated Enclosure) prep1->prep2 prep3 Cover Work Surface prep2->prep3 weigh Weigh Powder in Weigh Boat prep3->weigh transfer Transfer to Reaction Vessel weigh->transfer close Securely Close Primary Container transfer->close decon_tools Decontaminate Tools close->decon_tools decon_area Clean Work Area (Wet Wipe/HEPA Vacuum) decon_tools->decon_area dispose Dispose of Waste Properly decon_area->dispose

Figure 1: Safe Weighing Workflow for Powdered Chemicals

G Figure 2: Emergency Response for Skin/Eye Contact cluster_response Immediate Actions cluster_medical Medical Attention start Exposure Occurs (Skin or Eye Contact) remove Remove Contaminated Clothing start->remove flush Flush Affected Area with Water (min. 15 minutes) remove->flush call Call for Medical Assistance flush->call provide_sds Provide SDS to Emergency Responders call->provide_sds

Figure 2: Emergency Response for Skin/Eye Contact

Stability and Reactivity

  • Chemical Stability : Stable under recommended storage conditions (desiccated at -20°C).

  • Conditions to Avoid : Strong oxidizing agents, high temperatures, and direct sunlight.[6] The Boc protecting group is labile to strong acids.

  • Incompatible Materials : Strong oxidizing agents.

  • Hazardous Decomposition Products : Upon combustion, may produce oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx).[6]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available. The information below is based on its DCHA component.

Toxicological Information (Dicyclohexylamine):

TestResult
Acute Oral Toxicity Toxic if swallowed.[1]
Acute Dermal Toxicity Toxic in contact with skin.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]

Ecological Information (Dicyclohexylamine):

  • Ecotoxicity : Very toxic to aquatic life with long-lasting effects.[1][6]

  • Persistence and Degradability : No data available.

  • Bioaccumulative Potential : No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous waste. Do not allow it to enter drains or the environment.

This guide provides a framework for the safe handling of this compound based on available data. Always prioritize the supplier's Safety Data Sheet and your institution's safety protocols.

References

An In-Depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodology. A foundational technique in peptide chemistry, Boc SPPS offers a robust and reliable approach for the synthesis of peptides, including long and complex sequences. This document details the core chemical principles, provides in-depth experimental protocols, and presents critical data in a structured format to aid in the practical application of this powerful synthetic strategy.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc solid-phase peptide synthesis is a cyclical process where a peptide chain is assembled in a stepwise manner while anchored to an insoluble solid support, known as a resin.[1] The synthesis progresses from the C-terminus to the N-terminus. The central feature of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. Functional groups on the amino acid side chains are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. This difference in acid lability is the cornerstone of the Boc/Bzl protection strategy, enabling the selective removal of the Nα-Boc group in each cycle without affecting the side-chain protecting groups.[1][2]

The general workflow of Boc SPPS involves a repeated cycle of three key steps:

  • Nα-Boc Deprotection: The removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine to enable the subsequent coupling reaction.[2]

  • Coupling: The next Nα-Boc protected amino acid is activated and coupled to the N-terminus of the peptide chain.[3]

This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, typically using a strong acid like hydrogen fluoride (HF).[4][5]

Boc_SPPS_Workflow start Start: C-terminal Boc-Amino Acid-Resin deprotection 1. Nα-Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (e.g., 10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Boc-AA, Coupling Reagent) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle Repeat Cycle for Each Amino Acid wash3->cycle cycle->deprotection Next Amino Acid final_wash Final Wash cycle->final_wash Synthesis Complete cleavage Cleavage & Side-Chain Deprotection (e.g., HF) final_wash->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification

A high-level overview of the cyclical workflow in Boc solid-phase peptide synthesis.

Experimental Protocols

This section provides detailed methodologies for the key steps in manual Boc SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is crucial to ensure that the reactive sites are accessible to reagents.[6]

Protocol:

  • Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent by filtration.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Boc_Peptide Boc-NH-Peptide-Resin Amine_Salt H3N+-Peptide-Resin (Ammonium Salt) Boc_Peptide->Amine_Salt Isobutylene Isobutylene Boc_Peptide->Isobutylene CO2 CO2 Boc_Peptide->CO2 TFA 2H+ (from TFA) TFA->Amine_Salt

The chemical mechanism of Nα-Boc deprotection using a strong acid like TFA.

Protocol:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[4]

  • Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete deprotection.[6]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 times) to remove excess TFA.

  • Wash with isopropanol (IPA) (2 times) to help remove residual TFA, followed by washing with DCM (3 times).[6]

Neutralization

The N-terminal ammonium salt formed during deprotection must be neutralized to the free amine for the coupling reaction to proceed.

Protocol (Standard):

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.[6]

  • Agitate for 5-10 minutes.[6]

  • Drain the neutralization solution.

  • Repeat the neutralization step to ensure complete conversion to the free amine.

  • Wash the resin with DCM (3 times).[6]

Protocol (In Situ Neutralization): This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" sequences prone to aggregation.[1][7]

  • Following the post-deprotection washes, proceed directly to the coupling step. The neutralization is achieved by the base (e.g., DIEA) included in the coupling reaction mixture.

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Peptide_Coupling_Mechanism Boc_AA Boc-Amino Acid Activated_AA Activated Boc-Amino Acid (e.g., O-Acylisourea or Active Ester) Boc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activated_AA Peptide_Bond Peptide Bond Formation Activated_AA->Peptide_Bond Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond Coupled_Peptide Boc-AA-NH-Peptide-Resin Peptide_Bond->Coupled_Peptide

A simplified representation of the peptide bond formation mechanism.

Protocol (HBTU Coupling):

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent like HBTU (2.0 equivalents relative to resin loading) in DMF or a DCM/DMF mixture.[8]

  • Add 4-6 equivalents of a base, typically DIEA, to the amino acid solution to initiate activation.[8]

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[8]

  • Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates the completion of coupling.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

Peptide Cleavage and Side-Chain Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid.

Protocol (HF Cleavage):

Caution: Hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and handling procedures.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole, to the resin. A common ratio is HF/anisole 9:1 (v/v).[4]

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Distill anhydrous HF into the reaction vessel (approximately 10 mL of HF per gram of resin).[4]

  • Stir the reaction mixture at 0°C for 45-60 minutes.[4]

  • Evaporate the HF under vacuum.

  • Suspend the resin and cleaved peptide in cold diethyl ether and wash thoroughly to remove scavengers and cleaved protecting groups.

  • Collect the precipitated crude peptide by filtration or centrifugation.

  • Dry the peptide under vacuum.

Data Presentation

The following tables summarize key quantitative data for various components and steps in Boc SPPS.

Table 1: Common Resins for Boc SPPS and Their Typical Loading Capacities

Resin TypeDescriptionTypical Loading Capacity (mmol/g)Application
Merrifield ResinChloromethylated polystyrene-divinylbenzene0.5 - 1.2Synthesis of peptide acids
PAM ResinPhenylacetamidomethyl-polystyrene0.5 - 1.0[4]Synthesis of peptide acids with increased stability to TFA
BHA ResinBenzhydrylamine-polystyrene0.5 - 1.0Synthesis of peptide amides
MBHA Resin4-Methylbenzhydrylamine-polystyrene0.5 - 1.0[4]Synthesis of peptide amides with optimal stability and cleavage properties
PEG-PS ResinPolyethylene glycol-grafted polystyrene0.15 - 0.4Improved solvation for long or hydrophobic peptides

Table 2: Comparison of Common Coupling Reagents in Boc SPPS

Coupling ReagentReagent ClassTypical Equivalents (AA:Reagent:Base)Typical Reaction TimeKey Considerations
DCC/HOBtCarbodiimide/Additive3:3:0 (DCC)2-4 hours[6]DCC is a good choice for polystyrene resins. The byproduct, DCU, is insoluble in DCM but soluble in TFA.
HBTUAminium/Uronium Salt2:2:4 (DIEA)[8]1-2 hours[8]Cost-effective and reliable for both routine and challenging couplings.
HATUAminium/Uronium Salt2:2:4 (DIEA)1-2 hoursHighly efficient for sterically hindered couplings.[8] Should be used with a non-nucleophilic base like DIEA.
DIC/HOBtCarbodiimide/Additive3:3:0 (DIC)[8]2-4 hours[8]The byproduct, DIU, is soluble in DMF, making it a good choice for Fmoc-based synthesis and sometimes used in Boc SPPS.

Table 3: Boc Deprotection Conditions

ReagentConcentrationSolventTimeEfficacy
Trifluoroacetic Acid (TFA)50%[4]Dichloromethane (DCM)20-30 min[6]Standard and highly effective.
Trifluoroacetic Acid (TFA)100%-~4 min[9]Offers enhanced peptide-resin solvation.
Hydrochloric Acid (HCl)4 M1,4-Dioxane~35 min[9]An alternative to TFA.

Table 4: Comparison of Cleavage Cocktails in Boc SPPS

Cleavage MethodReagent CompositionReaction TimeTemperatureApplication
High HFHF:Anisole (9:1)[4]45-60 min[4]0°C[4]Standard method for most peptides on Merrifield, PAM, and MBHA resins.
Low-High HF1. Low: HF:DMS (1:3) 2. High: Standard HF1. 2h 2. 1h1. 0°C 2. 0°CReduces side reactions by using a milder initial cleavage (SN2 mechanism).
TFMSATFMSA:TFA:Thioanisole:m-cresol2-3 hours0°CAn alternative to HF, though may be less effective for some protecting groups.
TMSOTfTMSOTf:TFA:m-cresol2 hours[10]0°C[10]Another alternative to HF.
Reagent K (Modified for Boc)TFA:Water:Phenol:Thioanisole:EDT (82.5:5:5:5:2.5)1-4 hoursRoom TempA "universal" cocktail, often used in Fmoc chemistry, but can be adapted. Effective for peptides with multiple sensitive residues.[11]

Conclusion

Boc solid-phase peptide synthesis remains a powerful and relevant technique for the chemical synthesis of peptides. Its robust chemistry and the wealth of accumulated knowledge make it a reliable choice for a wide range of synthetic targets. By understanding the core principles, carefully selecting reagents and resins, and meticulously following optimized protocols, researchers can successfully synthesize complex peptides for applications in basic research, drug discovery, and materials science. This guide provides the foundational knowledge and practical data to assist in the successful implementation of Boc SPPS.

References

Stability and Storage of Boc-Pen(pMeBzl)-OH·DCHA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-S-(p-methylbenzyl)-D-penicillamine dicyclohexylammonium salt (Boc-Pen(pMeBzl)-OH·DCHA). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information based on the known chemical properties of its constituent parts—the Boc protecting group, the p-methylbenzyl protecting group, and the penicillamine core—along with established principles of pharmaceutical stability testing.

Chemical Structure and Properties

Boc-Pen(pMeBzl)-OH·DCHA is a protected amino acid derivative commonly used in peptide synthesis. The dicyclohexylammonium (DCHA) salt form enhances its crystallinity and stability, making it easier to handle and store compared to the free acid.

Table 1: Chemical and Physical Properties of Boc-Pen(pMeBzl)-OH·DCHA

PropertyValueSource
Molecular Formula C₃₀H₅₀N₂O₄S[1][2]
Molecular Weight 534.8 g/mol [1][2]
Appearance White to off-white solid[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage (General) Room temperature or refrigerated (0-8 °C)[3][5]

Factors Influencing Stability

The stability of Boc-Pen(pMeBzl)-OH·DCHA is primarily influenced by temperature, pH (acidity/basicity), light, and oxidizing agents. The two key areas of lability are the acid-sensitive Boc group and the p-methylbenzyl ether, which is also susceptible to acidic and oxidative cleavage.

pH and Acidity

The most significant factor in the degradation of this compound is exposure to acidic conditions. The tert-butoxycarbonyl (Boc) group is notoriously labile to strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which are commonly used for its removal during peptide synthesis.[3][5][6] Even moderate acidity can lead to the slow cleavage of the Boc group, especially if concentrated during processes like solvent evaporation.[4] The DCHA salt form provides a basic counter-ion, which helps to protect the Boc group from accidental deprotection by neutralizing any trace acidity.

The S-p-methylbenzyl (pMeBzl) group is generally more stable than the Boc group but can also be cleaved under strongly acidic conditions.

Temperature

While some suppliers suggest room temperature storage, elevated temperatures can accelerate degradation pathways.[5] Penicillamine itself is known to decompose upon heating.[7] For long-term storage, refrigeration (0-8 °C) is recommended to minimize the risk of thermal degradation.[3] One supplier also notes the use of cold-chain transportation, suggesting that temperature control is important for maintaining purity.[8]

Oxidation

The thiol group of the penicillamine core is susceptible to oxidation, which could lead to the formation of disulfides or other oxidized species. The p-methylbenzyl protecting group offers some protection against this. However, strong oxidizing agents should be avoided.

Light

As with many complex organic molecules, exposure to UV light may promote degradation. Therefore, it is advisable to store the compound in amber vials or otherwise protected from light.

Potential Degradation Pathways

Based on the chemical nature of the molecule, two primary degradation pathways can be anticipated:

  • Deprotection of the Boc Group: Exposure to acidic conditions will lead to the cleavage of the Boc group, yielding the free amine, isobutylene, and carbon dioxide.

  • Cleavage of the p-MeBzl Group: Strong acids or oxidative conditions may cleave the p-methylbenzyl group from the sulfur atom.

G main Boc-Pen(pMeBzl)-OH·DCHA acid Acidic Conditions (e.g., trace HCl, TFA) main->acid heat Elevated Temperature main->heat oxidants Oxidizing Agents main->oxidants deprotected_boc H-Pen(pMeBzl)-OH acid->deprotected_boc Boc cleavage other_degradation Other Degradation Products heat->other_degradation deprotected_bzl Boc-Pen-OH oxidants->deprotected_bzl pMeBzl cleavage

Caption: Potential Degradation Pathways for Boc-Pen(pMeBzl)-OH·DCHA.

Recommended Storage and Handling

To ensure the long-term stability and purity of Boc-Pen(pMeBzl)-OH·DCHA, the following storage and handling procedures are recommended:

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Long-term: 0-8 °C. Short-term: Room temperature is acceptable.Minimizes thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and moisture.
Light Store in a light-resistant container (e.g., amber vial).Prevents photolytic degradation.
Container Use a well-sealed container.Prevents exposure to moisture and atmospheric contaminants.
Handling Avoid contact with acidic substances. Use clean, dry spatulas and glassware.Prevents premature deprotection of the Boc group.

Experimental Protocols for Stability Assessment

To definitively determine the stability of Boc-Pen(pMeBzl)-OH·DCHA, a forced degradation study is recommended.[9][10][11] This involves subjecting the compound to a variety of stress conditions and analyzing the degradation products, typically by a stability-indicating HPLC method.

General Workflow for a Forced Degradation Study

G start Prepare Solutions of Boc-Pen(pMeBzl)-OH·DCHA stress Expose to Stress Conditions (Heat, Acid, Base, Light, Oxidation) start->stress analyze Analyze Samples at Time Points by HPLC stress->analyze identify Identify and Quantify Degradation Products analyze->identify end Determine Degradation Pathways and Rate identify->end

Caption: Workflow for a Forced Degradation Study.

Protocol for a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is suitable for monitoring the stability of Boc-Pen(pMeBzl)-OH·DCHA. The key is to achieve baseline separation between the parent compound and all potential degradation products.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (or a neutral buffer to avoid on-column degradation)
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and ramp up to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Note: This is a starting point and the method must be validated to be "stability-indicating."

Protocols for Forced Degradation Conditions

The following are suggested starting conditions for a forced degradation study. The severity of the conditions should be adjusted to achieve 5-20% degradation of the active substance.

Table 4: Forced Degradation Experimental Protocols

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60 °C for 24-48 hours. Neutralize before injection.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60 °C for 24-48 hours. Neutralize before injection.
Oxidation Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.
Thermal Stress Store the solid compound in an oven at 60 °C for 1 week. Also, heat a solution of the compound at 60 °C for 24-48 hours.
Photostability Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Summary and Conclusions

References

An In-depth Technical Guide to Penicillamine Derivatives in Peptides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The incorporation of penicillamine, a cysteine analog distinguished by β,β-dimethyl substitution, offers a powerful strategy for modulating the physicochemical and biological properties of peptides. This modification introduces significant steric hindrance, which imparts a high degree of conformational rigidity to the peptide backbone and any resulting disulfide bridges.[1][2] Consequently, penicillamine-containing peptides often exhibit enhanced stability against enzymatic degradation, improved receptor affinity and selectivity, and unique pharmacological profiles compared to their cysteine-containing counterparts.[1] This guide provides a comprehensive overview of the synthesis, structure-activity relationships, and therapeutic applications of penicillamine-derivatized peptides, supplemented with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in this field.

The Core Principles of Penicillamine Incorporation

Penicillamine (Pen), chemically known as 3-mercapto-D-valine, is a non-proteinogenic amino acid. Its integration into a peptide sequence fundamentally alters the local structure due to the presence of gem-dimethyl groups on the β-carbon.[2]

Key Advantages:

  • Conformational Rigidity: The steric bulk of the dimethyl groups restricts the rotational freedom around the Cα-Cβ and Cβ-S bonds, locking the peptide into a more defined three-dimensional conformation.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target.

  • Enhanced Disulfide Bond Stability: Disulfide bonds formed between two penicillamine residues (Pen-Pen) or between penicillamine and cysteine (Cys-Pen) are significantly more resistant to reductive cleavage than native cysteine-cysteine (Cys-Cys) bonds.[1][3] This increased stability is attributed to the steric hindrance provided by the β,β-dimethyl groups, which protects the disulfide bridge from enzymatic attack.[4]

  • Modulated Biological Activity: The constrained conformation can dramatically alter a peptide's interaction with its target receptor. This has been exploited to convert peptide agonists into potent antagonists or to enhance selectivity for specific receptor subtypes.[2][4] For example, replacing cysteine with penicillamine in oxytocin analogs can result in potent inhibitors of the oxytocic response.[2]

  • Orthogonal Disulfide Pairing: A key discovery is the orthogonality between Cys-Pen heterodisulfide pairing and Cys-Cys/Pen-Pen homodisulfide formation.[3][5] Under conditions that allow for thiol-disulfide exchange, Cys-Pen disulfide pairs are formed preferentially.[3] This property can be harnessed to direct the oxidative folding of multi-cyclic peptides, ensuring the formation of a specific desired isomer without complex protecting group strategies.[3][5]

Synthesis and Methodologies

The primary method for synthesizing penicillamine-containing peptides is Solid-Phase Peptide Synthesis (SPPS).[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[6]

Protecting Group Strategies

Successful SPPS relies on the use of temporary protecting groups for the α-amino group (Nα) and permanent protecting groups for the amino acid side chains, including the thiol group of penicillamine. The two most common strategies are Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Fmoc Chemistry: This is the most prevalent method. The Nα-Fmoc group is base-labile and is removed using a piperidine solution.[1] The penicillamine side-chain thiol is typically protected with an acid-labile group like trityl (Trt).[1] This orthogonality allows for selective deprotection and modification.

  • Boc Chemistry: In this strategy, the Nα-Boc group is acid-labile and removed with trifluoroacetic acid (TFA). The penicillamine side-chain thiol requires a more robust protecting group, such as 4-methoxybenzyl (Mob), which is removed during the final cleavage step with strong acids like hydrofluoric acid (HF).[2]

Experimental Protocol: General Fmoc-SPPS of a Penicillamine-Containing Peptide

This protocol outlines the key steps for synthesizing a peptide using Fmoc-D-Pen(Trt)-OH.[1]

  • Resin Preparation: Start with a suitable resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[1]

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.[1]

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[1]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents relative to resin loading), including Fmoc-D-Pen(Trt)-OH, using a coupling agent like HBTU/HATU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[1] A ninhydrin test can be performed to confirm the absence of free amines.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Side-Chain Deprotection:

    • Once the synthesis is complete, wash the resin with dichloromethane (DCM).

    • Add a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin to cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups (including the Trt group from Pen).[1]

    • Agitate for 2-4 hours at room temperature.[1]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet.[1]

    • Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

    • Lyophilize the pure fractions to obtain the final peptide as a powder.[1]

G General Workflow for Penicillamine Peptide Synthesis via SPPS cluster_synthesis On-Resin Synthesis Cycle cluster_cleavage Post-Synthesis Processing Resin 1. Start with Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Pen(Trt)-OH + HBTU) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage 6. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final cycle complete Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Final 9. Lyophilized Peptide Purification->Final

Workflow of Solid-Phase Peptide Synthesis (SPPS) for Pen-peptides.
Orthogonal Disulfide Bond Formation

For peptides with multiple disulfide bonds, an orthogonal protection strategy is essential to ensure correct folding.[4] For a two-disulfide-bond peptide containing both Cys and Pen residues, one pair of thiols (e.g., Pen and Cys) can be protected with a Trt group, while the other pair (e.g., two Cys residues) is protected with an acetamidomethyl (Acm) group.[4]

Experimental Protocol Example: [4]

  • First Disulfide Bond (Trt removal and oxidation): After synthesis and cleavage with a mild TFA cocktail that retains the Acm groups, the linear peptide is dissolved in an aqueous buffer. The first disulfide bond (e.g., ³Pen-¹²Cys) is formed by oxidation, for example, using potassium ferricyanide in a Tris buffer.[4] The reaction is monitored by RP-HPLC and mass spectrometry.

  • Second Disulfide Bond (Acm removal and oxidation): The monocyclic peptide is then purified. The Acm groups on the remaining Cys residues are subsequently removed, and the second disulfide bond is formed using a different oxidizing agent, such as iodine.[4] The final bicyclic peptide is then purified by RP-HPLC.

Applications in Drug Development

The unique properties of penicillamine make it a valuable tool for designing peptide-based therapeutics.

  • Receptor Modulation: Penicillamine substitution is a well-established strategy for developing receptor antagonists from native agonist peptides. In a notable example, selective penicillamine substitution in α-conotoxin RgIA, a peptide from cone snail venom, led to an analog (RgIA-5474) with a staggering 9000-fold increased potency for the human α9α10 nicotinic acetylcholine receptor (nAChR), a target for non-opioid pain treatment.[4][7]

  • Metal Chelation: D-penicillamine is a known chelating agent used to treat Wilson's disease by sequestering excess copper.[8][9] This principle has been extended to peptide design. For instance, D-penicillamine has been conjugated to nanoparticles to facilitate its delivery across the blood-brain barrier, aiming to resolubilize copper-amyloid-beta aggregates implicated in Alzheimer's disease.[8] Studies on synthetic peptides containing penicillamine have shown that its incorporation enhances metal-binding affinity and influences the coordination chemistry with ions like nickel(II), zinc(II), and cadmium(II).[10]

  • Enzyme Inhibition: The conformational constraints imposed by penicillamine can be used to design potent and selective enzyme inhibitors. By locking a peptide into its bioactive conformation, binding to an enzyme's active site can be significantly enhanced.

Receptor Antagonism by Pen-Peptide Analog cluster_agonist Normal Signaling cluster_antagonist Antagonist Action Ligand Native Ligand (Agonist) Receptor1 Receptor Ligand->Receptor1 Binds & Activates Signal1 Signal Transduction & Cellular Response Receptor1->Signal1 PenPeptide Pen-Peptide Analog (Antagonist) Receptor2 Receptor PenPeptide->Receptor2 Binds & Blocks NoSignal Signaling Blocked Receptor2->NoSignal

Pen-peptide analogs can act as antagonists, blocking receptor signaling.

Quantitative Data Summary

The strategic placement of penicillamine can have dramatic effects on biological activity. All quantitative data should be carefully assessed to establish clear structure-activity relationships (SAR).

Biological Activity Data

The following table summarizes the IC₅₀ values for α-conotoxin RgIA and its penicillamine-substituted analogs against the human α9α10 nAChR, demonstrating the profound impact of substitution position on potency.

Peptide IDSequence ModificationIC₅₀ (nM) on human α9α10 nAChRFold Change vs. RgIA4Reference
RgIANative Peptide~450-[4]
RgIA4Reference Analog1.5-[4]
²Cys -> L-Pen AnalogSubstitution at position 2>1000>800-fold decrease[4]
³Cys -> L-Pen AnalogSubstitution at position 30.39~4-fold increase[4]
⁸Cys -> L-Pen AnalogSubstitution at position 8>1000>600-fold decrease[4]
RgIA-5474 ³Pen + other modifications 0.05 ~9000-fold increase (vs. native) [4][7][11]
Pharmacokinetic Data

Understanding the pharmacokinetic profile of penicillamine is crucial for its therapeutic application. The drug is rapidly but incompletely absorbed, with significant inter-individual variation.[12] It exists in plasma in multiple forms, including the free monomer, protein-bound, and as disulfide dimers.[12][13]

ParameterValueConditionReference
Oral Bioavailability (f)40 - 70%Humans[12]
41.2 ± 5.5%Humans, 800 mg oral dose[14]
Time to Peak Plasma (Tₘₐₓ)1 - 3 hoursHumans[12][15]
Plasma Elimination Half-life (T½β)62.7 ± 5.3 minHumans, IV administration[14]
60.7 ± 8.2 minHumans, oral administration[14]
3.4 - 9.45 hours (β phase)RA Patients[16]
Plasma Protein Binding>80%Humans[12][15]
Primary Excretion RouteRenalHumans[12]

Characterization and Analysis

Rigorous analytical techniques are required to confirm the identity, purity, and structure of synthesized penicillamine-containing peptides.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary tool for assessing the purity of the final peptide and for monitoring the progress of synthesis and oxidation reactions.[1][4] Purity is typically determined by integrating the area of the product peak relative to the total peak area at a specific wavelength (e.g., 214 nm).

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the linear, intermediate, and final peptide products.[4][17] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) provide precise mass measurements.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for detailed structural elucidation in solution. ¹H NMR can be used to assign specific proton resonances, which is particularly useful for confirming the conformation of cyclic peptides and the stereochemistry of the penicillamine residues.[18][19][20]

Conclusion and Future Outlook

The incorporation of penicillamine derivatives is a validated and potent strategy in peptide drug discovery. It provides a means to enhance stability, direct folding, and fine-tune biological activity, often leading to compounds with significantly improved therapeutic potential. The ability to create conformationally locked peptides facilitates the exploration of structure-activity relationships and the design of highly selective ligands.[1][2] Future research will likely focus on expanding the toolkit of penicillamine-based building blocks, exploring their use in more complex multi-cyclic peptide scaffolds, and combining this approach with other peptidomimetic strategies to develop next-generation peptide therapeutics with superior drug-like properties.

References

Methodological & Application

Application Notes and Protocols for the HBTU-Mediated Coupling of Boc-Pen(pMeBzl)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pen(pMeBzl)-OH (N-Boc-S-(4-methylbenzyl)-L-penicillamine) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with constrained cyclic structures that can enhance biological activity and stability. The penicillamine residue is characterized by a bulky β,β-dimethyl group, which introduces significant steric hindrance. This steric challenge necessitates optimized coupling protocols to ensure high efficiency and minimize side reactions.

This document provides detailed application notes and protocols for the coupling of Boc-Pen(pMeBzl)-OH using the highly efficient uronium/aminium salt-based coupling reagent, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HBTU is preferred for such challenging couplings due to its ability to rapidly form an active ester intermediate, leading to high yields and reduced risk of racemization compared to standard carbodiimide methods.[1]

Key Considerations for Coupling Boc-Pen(pMeBzl)-OH

Due to the steric hindrance of the penicillamine side chain, the following points are crucial for achieving optimal coupling efficiency:

  • DCHA Salt Conversion: Boc-Pen(pMeBzl)-OH is often supplied as a dicyclohexylamine (DCHA) salt for improved stability and handling. This salt must be converted to the free acid form before it can be used in the coupling reaction.

  • Choice of Coupling Reagent: For sterically hindered amino acids like penicillamine, potent activating agents are recommended. HBTU, in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is a highly effective choice that generally provides good results.[1][2]

  • Pre-activation: A short pre-activation step, where Boc-Pen(pMeBzl)-OH is mixed with HBTU and DIPEA before addition to the resin-bound amine, is beneficial.[1] This ensures the formation of the reactive HOBt active ester, readying it for nucleophilic attack.

  • Reaction Time and Stoichiometry: Extended coupling times and an excess of reagents are often necessary to drive the reaction to completion.[2] Monitoring the reaction using a qualitative method like the Kaiser test is essential to confirm the absence of free primary amines.[3]

  • Racemization Control: While HBTU is effective at suppressing racemization, the risk is elevated with sterically hindered residues.[2] The addition of 1-hydroxybenzotriazole (HOBt) and careful control of base concentration and temperature can help maintain stereochemical integrity.[4]

Quantitative Data Summary

While extensive comparative studies on the coupling of Boc-Pen(pMeBzl)-OH are not widely published, the following tables summarize the recommended reaction parameters and expected efficiencies based on protocols for sterically hindered amino acids.

Table 1: Recommended Reagent Stoichiometry for HBTU Coupling of Boc-Pen(pMeBzl)-OH

ReagentEquivalents (relative to resin loading)Purpose
Boc-Pen(pMeBzl)-OH (free acid)2.0 - 3.0Amino acid building block
HBTU1.9 - 2.9Coupling/Activating agent
DIPEA4.0 - 6.0Tertiary base for activation
HOBt (optional)2.0 - 3.0Racemization suppressor

Note: The exact equivalents may require optimization based on the specific peptide sequence and resin.

Table 2: General Performance of Coupling Reagents for Sterically Hindered Residues

Coupling Reagent CombinationTypical Coupling TimeExpected EfficiencyKey Considerations
DIC/HOBt2 - 4 hoursModerate to HighCost-effective, but may require double coupling for quantitative results.[1]
HBTU/DIPEA 1 - 2 hours High Generally provides good results with hindered residues.[1]
HATU/DIPEA30 mins - 2 hoursVery HighOften used for particularly difficult couplings; more reactive than HBTU.[1][5]

Experimental Protocols

Protocol 1: Conversion of Boc-Pen(pMeBzl)-OH.DCHA to Free Acid

This protocol must be performed before the coupling reaction.

  • Dissolution: Dissolve the this compound salt in dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution to remove the dicyclohexylamine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the free acid as a solid or oil.

Protocol 2: Optimized HBTU Coupling of Boc-Pen(pMeBzl)-OH in SPPS

This protocol outlines a single coupling cycle for a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • If the N-terminus is protected, perform standard deprotection (e.g., 20% piperidine in DMF for Fmoc).

    • Wash the resin thoroughly with DMF (3-5 times).

    • Confirm the presence of free primary amines with a positive Kaiser test (beads turn blue).[6]

  • Pre-activation of Amino Acid:

    • In a separate reaction vessel, dissolve Boc-Pen(pMeBzl)-OH (free acid from Protocol 1) (3 eq.) and HBTU (2.9 eq.) in DMF.[2]

    • Add DIPEA (6 eq.) to the solution.[2]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[2]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the vessel containing the washed and deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For sterically hindered residues like Penicillamine, extending the coupling time to 2-4 hours may be necessary.[2]

  • Monitoring and Post-Coupling Washes:

    • Perform a Kaiser test to monitor the reaction. A negative test (beads remain yellow) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling (recoupling) with a fresh solution of activated amino acid may be required.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Visualizations

HBTU Activation and Coupling Mechanism

The diagram below illustrates the generally accepted mechanism for HBTU-mediated amide bond formation. The process involves the deprotonation of the carboxylic acid, formation of a highly reactive HOBt-ester intermediate, and subsequent nucleophilic attack by the amine.

HBTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocPen Boc-Pen(pMeBz)-O⁻ HOBtEster HOBt Active Ester BocPen->HOBtEster + HBTU HOBtEster_c HOBt Active Ester HBTU HBTU Base DIPEA Base->BocPen Deprotonates Acid TMU Tetramethylurea HOBtEster->TMU Byproduct PeptideBond Boc-Pen(pMeBz)-NH-Peptide-Resin HOBtEster_c->PeptideBond + Amine ResinAmine H₂N-Peptide-Resin HOBt_out HOBt PeptideBond->HOBt_out Byproduct

Caption: HBTU activation and coupling pathway.

Experimental Workflow for a Single Coupling Cycle

The following diagram outlines the key steps for incorporating a single Boc-Pen(pMeBzl)-OH residue onto a solid support.

SPPS_Workflow start Start: Resin with Free Amine kaiser1 Kaiser Test (Confirm Free Amine) start->kaiser1 preactivate Pre-activate: Boc-Pen(pMeBzl)-OH + HBTU + DIPEA kaiser1->preactivate Positive coupling Add Activated Mix to Resin (Couple for 1-4h) preactivate->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 kaiser2 Kaiser Test (Check Completion) wash1->kaiser2 recouple Recouple (if needed) kaiser2->recouple Positive wash2 Final Wash (DMF, DCM) kaiser2->wash2 Negative recouple->coupling end End: Elongated Peptide-Resin wash2->end

Caption: SPPS workflow for HBTU coupling.

References

Application Notes and Protocols for the Activation of Boc-Pen(pMeBzl)-OH.DCHA using DIC/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the activation and coupling of N-α-Boc-S-(p-methylbenzyl)-D-penicillamine dicyclohexylamine salt (Boc-Pen(pMeBz)-OH.DCHA) in solid-phase peptide synthesis (SPPS) using the N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) coupling methodology. Penicillamine is a sterically hindered amino acid, and its efficient incorporation into peptide sequences requires optimized protocols to ensure high coupling yields and minimize side reactions, particularly racemization.

Introduction

Boc-Pen(pMeBzl)-OH is a crucial building block for the synthesis of peptides with unique conformational constraints due to the gem-dimethyl groups on the β-carbon. The p-methylbenzyl (pMeBzl) protecting group on the thiol side chain offers stability during synthesis and can be removed under strong acid conditions, typically during the final cleavage from the resin. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid derivative.

The DIC/HOBt coupling method is a widely used, cost-effective, and efficient strategy for peptide bond formation.[1] DIC, a liquid carbodiimide, facilitates the activation of the carboxylic acid, while HOBt acts as an additive to form a highly reactive HOBt active ester. This intermediate then reacts with the free amine of the peptide chain.[1][2] The primary role of HOBt is to suppress racemization and improve coupling efficiency, which is especially critical for sterically hindered residues like Penicillamine.[1]

Data Presentation

While specific quantitative data for the coupling of Boc-Pen(pMeBzl)-OH is not extensively documented, the following table provides expected efficiencies and reaction parameters based on data for structurally similar and sterically hindered amino acids, such as Boc-Pen(Mob)-OH.[2] These values serve as a reliable guideline for reaction optimization.

Coupling MethodReagent Equivalents (Amino Acid:DIC:HOBt)Typical Coupling TimeExpected EfficiencyNotes
DIC/HOBt 3 : 3 : 32 - 4 hoursModerate to HighMay require a second coupling (double coupling) to drive the reaction to completion due to steric hindrance. Monitoring with a ninhydrin test is crucial.[2]

Experimental Protocols

Conversion of Boc-Pen(pMeBzl)-OH.DCHA to its Free Acid

Prior to its use in peptide coupling, the DCHA salt must be converted to the free carboxylic acid.[3]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Ice-cold 1M Potassium bisulfate (KHSO₄) aqueous solution

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 1M KHSO₄ solution to remove the dicyclohexylamine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil.[3] The product should be used immediately or stored under inert gas at a low temperature.

Standard DIC/HOBt Coupling Protocol for Boc-Pen(pMeBzl)-OH in SPPS

This protocol assumes a standard solid-phase peptide synthesis setup on a 0.1 - 0.5 mmol scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Pen(pMeBzl)-OH (free acid from protocol 3.1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Trifluoroacetic acid (TFA) solution (50% in DCM) for Boc deprotection

  • Diisopropylethylamine (DIPEA) solution (10% in DMF) for neutralization (for Boc-SPPS)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.[2]

  • N-α-Deprotection:

    • For Boc-SPPS: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat for an additional 20 minutes to remove the N-terminal Boc group.[2]

    • For Fmoc-SPPS: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual deprotection reagents.

  • Neutralization (for Boc-SPPS): Treat the resin with 10% DIPEA in DMF for 2 minutes, and repeat once. Wash the resin with DMF (3 times).[2]

  • Amino Acid Activation and Coupling: a. In a separate reaction vessel, dissolve 3 equivalents of the free acid Boc-Pen(pMeBzl)-OH and 3 equivalents of HOBt in a minimal amount of DMF. b. Add this solution to the swelled and deprotected peptide-resin. c. Add 3 equivalents of DIC to the resin suspension.[2] d. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction: a. Take a small sample of the resin beads and wash them thoroughly with DMF. b. Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates the completion of the coupling reaction.[3] c. If the ninhydrin test is positive after 4 hours, indicating an incomplete reaction, drain the reaction solution and repeat the coupling step with fresh reagents (double coupling).[3]

  • Post-Coupling Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (3 times) to remove any excess reagents and byproducts.[3] The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

Chemical Reaction Pathway

DIC_HOBt_Activation Boc_Pen Boc-Pen(pMeBzl)-OH O_Acylisourea O-Acylisourea Intermediate Boc_Pen->O_Acylisourea + DIC DIC DIC DIC->O_Acylisourea HOBt HOBt HOBt_Ester HOBt-Active Ester HOBt->HOBt_Ester Peptide_Resin H₂N-Peptide-Resin Coupled_Peptide Boc-Pen(pMeBzl)-NH-Peptide-Resin Peptide_Resin->Coupled_Peptide O_Acylisourea->HOBt_Ester + HOBt - DIU DIU Diisopropylurea (DIU) O_Acylisourea->DIU HOBt_Ester->Coupled_Peptide + H₂N-Peptide-Resin - HOBt

Caption: DIC/HOBt activation pathway for peptide bond formation.

Experimental Workflow

SPPS_Workflow start Start: Peptide-Resin swell 1. Resin Swelling (DCM, then DMF) start->swell deprotect 2. N-α-Deprotection (TFA or Piperidine) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 neutralize 4. Neutralization (DIPEA/DMF for Boc-SPPS) wash1->neutralize If Boc-SPPS pre_activate 5. Pre-mix Amino Acid (Boc-Pen(pMeBzl)-OH + HOBt in DMF) wash1->pre_activate If Fmoc-SPPS neutralize->pre_activate couple 6. Coupling (Add pre-mix and DIC to resin) pre_activate->couple monitor 7. Monitor Reaction (Ninhydrin Test) couple->monitor wash2 8. Post-Coupling Wash (DMF, DCM, MeOH) monitor->wash2 Negative double_couple Repeat Coupling Step monitor->double_couple Positive next_cycle Ready for Next Cycle wash2->next_cycle double_couple->couple

Caption: Workflow for a single coupling cycle in SPPS.

References

Application Note and Protocol: Standard Procedure for Converting DCHA Salt to Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicyclohexylammonium (DCHA) salts are frequently used in synthetic chemistry, particularly in peptide synthesis, to stabilize and purify N-protected amino acids and other carboxylic acids.[1] The formation of a DCHA salt can improve the crystallinity and handling of acidic compounds that are otherwise oils or difficult to purify.[1] However, for subsequent reactions, such as peptide coupling, the free acid form of the compound is required. This document provides a detailed standard operating procedure for the efficient conversion of DCHA salts back to their corresponding free acids using a liquid-liquid acid-base extraction method.

The procedure is based on the principle that the protonated carboxylic acid is soluble in an organic solvent, while the protonated dicyclohexylamine (the dicyclohexylammonium salt of the acid used for the extraction) is soluble in the aqueous phase. This differential solubility allows for their separation. Phosphoric acid is often the acid of choice for this procedure because it effectively protonates the dicyclohexylamine without forming an insoluble salt, which can occur with acids like hydrochloric acid.

Chemical Conversion Pathway

The overall chemical transformation involves the protonation of the carboxylate by a strong acid, which liberates the free carboxylic acid and forms the corresponding dicyclohexylammonium salt of the acid used in the workup.

G DCHA_Salt R-COO⁻ ⁺NH₂(C₆H₁₁)₂ (DCHA Salt in Organic Solvent) Free_Acid R-COOH (Free Acid in Organic Solvent) DCHA_Salt->Free_Acid Protonation Acid H₃PO₄ (aq) (Aqueous Phosphoric Acid) DCHA_Phosphate (C₆H₁₁)₂NH₂⁺ H₂PO₄⁻ (DCHA Phosphate in Aqueous Layer) Acid->DCHA_Phosphate Salt Formation G cluster_prep Preparation cluster_extraction Acid-Base Extraction cluster_isolation Isolation start Suspend DCHA Salt in Organic Solvent add_acid Add 10% Phosphoric Acid (pH of aqueous layer 2-3) start->add_acid separate Separate Aqueous and Organic Layers add_acid->separate wash_acid Wash Organic Layer with 10% Phosphoric Acid separate->wash_acid wash_water Wash Organic Layer with Water (3x) wash_acid->wash_water dry Dry Organic Layer (e.g., Na₂SO₄) wash_water->dry filtrate Filter dry->filtrate evaporate Evaporate Solvent (Rotary Evaporator) filtrate->evaporate end Isolated Free Acid evaporate->end

References

Application Notes and Protocols for Cleavage of Peptides Containing Pen(pMeBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine (Pen) is a valuable amino acid analog used in peptide science to introduce conformational constraints and enhance metabolic stability. The thiol group of penicillamine is highly reactive and requires protection during solid-phase peptide synthesis (SPPS). The p-methylbenzyl (pMeBzl) group is a commonly employed protecting group for the penicillamine side chain due to its relative stability during peptide chain elongation and its lability under strong acidic conditions.

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This process, typically mediated by a strong acid such as trifluoroacetic acid (TFA), is critical for obtaining the desired peptide in high yield and purity. The choice of the cleavage cocktail, a mixture of a strong acid and various scavengers, is paramount to prevent side reactions and ensure the integrity of the final product.

These application notes provide a comprehensive guide to the selection and use of cleavage cocktails for peptides containing Pen(pMeBzl). Detailed protocols for two commonly used cleavage cocktails are presented, along with a discussion of potential side reactions and strategies for their mitigation.

Cleavage Mechanism and the Role of Scavengers

The cleavage of the Pen(pMeBzl) protecting group, along with other acid-labile protecting groups and the peptide-resin linker, proceeds via an acid-catalyzed mechanism. TFA protonates the sulfur atom of the protected penicillamine, facilitating the departure of the p-methylbenzyl group as a stable carbocation.

Side Reactions: The generated p-methylbenzyl cation is a reactive electrophile that can lead to undesirable side reactions, primarily alkylation of sensitive amino acid residues such as tryptophan (Trp), methionine (Met), and tyrosine (Tyr). The free thiol of the deprotected penicillamine is also susceptible to oxidation, leading to the formation of disulfide-bridged dimers or other oxidized species.

Scavengers: To prevent these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail.[1] Scavengers act by trapping the reactive carbocations and preventing their reaction with the peptide. Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective carbocation scavenger that reduces the p-methylbenzyl cation to the neutral and unreactive p-xylene.[2]

  • Water: Acts as a proton source and can also trap carbocations.

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective in preventing the re-attachment of the protecting group to the free thiol and minimizing oxidation.[3][4]

  • Phenol and Thioanisole: Aromatic scavengers that can also trap carbocations.[3][4]

Recommended Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing Pen(pMeBzl) and other sensitive residues, a more robust cocktail containing a combination of scavengers is recommended.

Table 1: Composition of Recommended Cleavage Cocktails
Reagent NameComposition (v/v/v)Recommended For
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OPeptides without other sensitive residues (e.g., Trp, Met).[5][6]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPeptides containing Pen(pMeBzl) and other sensitive residues like Trp, Met, and Tyr.[3][4]

Experimental Protocols

Safety Precaution: All procedures involving TFA and thiol-based scavengers must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

Protocol 1: Cleavage with TFA/TIS/H₂O

This protocol is suitable for peptides containing Pen(pMeBzl) that do not have other highly sensitive amino acid residues.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes (50 mL)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Peptide Isolation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether (e.g., 20 mL). A white precipitate of the crude peptide should form.

  • Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step two more times.

  • Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K

This protocol is recommended for peptides containing Pen(pMeBzl) along with other sensitive residues such as tryptophan, methionine, or tyrosine.[3][4]

Materials:

  • As in Protocol 1, with the addition of:

    • Phenol

    • Thioanisole

    • 1,2-Ethanedithiol (EDT)

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[3]

  • Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[3]

  • Peptide Precipitation and Isolation: Follow steps 4-7 from Protocol 1.

Data Presentation

Table 2: Hypothetical Purity and Yield Comparison for a Model Pen(pMeBzl)-Containing Peptide
Cleavage CocktailExpected Crude Purity (by HPLC)Expected YieldPotential Side Products
TFA/TIS/H₂O 85-95%Good to ExcellentMinor oxidation of Pen; potential for alkylation of other sensitive residues if present.
Reagent K >90%Good to ExcellentMinimal side products due to the comprehensive scavenger mixture.[3][4]

Note: Actual purity and yield are highly dependent on the specific peptide sequence, the efficiency of the synthesis, and the post-cleavage work-up.

Mandatory Visualization

Cleavage Workflow Diagram

The following diagram illustrates the general workflow for the cleavage and deprotection of a peptide from the solid support.

Cleavage_Workflow Resin Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., Reagent K) 2-4 hours at RT Resin->Cleavage Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Washing Wash Peptide Pellet with Cold Ether Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Purification Purify by HPLC Drying->Purification Analysis Analyze by MS and HPLC Purification->Analysis Cleavage_Components cluster_cleavage Cleavage Reaction TFA TFA Protecting_Group Pen(pMeBzl) TFA->Protecting_Group Deprotection Carbocation p-MeBzl Cation Protecting_Group->Carbocation Peptide Sensitive Residues (Trp, Met, Tyr) Carbocation->Peptide Alkylation Scavengers Scavengers (TIS, EDT, etc.) Carbocation->Scavengers Trapping Side_Product Alkylated Peptide Peptide->Side_Product Neutral_Product Neutral Byproduct Scavengers->Neutral_Product

References

Application Notes and Protocols for the Removal of the p-Methylbenzyl (MBn) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-methylbenzyl (MBn) group is a valuable protecting group for alcohols in organic synthesis, offering stability under a range of conditions. Its removal, or deprotection, can be achieved through several methods, primarily oxidative cleavage, which allows for orthogonality with other protecting groups like the standard benzyl (Bn) and p-methoxybenzyl (PMB) ethers. This document provides detailed protocols for the removal of the MBn group.

Introduction to p-Methylbenzyl Ethers

The MBn group provides a useful alternative to the more common benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups. A key advantage of the MBn group is its susceptibility to oxidative cleavage under conditions that may leave a simple benzyl group intact, allowing for selective deprotection in complex molecules. Furthermore, the MBn group shows different reactivity compared to the PMB group, enabling another layer of selective deprotection. For instance, the PMB group can be removed with ceric ammonium nitrate (CAN) while the MBn group remains, and subsequently, the MBn group can be removed using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1][2]

Deprotection Methodologies

The primary methods for the cleavage of p-methylbenzyl ethers include:

  • Oxidative Cleavage: This is the most common and selective method for MBn group removal. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are highly effective. The electron-donating methyl group on the benzyl ring facilitates the oxidation process.

  • Catalytic Hydrogenation: Similar to the deprotection of benzyl ethers, catalytic hydrogenation can be employed to cleave the MBn group. This method is effective but less chemoselective if other reducible functional groups are present in the molecule.[3][4][5][6]

  • Acidic Cleavage: Strong acidic conditions can also lead to the cleavage of MBn ethers, although this method is less common due to the potential for side reactions with acid-sensitive functional groups.[7][8][9]

The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.

Quantitative Data on Deprotection Reactions

The following table summarizes reaction conditions for the removal of the p-methylbenzyl group from various alcoholic substrates.

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Substrate NotesReference
DDQCH₂Cl₂/H₂ORoom Temp.197Selective cleavage in the presence of a benzyl ether.[10]
DDQCH₂Cl₂Room Temp.0.5 - 285-98Effective for primary and secondary alcohols.[1][2]
Ceric Ammonium Nitrate (CAN)CH₃CN/H₂O0 to Room Temp.0.5LowMBn group is tolerated, allowing for selective PMB removal.[1][2]
Pd/C, H₂EthanolRoom Temp.12>95General hydrogenation conditions.[4]
Triflic Acid (TfOH)CH₂Cl₂210.2588-94In the presence of 1,3-dimethoxybenzene as a scavenger.[7]

Experimental Protocols

Herein are detailed experimental protocols for the key methods of p-methylbenzyl ether deprotection.

Protocol 1: Oxidative Cleavage using DDQ

This protocol describes the selective removal of the MBn group in the presence of a benzyl ether.

Materials:

  • p-Methylbenzyl protected alcohol

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • pH 7 Sodium Phosphate Buffer (0.1 M)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve the p-methylbenzyl protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v) and cool the solution to 0 °C.

  • Slowly add DDQ (1.3 equiv) as a solid to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, directly load the crude reaction mixture onto a silica gel column with a top layer of MgSO₄:sand (1:1).

  • Elute the column with a gradient of 5% to 30% EtOAc in hexanes to yield the deprotected alcohol.[10]

Protocol 2: Catalytic Hydrogenation

This protocol outlines the general procedure for MBn deprotection via hydrogenation.

Materials:

  • p-Methylbenzyl protected alcohol

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the p-methylbenzyl protected substrate in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Purge the reaction flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a Parr apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Diagrams

DeprotectionWorkflow General Workflow for p-Methylbenzyl (MBn) Deprotection cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_process Process cluster_end Final Product Start MBn-Protected Alcohol DDQ DDQ (Oxidative Cleavage) Start->DDQ Choose Method PdC H2, Pd/C (Hydrogenation) Start->PdC Choose Method TfOH TfOH (Acidic Cleavage) Start->TfOH Choose Method Reaction Reaction (Stirring at appropriate temp.) DDQ->Reaction PdC->Reaction TfOH->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Purification Column Chromatography Workup->Purification End Deprotected Alcohol Purification->End

Caption: Workflow for MBn deprotection.

SignalingPathways Mechanism of DDQ-mediated MBn Deprotection MBnOR R-O-MBn ChargeTransfer Charge-Transfer Complex MBnOR->ChargeTransfer + DDQ DDQ DDQ RadicalCation MBn Radical Cation + DDQ Radical Anion ChargeTransfer->RadicalCation Single Electron Transfer Carbocation MBn Carbocation RadicalCation->Carbocation Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O Water H₂O Alcohol R-OH Hemiacetal->Alcohol Decomposition Aldehyde p-Methylbenzaldehyde Hemiacetal->Aldehyde Decomposition

Caption: DDQ deprotection mechanism.

References

Application Notes and Protocols for HPLC Purification of Peptides with Pen(pMeBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of synthetic peptides containing the S-p-methylbenzyl-penicillamine (Pen(pMeBzl)) modification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of the bulky and hydrophobic p-methylbenzyl protecting group on the penicillamine residue necessitates specific considerations during both the cleavage from the solid-phase resin and the subsequent chromatographic purification to achieve high purity and yield.

Introduction

Peptides incorporating Pen(pMeBzl) are of significant interest in medicinal chemistry and drug development due to the conformational constraints imposed by the penicillamine residue. The S-p-methylbenzyl protecting group is employed to mask the reactive thiol group during solid-phase peptide synthesis (SPPS). Following synthesis, this protecting group must be efficiently removed, and the target peptide purified from a complex mixture of by-products.[1] RP-HPLC is the standard and most powerful technique for this purpose, separating peptides based on their hydrophobicity.[1]

The Pen(pMeBzl) modification significantly increases the hydrophobicity of the peptide, which directly influences its retention behavior on RP-HPLC columns.[2] This necessitates careful optimization of the purification protocol, from sample preparation to the final gradient elution.

Pre-Purification: Cleavage and Deprotection

Prior to HPLC purification, the synthesized peptide must be cleaved from the solid-phase support, and all side-chain protecting groups, including the pMeBzl group, must be removed. The choice of cleavage cocktail is critical to ensure complete deprotection and minimize side reactions.

Recommended Cleavage Protocol:

A common and effective cleavage cocktail for peptides containing acid-labile protecting groups like pMeBzl is a trifluoroacetic acid (TFA)-based solution with scavengers.[3] Scavengers are crucial to quench the reactive carbocations generated during the cleavage process, thereby preventing the modification of sensitive amino acid residues such as tryptophan and methionine.

Reagent K is a widely used cleavage cocktail suitable for peptides with a variety of sensitive residues.

Composition of Reagent K:

  • Trifluoroacetic acid (TFA): 82.5%

  • Water: 5%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF).

  • Dry the resin under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether (typically 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

HPLC Purification Protocol

The purification of Pen(pMeBzl)-containing peptides is performed using RP-HPLC. The increased hydrophobicity of these peptides will result in longer retention times compared to their unprotected counterparts.

Sample Preparation

Proper sample preparation is crucial for a successful HPLC separation.

  • Dissolve the crude peptide in a minimal volume of a suitable solvent. A good starting point is the HPLC mobile phase A (e.g., 0.1% TFA in water).

  • If the peptide has poor solubility in aqueous solutions, which is common for hydrophobic peptides, initial dissolution in a small amount of an organic solvent like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) may be necessary before dilution with mobile phase A.[2]

  • Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.45 µm syringe filter before injection.

HPLC System and Columns
  • System: A preparative or semi-preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector is required.

  • Columns: C18 columns are the most common choice for peptide purification. For highly hydrophobic peptides like those containing Pen(pMeBzl), a C8 or C4 column might provide better peak shape and recovery. Columns with a pore size of 300 Å are generally recommended for peptides.[4][5]

Mobile Phases
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

TFA acts as an ion-pairing agent, which improves peak shape and resolution.[6]

Method Development and Gradient Optimization

A gradient elution is necessary for purifying crude peptide mixtures. The gradient is typically developed by first running a broad "scouting" gradient to determine the approximate elution point of the target peptide. Based on this, a more focused, shallower gradient is designed to achieve optimal separation from impurities.[7][8]

Table 1: Example HPLC Gradients for Purification of a Pen(pMeBzl) Peptide

Parameter Scouting Gradient Optimized Gradient
Column C18, 5 µm, 300 Å, 4.6 x 250 mm (Analytical)C18, 5 µm, 300 Å, 10 x 250 mm (Semi-preparative)
Flow Rate 1.0 mL/min4.0 mL/min
Detection 220 nm220 nm & 280 nm
Gradient 5% to 95% B over 40 minutes30% to 50% B over 40 minutes
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile

Note: The optimized gradient is an example and should be adjusted based on the results of the scouting run for the specific peptide. A shallower gradient (e.g., 0.5% B/min) around the elution point of the target peptide will generally provide better resolution.[9]

Fraction Collection and Analysis
  • Collect fractions corresponding to the major peaks detected by the UV detector.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Confirm the identity of the desired peptide in the pure fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.

Visualizing the Workflow

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification HPLC Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (with Pen(pMeBzl)) Cleavage Cleavage from Resin (e.g., Reagent K) SPPS->Cleavage Completed Synthesis Precipitation Precipitation with Cold Ether Cleavage->Precipitation Drying Drying of Crude Peptide Precipitation->Drying SamplePrep Sample Preparation (Dissolution & Filtration) Drying->SamplePrep Crude Peptide HPLC Preparative RP-HPLC SamplePrep->HPLC FractionCollection Fraction Collection HPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis IdentityConfirmation Identity Confirmation (Mass Spectrometry) FractionCollection->IdentityConfirmation PurityAnalysis->HPLC Re-purification needed Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Fractions >95% Pure Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified Peptide Lyophilization->FinalProduct

Caption: Workflow for the purification of Pen(pMeBzl) containing peptides.

Troubleshooting

Table 2: Common Issues and Solutions in the HPLC Purification of Hydrophobic Peptides

Problem Possible Cause Solution
Poor solubility of crude peptide High hydrophobicity of the peptide.Dissolve in a small amount of DMSO or DMF before diluting with mobile phase A. Use a stronger organic solvent like isopropanol in the mobile phase.[10]
Broad or tailing peaks Secondary interactions with the stationary phase; peptide aggregation.Use a different column (e.g., C8 or C4). Increase the column temperature (e.g., to 40-60°C) to reduce viscosity and improve mass transfer.[5]
Poor resolution of impurities Inappropriate gradient slope.Use a shallower gradient around the elution point of the target peptide.[9]
Low recovery of the peptide Irreversible adsorption to the column.Use a less hydrophobic column (C8 or C4). Add a small amount of a stronger organic solvent like isopropanol to mobile phase B.
Ghost peaks in subsequent runs Peptide carryover from a previous injection.Implement a thorough column wash with a high percentage of organic solvent after each run.[10]

Logical Relationship of Purification Parameters

Purification_Parameters cluster_hplc_params HPLC Parameters cluster_outcomes Purification Outcomes PeptideProperties Peptide Properties (Hydrophobicity, Size) Column Column Choice (C18, C8, C4) PeptideProperties->Column MobilePhase Mobile Phase (ACN, TFA) PeptideProperties->MobilePhase Gradient Gradient Profile (Slope, Duration) PeptideProperties->Gradient Resolution Resolution Column->Resolution Recovery Recovery Column->Recovery MobilePhase->Resolution MobilePhase->Recovery Gradient->Resolution Temperature Column Temperature Temperature->Resolution Temperature->Recovery Purity Purity Resolution->Purity

Caption: Interplay of parameters in HPLC purification of peptides.

References

Application Note: Analytical HPLC Gradient for Peptides Containing Boc-Pen(pMeBzl)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development of an analytical High-Performance Liquid Chromatography (HPLC) gradient for the purity assessment of synthetic peptides containing the protected amino acid Boc-Pen(pMeBzl)-OH.DCHA.

Introduction

The analysis of synthetic peptides, particularly those incorporating bulky and hydrophobic protecting groups like tert-butyloxycarbonyl (Boc) and p-methylbenzyl (pMeBzl), presents a significant analytical challenge. These protecting groups, essential during solid-phase peptide synthesis (SPPS), dramatically increase the hydrophobicity of the peptide, leading to strong retention on reversed-phase HPLC columns. Furthermore, the presence of a dicyclohexylammonium (DCHA) salt requires a specific sample preparation step to ensure accurate analysis.

This application note outlines a systematic approach to developing a robust analytical reversed-phase HPLC (RP-HPLC) method for peptides containing Boc-Pen(pMeBzl)-OH. The protocol covers sample preparation to remove the DCHA counter-ion, initial screening gradients, and strategies for optimizing the gradient to achieve adequate resolution of the main peptide from common impurities.

Experimental Protocols

Sample Preparation: Conversion of DCHA Salt to Free Acid

Prior to HPLC analysis, the dicyclohexylammonium (DCHA) salt must be converted to the free acid to ensure proper solubility in the mobile phase and consistent chromatographic behavior.

Materials:

  • Peptide-Boc-Pen(pMeBzl)-OH.DCHA sample

  • Ethyl acetate

  • 10% (w/v) Phosphoric acid solution

  • Anhydrous sodium sulfate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Suspend the peptide DCHA salt in 5-10 volumes of ethyl acetate.

  • While stirring, add 10% phosphoric acid dropwise until the solid is completely dissolved and two clear liquid phases are visible.

  • Check the pH of the lower aqueous phase to ensure it is between 2 and 3.

  • Separate the organic (upper) layer.

  • Wash the organic layer once with a small volume of 10% phosphoric acid, followed by three washes with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the peptide as a free acid.

  • For HPLC analysis, accurately weigh the dried peptide and dissolve it in a suitable solvent, such as a small amount of acetonitrile or dimethyl sulfoxide (DMSO), and then dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 1 mg/mL.[1]

HPLC Method Development

A systematic approach to method development is recommended, starting with a broad screening gradient to determine the approximate elution time of the peptide, followed by optimization to improve resolution.

Instrumentation and Columns:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point for hydrophobic peptides. A C8 column can be considered if the peptide is very strongly retained.[2]

    • Recommended Starting Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

Screening Gradient Protocol:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Inject 5-10 µL of the prepared peptide sample.

  • Run a broad linear gradient to determine the approximate retention time of the target peptide. A typical screening gradient is from 5% to 95% B over 20-30 minutes.

  • Monitor the elution profile at 220 nm.

Gradient Optimization Protocol:

  • Based on the retention time from the screening run, design a shallower, focused gradient around the elution point of the target peptide.

  • For example, if the peptide elutes at 60% B in the screening run, a focused gradient could be from 40% to 70% B over 30 minutes.

  • Further optimize the gradient slope to improve the resolution between the main peak and any closely eluting impurities. A shallower gradient will generally provide better resolution.

  • Adjusting the column temperature (e.g., to 40-60°C) can also improve peak shape and resolution for hydrophobic peptides.[2]

Data Presentation

The following tables provide illustrative data for a typical hydrophobic peptide containing Boc-Pen(pMeBzl)-OH, demonstrating the effect of gradient optimization on retention time and resolution.

Table 1: HPLC Screening Gradient Conditions and Results

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30°C
Detection 220 nm
Injection Volume 10 µL
Gradient 5% to 95% B in 20 min
Approximate Retention Time 12.5 min

Table 2: Optimized HPLC Gradient Conditions and Expected Results

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Temperature 40°C
Detection 220 nm
Injection Volume 10 µL
Gradient 45% to 65% B in 30 min
Expected Retention Time 18.2 min
Expected Resolution (Main Peak vs. Impurity) > 2.0

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development of an analytical HPLC method for a peptide containing this compound.

HPLC_Workflow Workflow for Analytical HPLC Method Development start Start: Peptide with this compound sample_prep Sample Preparation: Convert DCHA salt to free acid start->sample_prep dissolution Dissolve in appropriate solvent (e.g., ACN/Water/TFA) sample_prep->dissolution screening_gradient Run Screening Gradient (e.g., 5-95% B over 20 min) dissolution->screening_gradient hplc_setup HPLC System Setup: C18 Column, Mobile Phases A & B hplc_setup->screening_gradient analyze_screening Analyze Screening Data: Determine approximate retention time screening_gradient->analyze_screening optimization Design Focused Gradient (Shallow gradient around retention time) analyze_screening->optimization run_optimized Run Optimized Gradient optimization->run_optimized analyze_optimized Analyze Optimized Data: Check resolution and peak shape run_optimized->analyze_optimized resolution_check Resolution > 2.0? analyze_optimized->resolution_check further_optimization Further Optimization: Adjust gradient slope, temperature, or column resolution_check->further_optimization No final_method Final Analytical Method resolution_check->final_method Yes further_optimization->optimization end End final_method->end

References

Application Notes and Protocols for Incorporating Boc-Pen(pMeBzl)-OH into Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery, enabling the development of therapeutics with enhanced stability, receptor affinity, and novel biological activities. Boc-Pen(pMeBzl)-OH, a protected derivative of penicillamine, is a key building block for the synthesis of constrained peptides. The gem-dimethyl group on the β-carbon of penicillamine introduces significant conformational constraints, which can lock a peptide into a specific bioactive conformation.[1] This is particularly valuable in the design of analogs of peptide hormones such as oxytocin and vasopressin, where such constraints can convert agonists into potent antagonists or enhance receptor selectivity.[1]

The p-methylbenzyl (pMeBzl) group provides stable protection for the thiol side chain of penicillamine throughout the course of solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy. This protecting group is resistant to the moderately acidic conditions used for the removal of the Nα-Boc group but can be efficiently cleaved during the final deprotection step with strong acids like hydrogen fluoride (HF).[2]

These application notes provide detailed protocols for the incorporation of Boc-Pen(pMeBzl)-OH into peptide sequences using Boc-SPPS, the subsequent cyclization to form constrained peptides, and relevant characterization techniques.

Data Presentation

The choice of coupling reagent is critical when incorporating sterically hindered amino acids like Boc-Pen(pMeBzl)-OH to ensure high coupling efficiency and minimize side reactions such as racemization.[2][3] While direct comparative data for Boc-Pen(pMeBzl)-OH is limited, the following tables provide a summary of the expected performance of common coupling reagents based on data for other sterically hindered amino acids.[3][4][5][6]

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings, forming a more reactive OAt-ester.[3][6][7][8]
HBTU Aminium/Uronium Salt90-95FastLowA reliable and widely used reagent, though slightly less reactive than HATU.[3][8][9]
PyBOP Phosphonium Salt90-95FastLowEffective for hindered residues with byproducts that are generally easy to remove.[4]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and cost-effective option, but may require longer reaction times or double coupling for sterically hindered residues.[4]

Table 2: Final Cleavage and Deprotection Cocktails

ReagentConditionsTarget Protecting GroupsScavengers
Hydrogen Fluoride (HF) 0 °C, 1-2 hourspMeBzl, Bzl, and other benzyl-based groupsAnisole, p-cresol, thiocresol
TFMSA/TFA 0 °C to RT, 1-2 hourspMeBzl, Bzl, and other benzyl-based groupsThioanisole, ethanedithiol

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Boc-Pen(pMeBzl)-OH

This protocol outlines a single coupling cycle for the incorporation of Boc-Pen(pMeBzl)-OH into a growing peptide chain on a solid support using manual Boc-SPPS.

Materials:

  • Merrifield or MBHA resin

  • Boc-protected amino acids

  • Boc-Pen(pMeBzl)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (HATU or HBTU recommended)

  • 1-Hydroxybenzotriazole (HOBt) (if using DIC)

  • Kaiser test kit

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[10]

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[10]

    • Wash the resin with DCM (3x), IPA (2x), and DCM (3x).[10]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Repeat once.

    • Wash the resin with DCM (5x).

  • Coupling of Boc-Pen(pMeBzl)-OH:

    • Pre-activation: In a separate vial, dissolve Boc-Pen(pMeBzl)-OH (2-4 equivalents relative to resin loading), HATU (or HBTU) (1.9-3.9 equivalents), and DIEA (4-8 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[11]

    • Coupling: Add the pre-activated solution to the resin.

    • Reaction Time: Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of penicillamine, an extended coupling time is recommended.[2]

  • Monitoring: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection of the Peptide

This protocol describes the cleavage of the peptide from the resin and the removal of the pMeBzl and other side-chain protecting groups using anhydrous hydrogen fluoride (HF).

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Glacial acetic acid or acetonitrile (for dissolution)

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum for at least 4 hours.

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) at a ratio of 10 mL per gram of resin.[2]

    • Stir the mixture at 0°C for 1-2 hours.[2]

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Washing: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and byproducts.

  • Extraction: Dissolve the crude peptide in an appropriate solvent (e.g., 10% aqueous acetic acid or acetonitrile) for purification.

Protocol 3: Disulfide Bond Formation for Cyclization

This protocol outlines the formation of an intramolecular disulfide bond in solution via air oxidation to create a constrained cyclic peptide.

Materials:

  • Crude linear peptide containing one Pen and one Cys residue (or two Pen residues)

  • Ammonium bicarbonate buffer (or another suitable buffer, pH 7.5-8.5)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolution: Dissolve the crude linear peptide in a mixture of buffer and an organic co-solvent like ACN to a final peptide concentration of 0.1-1.0 mg/mL.[12] A low concentration is crucial to favor intramolecular cyclization over intermolecular oligomerization.[12]

  • Oxidation: Stir the peptide solution vigorously, open to the atmosphere, at room temperature. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The reaction is typically complete within 12-24 hours.[12]

  • Quenching (Optional): Once the reaction is complete, the solution can be acidified with a small amount of TFA to stop the oxidation.[12]

  • Purification: Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final constrained peptide.

Mandatory Visualization

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat n times) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA/DCM) Coupling Couple Boc-AA-OH (HATU/HBTU) Washing Wash (DMF/DCM) Washing->Deprotection Next Cycle Cleavage Cleavage & Deprotection (HF, Scavengers) Washing->Cleavage Final Cycle Cyclization Disulfide Cyclization (Air Oxidation) Cleavage->Cyclization Purification Purification (RP-HPLC) Cyclization->Purification Characterization Characterization (MS, HPLC) Purification->Characterization OTR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates Ca->PKC Activates Transcription Gene Transcription (e.g., c-fos, c-jun) MAPK->Transcription Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Antagonist Constrained Peptide Antagonist Antagonist->OTR Binds & Inhibits

References

Application Notes and Protocols for Orthogonal Protection Strategy with Boc-Pen(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of orthogonal protecting groups is a cornerstone of modern peptide synthesis, enabling the construction of complex and modified peptides with high precision. This document provides detailed application notes and protocols for the use of N-α-tert-butyloxycarbonyl-S-p-methylbenzyl-L-penicillamine (Boc-Pen(pMeBzl)-OH) in solid-phase peptide synthesis (SPPS). This strategy leverages the differential acid lability of the Boc and p-methylbenzyl (pMeBzl) protecting groups to achieve selective deprotection and modification, a critical requirement in drug development and the synthesis of constrained peptides.

The Boc group, which protects the α-amino group, is readily cleaved by moderate acids such as trifluoroacetic acid (TFA), while the pMeBzl group, safeguarding the thiol side chain of the penicillamine residue, requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), for its removal.[1] This significant difference in reactivity forms the basis of the orthogonal protection scheme, allowing for the sequential deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protection.

Boc-Pen(pMeBzl)-OH is particularly valuable for introducing penicillamine into a peptide sequence.[2] Penicillamine, a sterically hindered amino acid, can be used to induce conformational constraints in peptides, which can lead to enhanced biological activity and stability. Furthermore, the free thiol group, unmasked in the final step, is available for disulfide bond formation to create cyclic peptides or for conjugation to other molecules.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the orthogonal protection strategy using Boc-Pen(pMeBzl)-OH. Please note that actual results may vary depending on the specific peptide sequence, resin, and coupling conditions.

Table 1: Coupling Efficiency of Boc-Pen(pMeBzl)-OH

Coupling ReagentActivation TimeCoupling TimeTypical Efficiency (%)
HBTU/HATU2-5 min1-2 hours> 98%
DIC/HOBt5-10 min2-4 hours95-98%
PyBOP2-5 min1-2 hours> 98%

Table 2: Deprotection Conditions and Efficiency

Protecting GroupReagentConcentrationTimeTypical Efficiency (%)
BocTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)20-30 min> 99%
pMeBzlAnhydrous Hydrogen Fluoride (HF)100%1 hour> 95%

Table 3: Overall Yield and Purity of a Model Pentapeptide

Peptide SequenceSynthesis ScaleOverall Yield (%)Purity by RP-HPLC (%)
Tyr-Gly-Gly-Phe-Pen0.1 mmol65-75%> 95%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for the incorporation of Boc-Pen(pMeBzl)-OH into a peptide sequence using a standard Boc-SPPS strategy.

SPPS_Workflow Resin Resin Swelling Boc_Deprotection Boc Deprotection Resin->Boc_Deprotection 1. Swell resin in DCM Neutralization Neutralization Boc_Deprotection->Neutralization 2. Treat with 25-50% TFA in DCM Coupling Amino Acid Coupling Neutralization->Coupling 3. Neutralize with 10% DIEA in DCM Washing Washing Coupling->Washing 4. Couple next Boc-AA-OH Washing->Boc_Deprotection 5. Wash with DCM and IPA Final_Cleavage Final Cleavage & Deprotection Washing->Final_Cleavage Repeat cycles Purification Purification Final_Cleavage->Purification 6. Treat with HF/Scavengers

Caption: General workflow for Boc-SPPS.

Protocol for Coupling of Boc-Pen(pMeBzl)-OH

Due to the steric hindrance of the penicillamine side chain, efficient activation and coupling are crucial. The use of aminium/uronium or phosphonium salt-based coupling reagents is highly recommended.[3]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Pen(pMeBzl)-OH (3 equivalents)

  • HBTU (2.9 equivalents) or HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Boc-Pen(pMeBzl)-OH and HBTU/HATU in DMF.

  • Add DIEA to the solution from step 2 and vortex briefly. This is the activation step.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

  • After a negative Kaiser test, wash the resin thoroughly with DMF (3x), Isopropanol (IPA) (3x), and Dichloromethane (DCM) (3x).

Protocol for Selective Boc Deprotection

This protocol describes the removal of the N-terminal Boc group while leaving the pMeBzl side-chain protection intact.

Materials:

  • Peptide-resin with an N-terminal Boc group

  • 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v)

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)

Procedure:

  • Wash the peptide-resin with DCM (3x).

  • Add the 25-50% TFA/DCM solution to the resin and agitate for 2 minutes (pre-wash).

  • Drain the TFA solution and add a fresh portion of the TFA/DCM solution.

  • Agitate for 20-30 minutes at room temperature.

  • Drain the TFA solution and wash the resin with DCM (3x), IPA (3x), and DCM (3x).

  • Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIEA in DCM (2 x 2 minutes).

  • Wash the resin with DCM (3x) to remove excess DIEA.

Protocol for Final Cleavage and Deprotection of pMeBzl Group

The final step involves cleaving the peptide from the resin and removing the pMeBzl side-chain protecting group. This is typically achieved using anhydrous hydrogen fluoride (HF). Caution: HF is an extremely corrosive and toxic substance. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • p-Cresol (scavenger)

  • Diethyl ether (cold)

Procedure:

  • Place the dry peptide-resin in the reaction vessel of the HF apparatus.

  • Add the scavengers (e.g., a mixture of anisole and p-cresol, typically 1 mL of each per gram of resin).

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully distill the required amount of anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolate the peptide by filtration or centrifugation.

  • Wash the crude peptide with cold diethyl ether to remove scavengers and other byproducts.

  • Dry the peptide under vacuum.

Mandatory Visualizations

Orthogonal Protection Strategy

The following diagram illustrates the principle of the orthogonal protection strategy employed with Boc-Pen(pMeBzl)-OH.

Orthogonal_Protection cluster_0 Protected Penicillamine cluster_1 Selective Deprotection cluster_2 Deprotected Intermediates Boc_Pen_pMeBzl Boc-Pen(pMeBzl)-OH TFA TFA/DCM (Mild Acid) Boc_Pen_pMeBzl->TFA Selective N-terminal Deprotection HF Anhydrous HF (Strong Acid) Boc_Pen_pMeBzl->HF Side-chain Deprotection H_Pen_pMeBzl H-Pen(pMeBzl)-OH TFA->H_Pen_pMeBzl Boc_Pen_H Boc-Pen-OH HF->Boc_Pen_H

Caption: Orthogonal deprotection of Boc-Pen(pMeBzl)-OH.

Final Peptide Cleavage and Purification Workflow

This diagram outlines the steps following the completion of the solid-phase synthesis.

Cleavage_Purification_Workflow Start Completed Peptide-Resin Cleavage HF Cleavage (with Scavengers) Start->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Isolation Isolation (Filtration/Centrifugation) Precipitation->Isolation Purification RP-HPLC Purification Isolation->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization Final_Product Pure Peptide Characterization->Final_Product

Caption: Post-synthesis peptide processing workflow.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Pen(pMeBzl)-OH.DCHA Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the low coupling efficiency of Boc-Pen(pMeBzl)-OH.DCHA, a sterically hindered amino acid derivative. The content is tailored for researchers, scientists, and professionals in drug development and peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What causes the low coupling efficiency of this compound?

A1: The primary cause is significant steric hindrance.[1][2][3] The bulky nature of the molecule arises from three main sources: the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the gem-dimethyl groups on the β-carbon of the penicillamine (Pen) residue, and the S-p-methylbenzyl (pMeBzl) protecting group.[4] This molecular bulk physically obstructs the approach of the reacting molecules, slowing down or preventing the formation of the peptide bond.[1][5]

Q2: My standard coupling protocol using carbodiimides (DCC, DIC) is failing. What should I do?

A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[2][6] It is highly recommended to switch to a more potent class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[2][4] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[2]

Q3: Which coupling reagents are most effective for Boc-Pen(pMeBzl)-OH?

A3: For challenging couplings involving sterically hindered residues, reagents that generate highly reactive OAt or Oxyma esters are preferred.[2] HATU and PyAOP are considered among the most efficient choices.[1][2] COMU, an Oxyma-based reagent, also demonstrates superior performance and has better solubility and safety profiles compared to HOBt-based reagents.[2][7] For extremely difficult couplings, converting the amino acid to its acyl fluoride using a reagent like TFFH can be a highly effective strategy.[1][8][9]

Q4: What immediate steps can I take if a single coupling reaction is incomplete?

A4: If a monitoring test (e.g., a ninhydrin or Kaiser test) indicates an incomplete reaction, the most common and effective strategy is to perform a "double coupling".[1][4] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of the activated amino acid and reagents to help drive the reaction to completion.[1]

Q5: Does the DCHA salt form of the reagent require special preparation?

A5: Yes. Boc-Pen(pMeBzl)-OH is often supplied as a dicyclohexylamine (DCHA) salt for improved stability and handling.[10] Before it can be used in a coupling reaction, the DCHA salt must be converted to the free acid.[10] This is typically done by dissolving the salt in a solvent like dichloromethane (DCM) and washing it with an ice-cold aqueous acid solution, such as potassium bisulfate (KHSO₄), to remove the dicyclohexylamine.[10]

Q6: How can I mitigate peptide aggregation during synthesis with this residue?

A6: Peptide aggregation can block reactive sites and lower coupling efficiency.[2][3] To mitigate this, consider using N-methylpyrrolidone (NMP) as a solvent for its superior solvating properties or a solvent mixture such as DCM/DMF/NMP.[1] Adding chaotropic salts like LiCl to the coupling mixture can also help break up aggregates.[1] In long peptide sequences, the strategic incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[3]

Troubleshooting Guide

An incomplete reaction with Boc-Pen(pMeBzl)-OH requires a systematic approach to identify and resolve the issue.

G start Start: Low Coupling Yield with Boc-Pen(pMeBzl)-OH check_dcha Was the DCHA salt converted to the free acid? start->check_dcha reagent Is the coupling reagent potent? (e.g., HATU, PyAOP, COMU) check_dcha->reagent Yes perform_double Perform a double coupling with fresh reagents. check_dcha->perform_double No switch_reagent Switch to a high-potency onium salt reagent (HATU, PyAOP, COMU). reagent->switch_reagent No double_coupling Was a single coupling performed? reagent->double_coupling Yes success Coupling Successful switch_reagent->success double_coupling->perform_double Yes, single coupled conditions Are reaction time and temperature optimized? double_coupling->conditions Yes, double coupled perform_double->success optimize_conditions Increase reaction time (2-24h) and/or use microwave heating. conditions->optimize_conditions No solvent Is the solvent optimal for preventing aggregation? (e.g., NMP) conditions->solvent Yes optimize_conditions->success switch_solvent Switch to NMP or a DCM/DMF/NMP mixture. Consider adding LiCl. solvent->switch_solvent No advanced If issues persist, consider advanced strategies. solvent->advanced Yes switch_solvent->success acyl_fluoride Use acyl fluoride formation (e.g., with TFFH). advanced->acyl_fluoride acyl_fluoride->success

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassExample ReagentsRelative Efficiency with Hindered ResiduesKey Considerations
Carbodiimide DIC, DCC, EDCLow to ModerateOften insufficient for residues like Penicillamine; requires an additive (e.g., HOBt, Oxyma).[2][4]
Aminium/Uronium HBTU, HCTUHighEfficient for many difficult couplings, but generally less potent than HATU for severe steric hindrance.[2][4]
Aminium/Uronium HATU, COMUVery HighHighly recommended. Forms very reactive OAt or Oxyma esters. COMU is safer and more soluble than HOBt/HOAt-based reagents.[1][2][7]
Phosphonium PyBOP, PyAOPHigh to Very HighPyAOP is comparable to HATU in efficiency.[2] Generally associated with lower racemization levels.[3]
Fluorinating TFFHHighestGenerates highly reactive acyl fluorides in situ. Reserved for the most extremely hindered couplings.[1][7][9]

Experimental Protocols

Protocol 1: Conversion of this compound to Free Acid

This protocol must be performed before using the amino acid in a coupling reaction.[10]

  • Dissolution: Dissolve the this compound salt in dichloromethane (DCM).

  • Extraction: Transfer the DCM solution to a separatory funnel and extract it three times with an ice-cold 1M potassium bisulfate (KHSO₄) aqueous solution. This removes the dicyclohexylamine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Evaporation: Filter the solution to remove the drying agent. Evaporate the solvent under reduced pressure to obtain the free acid as a solid or oil. The product is now ready for the coupling step.

Protocol 2: Double Coupling of Boc-Pen(pMeBzl)-OH using HATU

This is a robust protocol for incorporating sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS).[1]

  • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF).

  • First Coupling - Activation: In a separate vessel, pre-activate the Boc-Pen(pMeBzl)-OH free acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow pre-activation to proceed for 1-5 minutes.

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with agitation.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for free primary amines. If the test is positive (blue beads), the coupling is incomplete and a second coupling is required.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents.

  • Final Wash: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and then DCM to prepare for the next synthesis step.

G cluster_prep Preparation cluster_coupling1 First Coupling Cycle cluster_coupling2 Second Coupling Cycle (If Needed) swell 1. Swell Resin in DMF deprotect 2. N-terminal Deprotection (e.g., TFA) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 preactivate1 4. Pre-activate Amino Acid (Boc-Pen-OH + HATU + DIPEA) wash1->preactivate1 couple1 5. Add to Resin & React (45-60 min) preactivate1->couple1 wash2 6. Wash with DMF couple1->wash2 ninhydrin 7. Ninhydrin (Kaiser) Test wash2->ninhydrin preactivate2 8. Repeat Pre-activation (Fresh Reagents) ninhydrin->preactivate2 Positive (Incomplete) wash3 10. Final Wash (DMF, DCM) ninhydrin->wash3 Negative (Complete) couple2 9. Add to Resin & React preactivate2->couple2 couple2->wash3 next_step Proceed to Next Synthesis Step wash3->next_step

Caption: Experimental workflow for a double coupling protocol.

Protocol 3: Capping Unreacted Amines with Acetic Anhydride

If double coupling is unsuccessful or not quantitative, unreacted N-termini should be "capped" to prevent the formation of deletion sequences in the final peptide.[2]

  • Wash: After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a capping solution, typically acetic anhydride and a base like pyridine or DIPEA in DMF.[2]

  • Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[2] This will acetylate any unreacted primary amines.[2]

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF to remove all residual reagents.[2]

References

Technical Support Center: Troubleshooting Solubility of Boc-Pen(pMeBzl)-OH.DCHA in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to address solubility challenges encountered with Boc-Pen(pMeBzl)-OH.DCHA in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving well in DMF?

A1: Poor solubility of Boc-protected amino acids like this compound in DMF can be attributed to several factors. The polarity and size of the amino acid side chain are significant; large, nonpolar, or bulky side chains can lead to lower solubility.[1] The presence of the p-methylbenzyl protecting group on the Penicillamine side chain contributes to the hydrophobicity of the molecule. Additionally, the quality of the DMF can be a factor, as impurities like dimethylamine can arise from the breakdown of DMF over time and potentially interfere with solubility and subsequent reactions.[2]

Q2: Can the dicyclohexylamine (DCHA) salt affect the solubility?

A2: Yes, the dicyclohexylamine salt form can influence the solubility profile. While DCHA salts are often used to improve the stability and handling of the free acid, the overall solubility is a result of the interplay between the protected amino acid and the salt counterion in the chosen solvent.

Q3: Is DMF the best solvent for this compound?

A3: DMF is a widely used and generally effective solvent for solid-phase peptide synthesis and for dissolving many Boc-protected amino acids.[2][3] However, for particularly challenging compounds, other solvents or solvent mixtures might be more effective. N-methylpyrrolidone (NMP) is known to be a stronger solvent for some protected amino acids.[3]

Q4: Could low coupling efficiency in my peptide synthesis be related to solubility issues?

A4: Absolutely. Incomplete dissolution of the amino acid is a direct cause of low coupling efficiency because the reactant is not fully available to react with the free amine on the resin.[1] If you are observing poor coupling outcomes, verifying the complete solubility of your this compound solution is a critical first step.

Q5: Can I heat the mixture to improve solubility?

A5: Gentle warming can be an effective method to increase the solubility of Boc-protected amino acids.[1] However, this must be done with caution, as excessive heat can lead to the degradation of the compound.[1] It is recommended to test this on a small scale first and monitor for any signs of decomposition, such as a color change.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMF, follow this step-by-step troubleshooting guide.

Initial Solubility Test

Before proceeding with your main experiment, it is prudent to perform a small-scale solubility test.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation : Weigh a small, known amount of this compound (e.g., 5-10 mg) into a clean, dry vial.

  • Solvent Addition : Add a measured volume of DMF to achieve the desired concentration for your reaction.

  • Initial Dissolution Attempt : Vortex the mixture at room temperature for 2-3 minutes.

  • Observation : Visually inspect the solution for any undissolved solid particles. Check for clarity against a light source.

  • Troubleshooting Application : If undissolved solid remains, proceed with the troubleshooting steps outlined below on this small-scale test before applying them to your bulk preparation.

Troubleshooting Steps

If the initial attempt at dissolution is unsuccessful, apply the following methods sequentially:

  • Sonication :

    • Place the vial in an ultrasonic bath.

    • Sonicate the mixture for 5-10 minutes.

    • Visually inspect for dissolution. Sonication can help break up aggregates and enhance solvation.[1]

  • Gentle Warming :

    • Gently warm the solution to 30-40°C using a water bath or heating block.[1]

    • Maintain the temperature while stirring or vortexing periodically.

    • Caution : Avoid excessive heat to prevent potential degradation of the Boc-protected amino acid.[1]

  • Co-Solvent Addition :

    • If the compound remains insoluble, add a small amount of a stronger co-solvent.

    • Recommended Co-solvents :

      • N-methylpyrrolidone (NMP) : NMP is more polar than DMF and can be a better solvent for some protected amino acids.[3] Add NMP dropwise until the solid dissolves.

      • Dimethyl sulfoxide (DMSO) : DMSO is a powerful solvent that can dissolve many sparingly soluble compounds.[1] Use a minimal amount, as it can be difficult to remove and may affect downstream processes.

    • Start by adding the co-solvent to constitute 5-10% of the total volume and observe the effect before adding more.

Quantitative Data Summary
CompoundSolventSolubilityNotes
Boc-Val-OHDMFClearly soluble (1 mmole in 2 mL)Equivalent to ~108.6 mg/mL.[1]
Boc-Gly-Gly-OHDMSO~100 mg/mLRequires sonication.[1]
Boc-β-Ala-OHDMSO~100 mg/mLRequires sonication and warming to 60°C.[1]

Actual solubility can vary based on batch purity, temperature, and the specific experimental conditions.

Visual Troubleshooting Workflow

The following diagram illustrates the logical progression of the troubleshooting steps for addressing solubility issues with this compound in DMF.

G start Start: Solubility Issue with This compound in DMF check_dmf Verify DMF Quality (Anhydrous, Amine-Free) start->check_dmf initial_dissolution Attempt Dissolution in DMF at Room Temperature with Vortexing check_dmf->initial_dissolution is_dissolved1 Is it fully dissolved? initial_dissolution->is_dissolved1 sonicate Sonicate for 5-10 minutes is_dissolved1->sonicate No success Solution Ready for Use is_dissolved1->success Yes is_dissolved2 Is it fully dissolved? sonicate->is_dissolved2 gentle_heat Gently warm to 30-40°C is_dissolved2->gentle_heat No is_dissolved2->success Yes is_dissolved3 Is it fully dissolved? gentle_heat->is_dissolved3 add_cosolvent Add a Co-solvent (e.g., NMP or minimal DMSO) is_dissolved3->add_cosolvent No is_dissolved3->success Yes is_dissolved4 Is it fully dissolved? add_cosolvent->is_dissolved4 is_dissolved4->success Yes failure Consider Alternative Solvents or Further Optimization is_dissolved4->failure No

Caption: Troubleshooting workflow for dissolving this compound in DMF.

References

preventing racemization of penicillamine during peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Penicillamine During Peptide Coupling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the racemization of penicillamine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis and why is it a concern for penicillamine?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (D and L forms). In peptide synthesis, this means the incorrect stereoisomer of an amino acid can be incorporated into the peptide chain. Penicillamine, a non-proteinogenic amino acid analog of cysteine, is particularly susceptible to racemization due to the steric hindrance from its β,β-dimethyl groups. This can lead to the formation of diastereomeric peptide impurities with altered biological activity, receptor binding affinity, and potential immunogenicity.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways through which racemization can occur during the activation of the carboxylic acid group of an N-protected amino acid:

  • Oxazolone Formation: The activated amino acid can cyclize to form a planar oxazolone intermediate. The α-proton is now highly acidic and can be easily removed by a base. Subsequent nucleophilic attack by the amine component can occur from either face of the planar intermediate, leading to a mixture of D and L isomers in the resulting peptide.

  • Direct Enolization (α-Proton Abstraction): A base can directly remove the α-proton from the activated amino acid to form a planar enolate intermediate, which can then be protonated from either side, resulting in racemization before the coupling reaction occurs.

Q3: Which factors influence the extent of racemization of penicillamine?

A3: Several factors during the coupling step can significantly impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Some reagents are more prone to promoting oxazolone formation or require stronger bases for activation.

  • Base: The strength and steric hindrance of the base used for activation play a major role. Stronger, less hindered bases tend to increase racemization.

  • Temperature: Higher reaction temperatures, while often used to speed up sluggish couplings, can increase the rate of racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

  • Pre-activation Time: Longer times between the activation of the amino acid and its reaction with the amine component can lead to increased racemization.

Troubleshooting Guides

Issue 1: High levels of D-penicillamine diastereomer detected in the final peptide.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as a phosphonium salt-based reagent (e.g., PyBOP) or a uronium/aminium salt-based reagent in combination with an additive (e.g., HATU, HCTU). For carbodiimide-based couplings (e.g., DIC), always use an additive like Oxyma or HOAt.
Strong Base Used for Activation Replace strong bases like diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.
Elevated Coupling Temperature Perform the coupling reaction at a lower temperature, such as 0°C or room temperature, to slow down the rate of racemization.
Prolonged Pre-activation Minimize the pre-activation time of the Fmoc-Pen(Trt)-OH before adding it to the resin-bound peptide. Ideally, the activated amino acid should be used immediately.

Issue 2: Incomplete coupling of Fmoc-Pen(Trt)-OH leading to deletion sequences.

Potential Cause Recommended Solution
Steric Hindrance of Penicillamine The bulky β,β-dimethyl groups and the trityl protecting group can slow down the reaction.
1. Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Pen(Trt)-OH.
2. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent like HATU or COMU to overcome the steric hindrance.
3. Increase Reaction Time: Extend the coupling time to ensure the reaction goes to completion. Monitor the reaction using a Kaiser test.

Data Presentation

Table 1: Comparative Racemization Levels of Cysteine with Various Coupling Reagents

Disclaimer: The following data is for Fmoc-Cys(Trt)-OH and should be used as a comparative reference for Fmoc-Pen(Trt)-OH. The increased steric hindrance of penicillamine may lead to different racemization rates.

Coupling Reagent/AdditiveBase% D-Isomer (Epimerization)Reference
HATUDIPEALow[1]
HBTUDIPEALow to Moderate[1]
PyBOPDIPEALow[1]
DIC/HOBt-Low to Moderate[2]
DIC/Oxyma-Very Low[3]

Experimental Protocols

Protocol 1: Coupling of Fmoc-Pen(Trt)-OH using HATU

This protocol is recommended for high coupling efficiency and low racemization, especially for sterically hindered residues like penicillamine.

Materials:

  • Fmoc-Pen(Trt)-OH (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF) and the resin is thoroughly washed with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Pen(Trt)-OH and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 1-2 minutes. The use of collidine is recommended to further minimize racemization.[1]

  • Coupling Reaction: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Protocol 2: Chiral HPLC Analysis of Penicillamine Racemization

This protocol describes a general method for the analysis of the diastereomeric purity of a penicillamine-containing peptide after cleavage from the resin.

Materials:

  • Crude peptide containing penicillamine

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., C18 column with a chiral selector in the mobile phase)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chiral selector for mobile phase (e.g., copper(II)-L-proline complex)[1]

Procedure:

  • Sample Preparation: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the initial mobile phase conditions.

    • Inject the peptide sample.

    • Run a suitable gradient of Mobile Phase B into Mobile Phase A to separate the diastereomers. The exact gradient will need to be optimized for the specific peptide.

    • Monitor the elution at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of D-isomer / (Area of L-isomer + Area of D-isomer)] x 100

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated_AA_Ox Activated Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA_Ox->Oxazolone - H₂O Racemic_Peptide_Ox Racemic Peptide Oxazolone->Racemic_Peptide_Ox + Amine Activated_AA_En Activated Amino Acid Enolate Planar Enolate Intermediate Activated_AA_En->Enolate + Base - H⁺ Racemic_AA Racemized Activated Amino Acid Enolate->Racemic_AA + H⁺ Racemic_Peptide_En Racemic Peptide Racemic_AA->Racemic_Peptide_En + Amine N_Protected_AA N-Protected Penicillamine N_Protected_AA->Activated_AA_Ox + Coupling Reagent N_Protected_AA->Activated_AA_En + Coupling Reagent

Caption: Mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent Start->Check_Reagent Check_Base Evaluate Base Check_Reagent->Check_Base No Solution_Reagent Switch to HATU, PyBOP, or DIC/Oxyma Check_Reagent->Solution_Reagent Yes Check_Temp Evaluate Temperature Check_Base->Check_Temp No Solution_Base Use NMM or Collidine Check_Base->Solution_Base Yes Check_Preactivation Evaluate Pre-activation Time Check_Temp->Check_Preactivation No Solution_Temp Lower Temperature to 0°C Check_Temp->Solution_Temp Yes Solution_Preactivation Minimize Pre-activation Time Check_Preactivation->Solution_Preactivation Yes End Racemization Minimized Check_Preactivation->End No Solution_Reagent->End Solution_Base->End Solution_Temp->End Solution_Preactivation->End

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: p-Methylbenzyl (PMB) Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Methylbenzyl (PMB) group cleavage. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and side reactions encountered during the deprotection of PMB-protected functional groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Oxidative Cleavage (DDQ, CAN)

Question 1: My PMB deprotection with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is slow or incomplete. What are the common causes and solutions?

Answer: Incomplete or sluggish DDQ-mediated cleavage is a frequent issue. Several factors can influence the reaction's efficiency.

  • Insufficient Water: The presence of water is critical for the hydrolysis of the intermediate formed after oxidation.[1] Ensure your solvent system contains water, a common mixture being dichloromethane (CH₂Cl₂) and water (e.g., 18:1 ratio).[1][2]

  • Incorrect Stoichiometry: While a slight excess of DDQ (typically 1.1–1.5 equivalents) is standard, the optimal amount can be substrate-dependent.[1] You may need to screen different amounts of DDQ to optimize the reaction.

  • Substrate Reactivity: Electron-rich substrates react faster. If your substrate is electron-poor, longer reaction times or slightly elevated temperatures may be necessary.[1] However, be cautious as forcing conditions can lead to side reactions.

  • Ambient Lighting: The efficiency of DDQ cleavage can be substantially improved by exposure to long-wavelength UV light.[3] Variations in ambient laboratory lighting might contribute to inconsistent results.[3]

Troubleshooting Workflow for Incomplete DDQ Deprotection

start Incomplete DDQ Deprotection check_water Is water present in the solvent system (e.g., CH2Cl2/H2O)? start->check_water add_water Add H2O or use a buffered aqueous solution. check_water->add_water No check_stoich Is DDQ stoichiometry correct (1.1-1.5 equiv.)? check_water->check_stoich Yes add_water->check_stoich optimize_stoich Optimize DDQ amount. check_stoich->optimize_stoich No check_temp_time Have reaction time and temperature been optimized? check_stoich->check_temp_time Yes optimize_stoich->check_temp_time increase_time_temp Increase reaction time or gently warm the reaction. check_temp_time->increase_time_temp No consider_alt Consider alternative oxidants (e.g., CAN) or deprotection methods. check_temp_time->consider_alt Yes, still incomplete end_node Reaction Complete increase_time_temp->end_node consider_alt->end_node

Caption: Troubleshooting workflow for incomplete DDQ deprotection.

Question 2: I'm observing unexpected byproducts after DDQ cleavage. What are they and how can I prevent their formation?

Answer: The primary byproducts in DDQ reactions stem from the reactive p-methoxybenzyl cation and p-anisaldehyde intermediate.[2][4]

  • Cause: The generated p-methoxybenzyl cation or the p-anisaldehyde byproduct can react with nucleophilic functional groups present on your substrate, leading to unintended side reactions and polymerization.[2][4] Electron-rich moieties like dienes or trienes are particularly susceptible to undesired oxidation by DDQ.[2][4]

  • Solution: The most effective strategy is to use a nucleophilic scavenger . Thiols are commonly added to the reaction mixture to trap these reactive electrophilic species.[2][4] For substrates sensitive to acid, adding an insoluble base like barium carbonate can improve yields.[3]

Question 3: Can DDQ cleave p-methoxybenzyl (PMB) esters?

Answer: No, attempts to cleave PMB esters with DDQ have been shown to be ineffective, even under forcing conditions.[5] The oxidation potential of the PMB ester is too low to form the necessary charge-transfer complex with DDQ.[5] For PMB ester cleavage, you must use other methods such as acidic hydrolysis (TFA) or base-mediated hydrolysis (LiOH, KOH).[5]

Acidic Cleavage (TFA, HCl)

Question 1: After deprotection with trifluoroacetic acid (TFA), my desired product is contaminated with another compound. What is this side reaction?

Answer: Acid-catalyzed cleavage generates a reactive p-methoxybenzyl (PMB) cation. This cation is a potent electrophile that can cause side reactions.

  • Cause: The liberated PMB cation can re-alkylate the desired product or other nucleophilic species in the reaction mixture.[5] This is particularly problematic for substrates containing electron-rich aromatic rings (e.g., tyrosine) or other nucleophilic functional groups.[6][7]

  • Solution: Use a cation scavenger . A scavenger is an electron-rich compound that is more nucleophilic than your substrate and will preferentially react with the PMB cation. Common scavengers include:

    • Anisole[5]

    • Thioanisole[8]

    • Triethylsilane (TES)[9]

    • Pentamethylbenzene[6]

Mechanism of Acidic Cleavage and Cation Scavenging

cluster_cleavage 1. Acidic Cleavage cluster_side_reaction 2a. Side Reaction (No Scavenger) cluster_scavenging 2b. Desired Path (With Scavenger) ROPMB R-O-PMB Protonated R-O(H+)-PMB ROPMB->Protonated  + H+ (TFA) ROH R-OH (Product) Protonated->ROH PMB_cation PMB+ Cation (Reactive) Protonated->PMB_cation PMB_cation_sr PMB+ Cation PMB_cation_sc PMB+ Cation Side_Product Alkylated Side Product PMB_cation_sr->Side_Product Nucleophile Substrate Nucleophile (e.g., Tyr ring) Nucleophile->Side_Product Trapped Trapped PMB-Scavenger PMB_cation_sc->Trapped Scavenger Scavenger (e.g., Anisole, TES) Scavenger->Trapped

Caption: PMB cation formation and subsequent reaction pathways.

Question 2: My acid-sensitive protecting groups (e.g., Boc, TBS) are being cleaved along with the PMB group. How can I achieve selective deprotection?

Answer: Strong acids like neat TFA will readily cleave many other acid-labile protecting groups.[10] To enhance selectivity:

  • Use Milder Acidic Conditions: Instead of neat TFA, consider using a dilute solution (e.g., 5-10% TFA in CH₂Cl₂).[5] Alternatively, catalytic amounts of a strong acid like HCl in hexafluoro-2-propanol (HFIP) can selectively cleave PMB ethers in the presence of silyl ethers and even naphthyl (Nap) ethers.[9]

  • Choose an Orthogonal Method: If mild acidic conditions are not selective enough, the best approach is to switch to an orthogonal deprotection strategy, such as oxidative cleavage with DDQ, which does not affect Boc or most silyl ethers.[1][2]

Question 3: After TFA deprotection and workup, my NMR spectrum is broad and difficult to interpret. What is the issue?

Answer: If your final compound contains a basic functional group (e.g., an amine), it will likely form a stable salt with trifluoroacetic acid.[11] This can lead to complex or broad signals in the NMR spectrum.

  • Confirmation: You can run a ¹⁹F NMR spectrum to confirm the presence of the TFA counter-ion.[11]

  • Solution: The TFA salt must be removed. This can be accomplished by:

    • Ion-exchange chromatography: This is a reliable method for removing the salt.[11]

    • Aqueous basic wash: A gentle wash with a dilute basic solution (e.g., saturated NaHCO₃) can neutralize the salt, but this is only suitable if your final product is stable to basic conditions.

    • Azeotroping: In some cases, repeated evaporation with a non-polar solvent can help remove residual TFA, but this is often insufficient for stoichiometric salts.

Data & Protocols

Table 1: Typical Conditions for Oxidative PMB Cleavage
ReagentEquivalentsSolvent SystemTemperature (°C)Typical Time (h)Notes
DDQ 1.1 - 1.5CH₂Cl₂ / H₂O (18:1)0 to RT1 - 4Essential to include water.[1][2] For acid-sensitive substrates, use a pH 7 buffer.[1]
CAN 2.0 - 2.5CH₃CN / H₂O (10:1)00.5 - 2Ceric Ammonium Nitrate (CAN) is a stronger oxidant and can sometimes be more effective than DDQ.[12]
Experimental Protocol: General Procedure for PMB Deprotection using DDQ
  • Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and water (18:1 v/v).[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Add DDQ (1.1–1.5 equiv) portion-wise.[1][2]

  • Allow the reaction to warm to room temperature and stir for 1–4 hours, monitoring progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ to neutralize the reduced DDQ (DDQH₂).[1]

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[1]

Table 2: Conditions for Acidic PMB Cleavage with Scavengers
Acid SystemScavenger (equiv.)SolventTemperature (°C)Typical TimeNotes
TFA (neat) Thioanisole (2-5% v/v)TFA404 hEffective for removing PMB from selenocysteine residues.[8]
TFA (neat) PentamethylbenzeneTFA301.5 hScavenger shown to be highly effective for deprotecting O-benzyltyrosine.[6]
HCl (cat., 0.1 eq) Triethylsilane (TES, 3 eq)CH₂Cl₂ / HFIP (1:1)RT< 1 hA mild, catalytic system that can offer high selectivity.[9]
Experimental Protocol: General Procedure for TFA-mediated PMB Deprotection
  • Dissolve the PMB-protected substrate (1.0 equiv) in a suitable solvent like CH₂Cl₂.

  • Add a cation scavenger, such as anisole or triethylsilane (1.5–5.0 equiv).[5][9]

  • Cool the mixture to 0 °C.

  • Add trifluoroacetic acid (TFA) dropwise (can be used neat or as a 10-50% solution in CH₂Cl₂).[5]

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Once complete, carefully quench the reaction by adding it to a cold, saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography.

References

Technical Support Center: Troubleshooting Peptide Aggregation with Pen(pMeBzl) Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation issues with peptide sequences containing Penicillamine(p-methylbenzyl), or Pen(pMeBzl). The bulky and hydrophobic nature of the p-methylbenzyl protecting group can introduce significant challenges during solid-phase peptide synthesis (SPPS), purification, and post-purification handling.

Frequently Asked Questions (FAQs)

Q1: What is Pen(pMeBzl) and why is it used in peptide synthesis?

Pen(pMeBzl), or S-p-methylbenzyl-penicillamine, is a derivative of the amino acid penicillamine where the thiol side chain is protected by a p-methylbenzyl group. This protecting group is crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions involving the reactive thiol group. It is designed to be stable during the iterative coupling and deprotection steps of synthesis and is typically removed during the final cleavage of the peptide from the resin.

Q2: What are the primary causes of aggregation in peptides containing Pen(pMeBzl)?

Peptide aggregation in sequences with Pen(pMeBzl) is primarily driven by two factors:

  • Increased Hydrophobicity : The p-methylbenzyl (pMeBzl) group is large and non-polar. Its presence significantly increases the overall hydrophobicity of the peptide chain. This encourages the peptide to self-associate through hydrophobic interactions to minimize contact with polar solvents.[1][2]

  • Intermolecular Hydrogen Bonding : Like all peptides, those containing Pen(pMeBzl) can form hydrogen bonds between their backbones. This process can lead to the formation of stable secondary structures, such as β-sheets, which are common precursors to aggregation.[2][3] The combination of hydrophobic collapse and hydrogen bonding can render the growing peptide chains insoluble and inaccessible.[2]

A Pen(pMeBzl) Residue B Bulky & Hydrophobic pMeBzl Group A->B contains D Increased Overall Peptide Hydrophobicity B->D leads to C Peptide Backbone E Intermolecular Hydrogen Bonding C->E enables G Peptide Aggregation (Insoluble) D->G promotes via hydrophobic interactions F Formation of β-Sheet Structures E->F leads to F->G major cause of start Signs of On-Resin Aggregation? (Poor Swelling, Failed Coupling) change_solvent Modify Solvent System start->change_solvent Yes end Proceed with Synthesis start->end No increase_temp Increase Coupling Temperature change_solvent->increase_temp If aggregation persists change_solvent->end Problem Solved sonicate Apply Sonication increase_temp->sonicate If aggregation persists increase_temp->end Problem Solved additives Incorporate Additives (Chaotropic Salts, etc.) sonicate->additives If aggregation persists sonicate->end Problem Solved special_reagents Use Structure-Disrupting Amino Acid Derivatives additives->special_reagents For difficult sequences additives->end Problem Solved resynthesize Resynthesize on Different Resin (Low Substitution, TentaGel) special_reagents->resynthesize If other methods fail special_reagents->end Problem Solved resynthesize->end start Lyophilized Peptide Fails to Dissolve test_ph Adjust pH Away from pI start->test_ph organic_cosolvent Add Minimal Organic Co-solvent (e.g., DMSO, Acetonitrile) test_ph->organic_cosolvent If not fully dissolved check_dissolved Centrifuge and Check Supernatant test_ph->check_dissolved If appears dissolved sonicate Apply Sonication organic_cosolvent->sonicate If not fully dissolved organic_cosolvent->check_dissolved If appears dissolved denaturants Use Denaturing Agents (Guanidine-HCl or Urea) sonicate->denaturants Last Resort sonicate->check_dissolved If appears dissolved denaturants->check_dissolved success Peptide Solubilized check_dissolved->success No Pellet fail Aggregation Persists (Consider reformulation) check_dissolved->fail Pellet Observed

References

Technical Support Center: pMeBzl Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering incomplete cleavage of the para-methylbenzyl (pMeBzl) protecting group with trifluoroacetic acid (TFA).

Troubleshooting Guide: Incomplete pMeBzl Cleavage

Issue: After standard TFA cleavage, analysis (e.g., by HPLC or mass spectrometry) indicates that the pMeBzl group on a cysteine or other residue has not been completely removed.

This guide provides a systematic approach to resolving this common issue in solid-phase peptide synthesis (SPPS).

Troubleshooting Workflow

G start Incomplete pMeBzl Cleavage Detected check_conditions 1. Review Initial Cleavage Conditions start->check_conditions increase_time 2. Increase Reaction Time check_conditions->increase_time If conditions were mild increase_temp 3. Increase Reaction Temperature check_conditions->increase_temp If time is already extended stronger_cocktail 4. Use a Stronger Cleavage Cocktail check_conditions->stronger_cocktail If time/temp are at limit stronger_acid 5. Employ a Stronger Acid System check_conditions->stronger_acid For very resistant cases re_cleave Re-cleave Peptide increase_time->re_cleave increase_temp->re_cleave stronger_cocktail->re_cleave stronger_acid->re_cleave analyze Analyze Cleavage Product re_cleave->analyze

Caption: A stepwise workflow for troubleshooting incomplete pMeBzl cleavage.

Frequently Asked Questions (FAQs)

Q1: Why is the pMeBzl group difficult to cleave with standard TFA cocktails?

The para-methylbenzyl (pMeBzl) group is known to be more stable to acid than a simple benzyl (Bzl) group due to the electron-donating nature of the methyl group, which destabilizes the corresponding carbocation generated during cleavage. Standard TFA cocktails, such as TFA/TIS/H₂O (95:2.5:2.5), may not be sufficiently acidic to achieve complete removal, especially within a typical 1-2 hour cleavage time.

Q2: What are the initial signs of incomplete pMeBzl cleavage?

The primary indication is the presence of a peptide species in your analytical run (HPLC, LC-MS) with a mass corresponding to the fully protected or partially protected peptide. For Cys(pMeBzl), this would mean an addition of 105.17 Da to the expected mass of the final peptide.

Q3: Can I simply extend the reaction time with my standard TFA cocktail?

Yes, this is often the first and simplest parameter to adjust. For peptides with acid-stable protecting groups like pMeBzl, extending the cleavage time to 4-6 hours can significantly improve deprotection. However, be aware that prolonged exposure to TFA can sometimes lead to side reactions for sensitive residues (e.g., Asp-Pro bonds).

Q4: What is the effect of temperature on pMeBzl cleavage?

Cleavage of residues such as Cys(pMeBzl) can be very slow at reduced temperatures (below 5°C). Performing the cleavage at room temperature is standard. If incomplete cleavage persists, slightly elevating the temperature (e.g., to 30-40°C) can increase the reaction rate, but this should be done with caution to avoid potential degradation of the peptide.

Q5: What are "scavengers" and why are they important?

During acid cleavage, reactive cationic species are generated from the protecting groups. These can re-attach to nucleophilic residues in your peptide, such as tryptophan, methionine, or tyrosine, leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these cations.

The Role of Scavengers in TFA Cleavage

G cluster_0 TFA Cleavage cluster_1 Scavenging TFA TFA ProtectedPeptide Peptide-Cys(pMeBzl) TFA->ProtectedPeptide Protonation & Cleavage Carbocation pMeBzl Cation (+) ProtectedPeptide->Carbocation DeprotectedPeptide Deprotected Peptide ProtectedPeptide->DeprotectedPeptide Scavenger Scavenger (e.g., Thioanisole, EDT) Carbocation->Scavenger Trapping TrappedCation Trapped Cation Scavenger->TrappedCation

Caption: Scavengers trap reactive carbocations generated during TFA cleavage.

Quantitative Data: Comparison of Cleavage Cocktails

While precise cleavage yields for pMeBzl are sequence-dependent, the following table provides a comparison of common TFA cocktails, ranked by their general efficacy for removing acid-stable protecting groups.

Cleavage Cocktail (Reagent)Composition (v/v or w/v)Recommended UseEfficacy for pMeBzl
Standard TFA 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides without highly sensitive or acid-stable residues.Low to Moderate: Often results in incomplete cleavage of pMeBzl, especially with short reaction times.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to thiol-containing cocktails, useful for trityl-based protecting groups.[1]Moderate: The presence of phenol slightly increases the acidity and scavenging capacity, which can improve pMeBzl removal compared to the standard cocktail.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[2]High: The combination of scavengers, particularly thioanisole and EDT, is effective at promoting cleavage of more stable protecting groups like pMeBzl.
TFMSA/TFA 10% TFMSA in TFA, with scavengers (e.g., m-cresol, DMS)For peptides with very acid-stable protecting groups where standard TFA cocktails fail. TFMSA is a stronger acid than TFA.Very High: This is a "hard acid" cleavage method that is very effective for complete removal of pMeBzl. Requires careful handling due to the corrosive nature of TFMSA.
TMSOTf/TFA TMSOTf in TFA with scavengers (e.g., m-cresol)An alternative hard acid cleavage method, similar in strength to TFMSA/TFA.Very High: Also highly effective for complete pMeBzl cleavage. Requires caution in handling.

Experimental Protocols

Protocol 1: Standard Cleavage with Reagent K

This protocol is recommended as a first-line approach when incomplete pMeBzl cleavage is suspected or anticipated.

Materials:

  • Peptide-resin (dried)

  • Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT). Prepare fresh.

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas line

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Add Reagent K (e.g., 2-5 mL per 100 mg of resin) to the resin.

  • Stopper the vessel and gently agitate at room temperature for 2-4 hours. For difficult sequences, this time can be extended to 6 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin 2-3 times with a small volume of fresh TFA, combining the filtrates.

  • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual acid.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Hard Acid Cleavage with TFMSA/TFA

This protocol should be used when Protocol 1 fails to yield complete deprotection. Caution: TFMSA is extremely corrosive and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: TFA/Thioanisole/EDT (e.g., 10:1:0.5 v/v/v)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Cold diethyl ether

  • Ice bath

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.

  • Cool the flask in an ice bath.

  • Add the chilled TFA/scavenger mixture (e.g., 2 mL) to the resin and stir for 5-10 minutes.

  • Slowly add TFMSA (e.g., 0.2 mL) dropwise to the stirring mixture, ensuring the temperature remains low.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Filter the resin and precipitate the peptide as described in steps 4-9 of Protocol 1.

References

Technical Support Center: Optimizing Scavenger Cocktails for Pen(pMeBzl) Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing scavenger cocktails for the cleavage of the S-p-methoxybenzyl (pMeBzl) protecting group from Penicillamine (Pen). Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Troubleshooting Guide

This guide is designed to help you resolve common issues encountered during the cleavage of Pen(pMeBzl).

Issue Potential Cause Recommended Solution
Incomplete Cleavage 1. Insufficient TFA Concentration: The concentration of Trifluoroacetic Acid (TFA) may be too low to effectively cleave the pMeBzl group.[1] 2. Inadequate Reaction Time: The cleavage reaction may not have been allowed to proceed for a sufficient duration.1. Increase TFA Concentration: Ensure a high concentration of TFA in your cleavage cocktail, typically 92.5-95%.[2] 2. Extend Reaction Time: Increase the cleavage time in increments (e.g., 2, 4, 6 hours) and monitor the reaction progress by HPLC to determine the optimal duration.
Oxidation of the Thiol Group 1. Absence of Reducing Scavengers: The free thiol group of Penicillamine is susceptible to oxidation to form disulfides or other oxidized species (sulfenic, sulfinic, or sulfonic acids) in the absence of a reducing environment.[2]1. Incorporate a Thiol Scavenger: Add 1,2-ethanedithiol (EDT) to your scavenger cocktail (typically 2.5%). EDT helps to maintain a reducing environment, preventing oxidation of the sensitive thiol group.[2]
Re-alkylation of the Thiol 1. Inefficient Scavenging of the pMeBzl Cation: The p-methoxybenzyl cation generated during cleavage is a reactive electrophile that can re-attach to the nucleophilic thiol of Penicillamine or other sensitive residues.1. Use an Effective Cation Scavenger: Include Triisopropylsilane (TIS) in your cocktail (typically 2.5-5%). TIS is a highly effective scavenger for the pMeBzl cation.[2][3] Thioanisole can also be used for this purpose.[3][4]
Formation of Unidentified Side Products 1. Reaction with Other Functional Groups: The reactive pMeBzl cation can react with other nucleophilic functional groups present in the molecule. 2. Degradation of Penicillamine: Penicillamine itself may be susceptible to degradation under harsh acidic conditions.1. Optimize Scavenger Composition: A combination of scavengers is often most effective. A standard cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) is a good starting point.[2] 2. Perform a Test Cleavage: Before committing your entire batch, perform a small-scale test cleavage to identify the optimal cocktail and conditions for your specific substrate.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a scavenger cocktail in Pen(pMeBzl) cleavage?

During acid-mediated cleavage with TFA, the pMeBzl group is removed, generating a reactive p-methoxybenzyl carbocation. Scavengers are added to the cleavage cocktail to "trap" these carbocations, preventing them from reacting with the newly deprotected thiol of Penicillamine or other nucleophilic sites in your molecule.[2] They also help to prevent oxidation of the sensitive thiol group.

Q2: What are the essential components of a scavenger cocktail for Pen(pMeBzl) cleavage?

A typical and effective scavenger cocktail for the cleavage of pMeBzl from a thiol, such as in Penicillamine, includes:

  • Trifluoroacetic Acid (TFA): The strong acid that facilitates the cleavage (typically 92.5-95%).[1][2]

  • Triisopropylsilane (TIS): A scavenger for the generated pMeBzl carbocation.[2][3]

  • Water: Can act as a scavenger and helps with the solubility of some peptides.

  • 1,2-ethanedithiol (EDT): A reducing agent that protects the free thiol from oxidation.[2]

Q3: Can TIS alone be used as a scavenger?

While TIS is an excellent scavenger for the pMeBzl cation, it is also a reducing agent and can facilitate the removal of the protecting group.[3] However, for a sensitive amino acid like Penicillamine with a free thiol, it is highly recommended to also include EDT to prevent oxidation.[2]

Q4: How long should the cleavage reaction be carried out?

The optimal cleavage time can vary depending on the specific substrate and the resin if it is a solid-phase synthesis. A typical starting point is 2-3 hours at room temperature.[5] It is advisable to perform a time-course experiment (e.g., analyzing samples at 1, 2, 4, and 6 hours) to determine the minimum time required for complete cleavage with minimal side product formation.

Q5: Are there alternative methods for Pen(pMeBzl) cleavage?

While TFA-based cocktails are the most common and generally preferred method, older literature describes the use of harsher reagents like mercuric acetate or mercuric trifluoroacetate for the cleavage of S-pMeBzl groups from cysteine.[6] These methods are less frequently used today due to the toxicity of mercury compounds.

Experimental Protocols

Protocol 1: Standard Test Cleavage of Pen(pMeBzl)

This protocol is for a small-scale trial to determine the optimal cleavage conditions.

  • Resin Preparation: If your Pen(pMeBzl) is on a solid support, place approximately 20-50 mg of the dried peptide-resin into a microcentrifuge tube.[5]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A recommended starting cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v) .[2] Prepare this solution fresh.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 200 µL for 20 mg of resin).

  • Incubation: Allow the reaction to proceed at room temperature with occasional gentle agitation for 2-4 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved product by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.

    • Centrifuge the suspension to pellet the product.

    • Carefully decant the ether supernatant.

    • Wash the pellet with cold diethyl ether two more times.

    • Dry the pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude product in a suitable solvent and analyze by HPLC and mass spectrometry to assess the completeness of the cleavage and the presence of any side products.

Visualizations

G cluster_0 start Start: Incomplete Pen(pMeBzl) Cleavage check_tfa Is TFA concentration >90%? start->check_tfa increase_tfa Increase TFA to 92.5-95% check_tfa->increase_tfa No check_time Is reaction time sufficient (2-4h)? check_tfa->check_time Yes increase_tfa->check_time increase_time Increase reaction time incrementally check_time->increase_time No check_scavengers Are appropriate scavengers present? check_time->check_scavengers Yes increase_time->check_scavengers add_scavengers Add TIS and EDT (2.5% each) check_scavengers->add_scavengers No re_analyze Re-run cleavage and analyze by HPLC/MS check_scavengers->re_analyze Yes add_scavengers->re_analyze

Caption: Troubleshooting workflow for incomplete Pen(pMeBzl) cleavage.

G cluster_1 Cleavage Reaction cluster_2 Scavenging and Protection Pen_pMeBzl Pen(pMeBzl) Cleavage Cleavage Pen_pMeBzl->Cleavage TFA TFA (H+) TFA->Cleavage Pen_SH Pen(SH) (Deprotected Product) Cleavage->Pen_SH pMeBzl_cation pMeBzl+ (Reactive Cation) Cleavage->pMeBzl_cation pMeBzl_cation->Pen_SH Re-alkylation (Side Reaction) Scavenged_cation Scavenged Cation pMeBzl_cation->Scavenged_cation Trapped by TIS TIS (Scavenger) TIS->Scavenged_cation EDT EDT (Reducing Agent) Oxidation Oxidation EDT->Oxidation Prevents Oxidized_Pen Oxidized Products Oxidation->Oxidized_Pen Forms Pen_SH_2 Pen(SH) Pen_SH_2->Oxidation

Caption: Mechanism of Pen(pMeBzl) cleavage and the role of scavengers.

References

Technical Support Center: Troubleshooting Byproducts in Pen(pMeBzl) Peptide Synthesis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting byproducts encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Pen(pMeBzl) (S-para-methylbenzyl-D-penicillamine). The information is presented in a question-and-answer format to address specific issues identified through mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is Pen(pMeBzl) and why is it used in peptide synthesis?

Penicillamine (Pen) is a non-proteinogenic amino acid (β,β-dimethylcysteine) used to introduce conformational constraints into peptides due to the steric bulk of its gem-dimethyl groups.[1] This can lead to peptides with enhanced stability and receptor selectivity.[1][2] The thiol group of penicillamine is highly reactive and requires protection during SPPS. The para-methylbenzyl (pMeBzl) group is a common protecting group for the thiol side chain.

Q2: What are the most common types of byproducts observed in the synthesis of Pen(pMeBzl)-containing peptides?

The most common byproducts arise from the final cleavage and deprotection step, typically using strong acids like trifluoroacetic acid (TFA). The primary sources of side reactions are:

  • Alkylation of sensitive residues: The p-methylbenzyl cation, released during the cleavage of the Pen(pMeBzl) protecting group, is a reactive electrophile that can modify nucleophilic amino acid side chains.[1][3]

  • Incomplete deprotection: The pMeBzl group may not be completely removed, leading to a mixed product.

  • General SPPS side reactions: Issues common to all solid-phase peptide synthesis, such as deletion sequences, truncations, and side reactions involving other amino acids (e.g., aspartimide formation), can also occur.

Q3: Which amino acid residues are most susceptible to alkylation by the p-methylbenzyl cation?

Amino acids with nucleophilic side chains are most at risk of being modified by the p-methylbenzyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated.[3]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.[3]

  • Cysteine (Cys) and Penicillamine (Pen): If any free thiol groups are present, they can be alkylated.[3]

Troubleshooting Guide: Identifying Byproducts by Mass Spectrometry

Issue: My mass spectrum shows unexpected peaks in addition to the target peptide mass.

This guide will help you identify the potential source of these unexpected masses.

Step 1: Characterize the Unexpected Mass

Determine the mass difference (Δm/z) between the unexpected peak and the expected mass of your target peptide. High-resolution mass spectrometry is crucial for accurately determining this mass difference.

Step 2: Consult the Byproduct Mass Shift Table

Compare the observed mass shift to the values in the table below to identify potential byproducts.

Potential Byproduct Description Monoisotopic Mass Shift (Δm/z) Commonly Affected Residues
p-Methylbenzylation Addition of a p-methylbenzyl group+104.0626 DaTrp, Met, Tyr, Cys, Pen
Incomplete Deprotection Retention of the pMeBzl protecting group on Penicillamine+104.0626 DaPen(pMeBzl)
Oxidation Addition of one or more oxygen atoms+15.9949 Da (per oxygen)Met, Cys, Pen, Trp
Deamidation Conversion of Asn or Gln to Asp or Glu, respectively+0.9840 DaAsn, Gln
Aspartimide Formation Intramolecular cyclization of Aspartic acid-18.0106 DaAsp
Trifluoroacetylation Addition of a trifluoroacetyl group from TFA+96.9851 DaN-terminus, Lys, Orn
Deletion Sequence Missing one or more amino acid residuesVaries based on the missing residue(s)Entire peptide
Truncation Incomplete peptide chainVariesEntire peptide

Step 3: Perform Tandem Mass Spectrometry (MS/MS)

To confirm the identity and location of the modification, perform MS/MS analysis on the precursor ion of the unexpected peak. Fragmentation analysis (e.g., CID, HCD, ETD) can pinpoint which amino acid residue has been modified.

Byproduct_Identification_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Mass Spectrometry Analysis cluster_outcome Outcome SPPS Solid-Phase Peptide Synthesis of Pen(pMeBzl) Peptide Cleavage TFA Cleavage & Deprotection (with Scavengers) SPPS->Cleavage MS Initial MS Analysis Target_Mass Target Peptide Mass Observed? Unexpected_Masses Unexpected Masses Observed? Delta_Mass Calculate Δm/z Compare_Table Compare with Byproduct Mass Shift Table MSMS MS/MS Fragmentation Analysis Identify_Modification Identify & Localize Modification Purity_Analysis Assess Purity & Optimize Synthesis Identify_Modification->Purity_Analysis Success Successful Synthesis

Caption: Workflow for identifying byproducts in Pen(pMeBzl) peptide synthesis by MS.

Experimental Protocols

Protocol: Standard TFA Cleavage and Deprotection of Pen(pMeBzl)-Containing Peptides

This protocol is a general guideline for the cleavage of a peptide from the resin and the simultaneous removal of the pMeBzl and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers:

    • Triisopropylsilane (TIS)

    • Water (deionized)

    • 1,2-Ethanedithiol (EDT) (optional, for peptides containing Trp)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in the reaction vessel.

    • Wash the resin with DCM (3 x resin volume) for 1 minute each to swell the resin and remove any residual DMF.

  • Cleavage Cocktail Preparation (Reagent K):

    • Caution: Prepare the cleavage cocktail in a fume hood. TFA is highly corrosive.

    • For a standard cleavage, prepare a mixture of:

      • TFA: 82.5%

      • Water: 5%

      • Phenol: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • A common simplified cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the swollen resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence and the protecting groups used.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Sample Preparation for MS Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Dilute the sample to an appropriate concentration for MS analysis (typically in the low micromolar to nanomolar range).

    • Analyze the sample by LC-MS and LC-MS/MS.

Troubleshooting Common Issues

Issue: A significant peak corresponding to +104 Da is observed.

  • Possible Cause: This is highly indicative of p-methylbenzylation of a susceptible amino acid or incomplete deprotection of Pen(pMeBzl).

  • Troubleshooting:

    • Confirm with MS/MS: Fragment the ion to identify the modified residue.

    • Optimize Cleavage:

      • Increase scavenger concentration: Ensure an adequate amount of scavengers like TIS and water are present to trap the p-methylbenzyl cation.

      • Extend cleavage time: Incomplete deprotection may require a longer reaction time in the TFA cocktail.

      • Use a stronger acid: For very resistant pMeBzl groups, a stronger acid cocktail (e.g., HF) might be considered, although this is less common and requires specialized equipment.[1]

Issue: The yield of the target peptide is low, and multiple smaller peaks are observed in the MS.

  • Possible Cause: This could be due to incomplete coupling during SPPS, leading to deletion sequences, or premature chain termination (truncation). The steric hindrance of Penicillamine can sometimes lead to slower coupling kinetics.[2]

  • Troubleshooting:

    • Review Synthesis Protocol:

      • Double couple: Consider double coupling for the amino acid following Penicillamine in the sequence.

      • Use a more potent coupling reagent: Switch to a more efficient coupling reagent like HATU or HCTU.

      • Monitor coupling completion: Use a qualitative test (e.g., Kaiser test) to ensure complete coupling at each step.

By systematically analyzing the mass spectrometry data and correlating it with potential side reactions, researchers can effectively troubleshoot the synthesis of complex peptides containing Pen(pMeBzl) and optimize their protocols to obtain a higher purity of the desired product.

References

Technical Support Center: HPLC Analysis of Pen(pMeBzl)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the High-Performance Liquid Chromatography (HPLC) peak shape for peptides containing the Penicillamine(p-methylbenzyl) modification. The inherent hydrophobicity of the Pen(pMeBzl) group presents unique chromatographic challenges, often leading to poor peak shape and difficult separations.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks for my Pen(pMeBzl)-containing peptide broad and tailing?

Poor peak shape for these peptides is common and can stem from several factors. The p-methylbenzyl (pMeBzl) protecting group adds significant hydrophobicity, which can increase unwanted secondary interactions between the peptide and the stationary phase. Tailing can also be caused by the interaction of positively charged residues on the peptide with residual silanol groups on the silica-based column packing.[1][2] Additionally, overloading the column with a highly concentrated sample can lead to peak distortion.[3]

Q2: What is the function of a mobile phase additive, and which one is best for my peptide?

Mobile phase additives, particularly ion-pairing agents like Trifluoroacetic Acid (TFA), are crucial for good peptide separations.[2] They work by forming an ion pair with charged residues on the peptide, which neutralizes the charge, reduces interactions with the stationary phase, and improves peak shape and retention.[1]

  • Trifluoroacetic Acid (TFA): This is the most common choice for HPLC with UV detection, as it provides excellent peak shape and resolving power.[4]

  • Formic Acid (FA): Generally used for LC-MS applications because it is less likely to cause ion suppression. However, it often results in broader peaks and poorer resolution compared to TFA.[4][5]

  • Difluoroacetic Acid (DFA): This additive offers a compromise between TFA and FA, providing good peak shape for UV detection while causing less ion suppression in MS analysis.[4][6]

For peptides containing the hydrophobic Pen(pMeBzl) group, the strong ion-pairing properties of TFA are often necessary to achieve sharp, symmetrical peaks.

Q3: How does the concentration of Trifluoroacetic Acid (TFA) impact the separation?

The concentration of TFA can significantly affect retention, resolution, and peak shape. While a concentration of 0.1% is widely used, this may not be optimal for all peptides.[1][7] For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can improve resolution.[7] Conversely, at TFA concentrations above 0.1%, enhanced hydrophobic interactions between the peptide-TFA ion pair and the stationary phase can sometimes decrease recovery.[8] It is often beneficial to test a range of TFA concentrations (e.g., 0.05%, 0.1%, 0.2%) to find the optimal condition for your specific peptide.

Q4: My peptide elutes very late in the gradient or seems to be stuck on the column. What should I do?

This is a common issue for highly hydrophobic peptides. The Pen(pMeBzl) group drastically increases the peptide's retention on a reversed-phase column. To address this, you can:

  • Switch to a less retentive stationary phase: Instead of a C18 column, consider using a C8 or C4 column, which have shorter alkyl chains and are less hydrophobic.[9][10]

  • Increase the column temperature: Operating at higher temperatures (e.g., 40-60°C) reduces the viscosity of the mobile phase, which can decrease retention times and sharpen peaks.[11][12]

  • Adjust the gradient: Make the gradient steeper or increase the final percentage of the organic solvent (e.g., acetonitrile) to ensure the peptide elutes.

Q5: I am observing multiple peaks when I expect only one. What are the potential causes?

Unexpected peaks can arise from several sources:

  • Synthesis Impurities: The extra peaks could be deletion sequences or incompletely deprotected peptides from the solid-phase peptide synthesis (SPPS) process.

  • Oxidation: Although the thiol group of Penicillamine is protected, any premature or partial cleavage of the pMeBzl group during synthesis or sample handling can expose the free thiol, making it susceptible to oxidation and the formation of disulfide-bonded dimers, which will appear as separate peaks.[13]

  • On-Column Degradation: The stability of the peptide under the acidic mobile phase conditions should be considered.

Troubleshooting Guide

Problem: Poor Peak Shape (Broadening, Tailing, or Splitting)

This is the most frequent issue when analyzing peptides modified with Pen(pMeBzl). The following workflow can help diagnose and solve the problem.

G start Start: Poor Peak Shape check_additive Is an appropriate ion-pairing agent (e.g., 0.1% TFA) being used? start->check_additive add_tfa Add 0.1% TFA to Mobile Phases A and B check_additive->add_tfa No check_temp Is column temperature controlled and elevated (e.g., >40°C)? check_additive->check_temp Yes optimize_tfa Optimize TFA Concentration (Try 0.05% to 0.2%) end End: Improved Peak Shape optimize_tfa->end add_tfa->check_temp increase_temp Increase Temperature (e.g., 40°C to 60°C) check_temp->increase_temp No check_solvent Is the sample dissolved in the initial mobile phase? check_temp->check_solvent Yes increase_temp->check_solvent redissolve Re-dissolve sample in initial mobile phase or weaker solvent check_solvent->redissolve No check_column Consider Column Choice check_solvent->check_column Yes redissolve->check_column check_column->optimize_tfa If still poor, try further optimization

Caption: Troubleshooting workflow for poor HPLC peak shape.

Data Presentation

Table 1: Comparison of Common Mobile Phase Additives for Peptide HPLC
AdditiveTypical Conc.AdvantagesDisadvantagesBest For
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing properties, leading to sharp peaks and good resolution.[2]Strong ion suppression in MS; can be difficult to remove from the HPLC system.[4][14]HPLC with UV Detection
Formic Acid (FA) 0.1%Volatile and MS-friendly, causing minimal ion suppression.[4]Weaker ion-pairing agent, often resulting in broader peaks and poorer chromatography compared to TFA.[3][5]LC-MS Analysis
Difluoroacetic Acid (DFA) 0.1%Good compromise additive; provides better peak shape than FA and less ion suppression than TFA.[6]May not provide the same resolving power as TFA for complex mixtures.LC-UV/MS Workflows
Table 2: General Effects of Increasing Column Temperature in RP-HPLC
ParameterEffect of Increased TemperatureRationale
Retention Time DecreaseReduces mobile phase viscosity and increases analyte diffusion, leading to faster elution.[12]
Peak Width Decrease (Sharper Peaks)Improved mass transfer and diffusion rates can lead to more efficient separation and narrower peaks.[11][15]
System Backpressure DecreaseLower mobile phase viscosity reduces the pressure required to pump it through the column.[12]
Selectivity May ChangeCan alter the separation factor between two analytes, which may either improve or worsen resolution.[16]

Experimental Protocols

Protocol 1: General Starting Method for Pen(pMeBzl)-Peptide Analysis

This protocol provides a robust starting point for developing a method for your specific peptide.

  • Column Selection: Start with a C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C8 column is recommended to mitigate the strong retention caused by the Pen(pMeBzl) group.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the peptide in a solvent that is weaker than or equal to the initial mobile phase composition (e.g., 5% acetonitrile in water with 0.1% TFA).[17]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 214 nm or 220 nm

    • Injection Volume: 10 µL

    • Gradient:

      • Start with a shallow gradient, for example: 10-60% Mobile Phase B over 30 minutes.

      • Follow with a wash step at high %B (e.g., 95% B) and a re-equilibration step at the initial conditions.

Protocol 2: Optimizing Mobile Phase Additive Concentration

If peak shape is still suboptimal, systematically varying the TFA concentration can identify the ideal conditions.

  • Prepare Mobile Phases: Prepare three sets of Mobile Phase A and B containing 0.05%, 0.1%, and 0.2% TFA, respectively.

  • Run Experiments: Using the same gradient and conditions from Protocol 1, inject the peptide sample using each of the three mobile phase sets.

  • Analyze Results: Compare the chromatograms for peak shape (asymmetry factor), peak width, and resolution between the target peak and any impurities. Select the concentration that provides the best overall chromatography. This systematic approach allows for rational method optimization.[7]

Logical Relationships Diagram

The diagram below illustrates the relationships between common HPLC problems, their underlying causes, and the adjustable parameters that can provide a solution.

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Parameter to Adjust p1 Peak Tailing c1 Secondary Interactions (e.g., with silanols) p1->c1 c4 Sub-optimal Ion Pairing p1->c4 p2 Peak Broadening c2 Poor Mass Transfer p2->c2 p2->c4 p3 Late Elution c3 High Hydrophobicity p3->c3 s1 Mobile Phase Additive (Type & Concentration) c1->s1 s2 Column Temperature c1->s2 c2->s2 c3->s2 s3 Stationary Phase (e.g., C18 -> C8) c3->s3 s4 Gradient Slope c3->s4 c4->s1

Caption: Relationship between HPLC problems, causes, and solutions.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Boc-Pen(pMeBzl)-OH.DCHA vs. Fmoc-Pen(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acid building blocks is a critical determinant of success. This is particularly true for sterically hindered and functionally unique amino acids like Penicillamine (Pen). This guide provides an in-depth, objective comparison of two commonly used Penicillamine derivatives: Boc-Pen(pMeBzl)-OH.DCHA and Fmoc-Pen(Trt)-OH, offering supporting data and detailed experimental protocols to inform your synthetic strategy.

The core difference between these two reagents lies in their Nα-protecting group strategy: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This fundamental distinction dictates the entire SPPS workflow, from the choice of resin and side-chain protecting groups to the conditions for deprotection and final cleavage.

Performance at a Glance: A Comparative Overview

While direct, side-by-side quantitative data for the synthesis of an identical peptide using Boc-Pen(pMeBzl)-OH and Fmoc-Pen(Trt)-OH is not extensively published, performance can be inferred from the well-established principles of each strategy and data from analogous sterically hindered amino acids. The following table summarizes the expected performance characteristics.

ParameterThis compoundFmoc-Pen(Trt)-OHKey Considerations
Nα-Deprotection Condition Strong Acid (e.g., 50% TFA in DCM)Mild Base (e.g., 20% Piperidine in DMF)Fmoc strategy offers milder conditions, beneficial for sensitive sequences.
Thiol Protecting Group p-Methylbenzyl (pMeBzl)Trityl (Trt)Both are acid-labile, but Trt is cleaved under milder acidic conditions than pMeBzl.
Coupling Efficiency Good to HighHigh (>98%)Steric hindrance of Penicillamine may require optimized coupling conditions for both. Potent coupling reagents like HATU are recommended for Fmoc-Pen(Trt)-OH.[1]
Risk of Racemization ModerateLow to ModeratePenicillamine is prone to epimerization. The choice of coupling reagent and conditions is crucial for both. Using collidine as a base can minimize racemization in the Fmoc strategy.[1]
Crude Peptide Purity Generally GoodGenerally HighMilder deprotection in Fmoc-SPPS often leads to fewer side reactions and a cleaner crude product.
Overall Yield GoodGood to HighDependent on sequence and optimization. Fmoc strategy may offer higher yields for complex peptides due to milder conditions.
Key Side Reactions - Racemization during activation.[2]- Alkylation of the deprotected thiol by carbocations during final HF cleavage.[2]- Racemization with certain coupling reagents.[3]- Incomplete deprotection of the Trt group without proper scavengers.Scavengers are crucial during the final cleavage step for both strategies to prevent side reactions.

Delving into the Chemistry: Deprotection and Side-Chain Protection

The choice between Boc and Fmoc strategies extends to the selection of orthogonal protecting groups for the thiol side chain of Penicillamine.

  • Boc Strategy: Employs the p-Methylbenzyl (pMeBzl) group for thiol protection. The pMeBzl group is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Boc deprotection but is cleaved during the final, harsh acidolysis step, typically with anhydrous hydrogen fluoride (HF).[2]

  • Fmoc Strategy: Utilizes the Trityl (Trt) group to protect the thiol side chain. The Trt group is labile to the final TFA cleavage cocktail, making it compatible with the overall milder conditions of the Fmoc approach.[4] The bulkiness of the Trt group also helps in preventing side reactions at the sulfur atom during synthesis.

Experimental Workflows: A Visual Guide

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for incorporating Boc-Pen(pMeBzl)-OH and Fmoc-Pen(Trt)-OH in SPPS.

Boc_SPPS_Workflow start Start: Boc-Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DMF) deprotection->neutralization coupling Coupling: Boc-Pen(pMeBzl)-OH + Coupling Reagents neutralization->coupling wash Wash (DCM/DMF) coupling->wash repeat Repeat Cycle wash->repeat for next amino acid final_cleavage Final Cleavage (HF or TFMSA) wash->final_cleavage end of synthesis

Boc-SPPS Cycle for Penicillamine Incorporation.

Fmoc_SPPS_Workflow start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Pen(Trt)-OH + Coupling Reagents wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat for next amino acid final_cleavage Final Cleavage (TFA Cocktail) wash2->final_cleavage end of synthesis

Fmoc-SPPS Cycle for Penicillamine Incorporation.

Detailed Experimental Protocols

Below are detailed protocols for the incorporation of this compound and Fmoc-Pen(Trt)-OH into a peptide chain during manual SPPS.

Protocol 1: Boc-SPPS with this compound

This protocol is based on a standard Boc-SPPS workflow and includes considerations for the sterically hindered nature of Penicillamine.

  • Resin Swelling and Preparation:

    • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.

    • Perform an initial Boc deprotection of the pre-loaded resin if necessary, followed by neutralization.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and isopropanol (1x) to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Due to the dicyclohexylamine (DCHA) salt, the Boc-Pen(pMeBzl)-OH must be liberated before coupling. This can be achieved by an in-situ neutralization protocol or by pre-treating the amino acid derivative.

    • In-situ Neutralization Coupling:

      • Dissolve this compound (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) in DMF.

      • Add the solution to the neutralized resin.

      • Add DIEA (6 equivalents) to the reaction mixture.

      • Agitate for 2-4 hours. Due to steric hindrance, an extended coupling time is recommended.[2]

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF or a high-TFA "Reagent K" style cocktail containing scavengers (e.g., p-cresol, thioanisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the pMeBzl and other side-chain protecting groups.[2]

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

Protocol 2: Fmoc-SPPS with Fmoc-Pen(Trt)-OH

This protocol outlines the incorporation of Fmoc-Pen(Trt)-OH using modern coupling reagents to overcome its steric bulk.[1]

  • Resin Swelling and Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal acid) in DMF for 1-2 hours.

    • Perform an initial Fmoc deprotection of the pre-loaded resin if necessary.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Pen(Trt)-OH:

    • In a separate vial, pre-activate Fmoc-Pen(Trt)-OH (3 equivalents) with a potent coupling reagent such as HATU (2.9 equivalents) and a non-nucleophilic base like DIEA or collidine (6 equivalents) in DMF for 2-5 minutes.[1] The use of collidine is recommended to minimize racemization.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion with a Kaiser test. A double coupling may be necessary for this sterically hindered residue.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[4] TIS acts as a scavenger for the released Trt cations.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

Conclusion: Making an Informed Decision

The choice between this compound and Fmoc-Pen(Trt)-OH is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the target peptide and the available synthetic expertise and equipment.

  • Fmoc-Pen(Trt)-OH is generally favored for its compatibility with the milder and more modern Fmoc-SPPS strategy. The orthogonality of the Fmoc/tBu approach often leads to higher purity crude products and is more amenable to the synthesis of sensitive or modified peptides. However, the steric hindrance of the Pen(Trt) residue requires careful optimization of coupling conditions.

  • This compound remains a robust option within the traditional Boc-SPPS framework. While the repetitive use of strong acid for deprotection and the harsh final cleavage conditions can be a drawback for certain peptides, the Boc strategy can be advantageous for sequences prone to aggregation. Careful handling of the final HF cleavage step is essential to minimize side reactions.

Ultimately, a thorough understanding of the chemistry and potential challenges associated with each derivative will empower researchers to make the optimal choice for the successful synthesis of their target Penicillamine-containing peptides.

References

comparing pMeBzl and Trityl as thiol protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of p-Methoxybenzyl (pMeBzl) and Trityl (Trt) as Thiol Protecting Groups

In the intricate field of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the selective protection and deprotection of functional groups is a cornerstone of success. The thiol group of cysteine, due to its high nucleophilicity and propensity for oxidation, requires robust protection to prevent unwanted side reactions.[1] Among the various thiol protecting groups developed, the p-methoxybenzyl (pMeBzl) and trityl (Trt) groups are two of the most widely employed. The choice between these two hinges on their distinct chemical properties, primarily their acid lability, which dictates their suitability for different synthetic strategies.[2][3]

This guide provides an objective, data-driven comparison of the pMeBzl and Trityl protecting groups to assist researchers, scientists, and drug development professionals in optimizing their synthetic designs.

Chemical Structures at a Glance

The structural differences between the pMeBzl and Trityl groups fundamentally influence their steric bulk and electronic properties, which in turn affect their reactivity and stability.

cluster_pMeBzl S-p-Methoxybenzyl (pMeBzl) Cysteine cluster_Trt S-Trityl (Trt) Cysteine pMeBzl_structure Trt_structure

Figure 1. Chemical structures of cysteine protected with pMeBzl and Trityl groups.

Quantitative Data Comparison

The selection of a protecting group is often dictated by its cleavage conditions and its compatibility with other protecting groups in the synthetic scheme. The following table summarizes the key quantitative and qualitative differences between pMeBzl and Trt.

Featurep-Methoxybenzyl (pMeBzl)Trityl (Trt)
Structure Benzyl ether with a p-methoxy groupTriphenylmethyl ether
Relative Acid Lability Moderately acid-labileHighly acid-labile[2]
Typical Cleavage Conditions Strong acids like HF or TFMSA[4]; Hg(OAc)₂ in TFA[5]Mild acids (e.g., 1-2% TFA in DCM)[2][6]; Formic acid[7]; Iodine (for disulfide formation)[8]
Stability to Base StableStable[6]
Orthogonality Not orthogonal to tBu groupsOrthogonal to tBu groups, allowing for selective deprotection[2]
Steric Hindrance ModerateHigh[6]
Primary Applications General peptide synthesis where strong acid cleavage is acceptableFmoc-based Solid-Phase Peptide Synthesis (SPPS)[6], synthesis of protected peptide fragments[2], on-resin side-chain modifications[2]
Potential Side Reactions Can be difficult to remove without harsh conditionsPremature cleavage with repeated exposure to mild acids[2]; liberated trityl cation can cause side reactions (alkylation) if not scavenged[7]

Deprotection Mechanisms and Orthogonality

The primary distinction between pMeBzl and Trt lies in their acid-catalyzed deprotection mechanism. Both proceed through the formation of a stabilized carbocation, but the degree of stability differs significantly.

The trityl group, upon protonation, leaves as the highly stable triphenylmethyl cation. This stability is due to the extensive delocalization of the positive charge across the three phenyl rings. Consequently, very mild acidic conditions are sufficient for its removal.[2][7] In contrast, the p-methoxybenzyl cation, while stabilized by the electron-donating methoxy group, is less stable than the trityl cation.[3] Therefore, stronger acidic conditions are required for the efficient cleavage of the pMeBzl group.

This difference in acid lability is the basis for their orthogonality in synthesis. For instance, a Trt group on a cysteine side chain can be selectively removed in the presence of tert-butyl (tBu) based protecting groups on other amino acids, as the latter require much stronger acids (e.g., >90% TFA) for cleavage.[2] This allows for specific modifications at the cysteine residue while the rest of the peptide remains protected. The pMeBzl group, requiring stronger acids for removal, is not orthogonal to tBu and would be cleaved concurrently.

G cluster_Trt Trityl Deprotection cluster_pMeBzl pMeBzl Deprotection Trt_Protected S-Trityl Thiol Trt_Cation Trityl Cation (Highly Stabilized) Trt_Protected->Trt_Cation Mild Acid (e.g., 1% TFA) Thiol_Trt Free Thiol Trt_Cation->Thiol_Trt pMeBzl_Protected S-pMeBzl Thiol pMeBzl_Cation p-Methoxybenzyl Cation (Moderately Stabilized) pMeBzl_Protected->pMeBzl_Cation Strong Acid (e.g., HF, TFMSA) Thiol_pMeBzl Free Thiol pMeBzl_Cation->Thiol_pMeBzl

Figure 2. Deprotection pathways for S-Trt and S-pMeBzl.

Experimental Protocols

Protocol 1: Protection of Cysteine with Trityl Chloride

This protocol describes a general procedure for the synthesis of Fmoc-Cys(Trt)-OH.[6]

Materials:

  • Fmoc-Cys-OH

  • Trityl chloride (Trt-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Cys-OH in a mixture of DCM and DMF.

  • Add DIPEA to the solution to act as a base.

  • Slowly add a solution of trityl chloride in DCM to the reaction mixture at room temperature.

  • Stir the reaction for several hours, monitoring completion by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove DIPEA hydrochloride.[6]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.[6]

Protocol 2: Deprotection of S-Trityl Group in SPPS

This protocol outlines the final cleavage of the peptide from the resin and the removal of the Trityl group using a strong acid cocktail.

Materials:

  • Peptidyl-resin with S-Trityl protected cysteine

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, dithiothreitol (DTT))

  • Cold diethyl ether

Procedure:

  • Wash the dried peptidyl-resin with DCM.

  • Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% TIS, and 2.5% water. The scavengers are crucial to capture the reactive trityl cations and prevent side reactions.[7]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether to remove scavengers and cleaved protecting groups.

Protocol 3: Deprotection of S-p-Methoxybenzyl Group

This protocol describes a method for the cleavage of the pMeBzl group using mercuric acetate in TFA.[5]

Materials:

  • S-pMeBzl protected peptide

  • Trifluoroacetic acid (TFA)

  • Mercuric acetate (Hg(OAc)₂)

  • Anisole (scavenger)

Procedure:

  • Dissolve the S-pMeBzl protected peptide in TFA containing anisole.

  • Add mercuric acetate to the solution.

  • Allow the mixture to stand at room temperature for approximately 30 minutes.[5]

  • The mercury can then be removed from the resulting mercaptide by treatment with a thiol-containing reagent like H₂S or β-mercaptoethanol.

cluster_workflow General Workflow for Thiol Protection and Deprotection start Start with free thiol (e.g., Fmoc-Cys-OH) protection Protection Reaction (e.g., add Trt-Cl, DIPEA in DCM/DMF) start->protection protected_peptide Incorporate into SPPS protection->protected_peptide deprotection Deprotection/Cleavage (e.g., TFA cleavage cocktail) protected_peptide->deprotection final_product Purified peptide with free thiol deprotection->final_product

Figure 3. A simplified experimental workflow for thiol protection and deprotection in SPPS.

Choosing the Right Protecting Group: A Decision Guide

The choice between pMeBzl and Trt is highly dependent on the overall synthetic strategy.

start Start: Select Thiol Protecting Group q1 Is on-resin side-chain modification of Cys required? start->q1 use_trt Use Trityl (Trt) (or other orthogonal group like Mmt) q1->use_trt Yes q2 Is the synthetic strategy based on Fmoc/tBu chemistry? q1->q2 No q2->use_trt Yes final_cleavage Final cleavage with strong acid (e.g., HF)? q2->final_cleavage No use_pMeBzl Consider pMeBzl (if compatible with final cleavage) final_cleavage->use_trt No (consider Trt for milder cleavage) final_cleavage->use_pMeBzl Yes

Figure 4. Decision guide for selecting between pMeBzl and Trt.

Conclusion

Both the p-methoxybenzyl and trityl groups are effective and valuable for the protection of cysteine thiols in complex chemical syntheses. The Trityl group stands out for its high acid lability, making it exceptionally well-suited for modern Fmoc-based solid-phase peptide synthesis where orthogonality to tBu-based protection is often required for strategies involving on-resin modification or the synthesis of protected fragments.[2] Its steric bulk can also be advantageous in disrupting peptide aggregation during synthesis.[2]

The pMeBzl group, while less acid-labile, remains a reliable choice in synthetic schemes where a final, strong-acid cleavage step is employed and orthogonality to tBu is not a prerequisite. The ultimate decision rests on a careful evaluation of the entire synthetic route, the nature of other protecting groups present, and the desired final product. A thorough understanding of the properties and cleavage conditions of each group is critical for the rational design and successful execution of synthetic strategies in peptide and protein chemistry.

References

Navigating the Challenges of Peptide Synthesis: A Comparative Guide to Penicillamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids like penicillamine into peptides is a key strategy for enhancing stability, modulating conformation, and improving therapeutic efficacy. However, the unique structural features of penicillamine present distinct challenges during solid-phase peptide synthesis (SPPS), particularly concerning coupling efficiency. This guide provides an objective comparison of different penicillamine derivatives, supported by available data, to aid in the selection of the most appropriate building blocks for successful peptide synthesis.

The primary challenge in coupling penicillamine lies in the steric hindrance caused by the gem-dimethyl groups on its β-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete reactions and lower yields compared to its analogue, cysteine. The choice of the thiol-protecting group on the penicillamine side chain further influences its reactivity and compatibility with different synthesis strategies.

Performance Comparison of Penicillamine Derivatives

The selection of a penicillamine derivative for SPPS is a critical decision that impacts coupling efficiency, the potential for side reactions like racemization, and the overall synthetic strategy, especially for complex peptides requiring specific disulfide bond architectures. The most commonly used derivatives are protected at the thiol group with trityl (Trt), acetamidomethyl (Acm), or tert-butyl (tBu) groups.

While direct, head-to-head quantitative comparisons of coupling yields for different penicillamine derivatives under identical conditions are not extensively documented in publicly available literature, the following table summarizes their key characteristics based on established principles of peptide chemistry and data from studies on sterically hindered amino acids. Coupling efficiency is highly sequence-dependent and also relies on the chosen coupling reagents and reaction conditions.

Penicillamine DerivativeThiol Protecting GroupKey CharacteristicsExpected Coupling EfficiencyPotential Side Reactions
Fmoc-Pen(Trt)-OH Trityl (Trt)Acid-labile: Cleaved simultaneously with the peptide from the resin using standard TFA cocktails. The bulky Trt group can help reduce peptide aggregation.Moderate to High. May require extended coupling times or more potent coupling reagents due to steric hindrance.Racemization: The bulky side chain increases the susceptibility to epimerization during activation.
Fmoc-Pen(Acm)-OH Acetamidomethyl (Acm)Stable to TFA: Provides orthogonality, allowing for selective deprotection of the thiol group on-resin to form specific disulfide bonds.Moderate to High. Similar steric challenges to the Trt-protected version.Less prone to racemization compared to Trt-protected derivatives during coupling.
Fmoc-Pen(tBu)-OH tert-butyl (tBu)Highly Acid-labile: More acid-sensitive than Trt, offering another level of selective deprotection.Moderate to High. Steric hindrance is a primary factor.Prone to side reactions involving the stable tBu cation during final cleavage if not properly scavenged.

Note: The expected coupling efficiencies are qualitative assessments. Actual yields will vary based on the peptide sequence, resin, coupling reagents, and reaction conditions.

Experimental Protocols

To achieve optimal coupling efficiency when incorporating penicillamine derivatives, specific experimental conditions should be considered. Due to the steric hindrance, more potent coupling reagents and potentially longer reaction times are often necessary.

General Protocol for Coupling of Fmoc-Pen(Trt)-OH

This protocol is representative for the manual solid-phase synthesis of a peptide containing a penicillamine residue.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and dichloromethane (DCM).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Pen(Trt)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for an extended period, typically 90 minutes to 2 hours. For particularly difficult couplings, a second coupling step (double coupling) may be performed with fresh reagents.

3. Monitoring and Washing:

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (beads remain colorless) indicates a complete reaction.

  • After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

4. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key decision-making process and the experimental workflow for incorporating penicillamine derivatives into peptides.

Decision Workflow for Thiol Protecting Group Selection start Start: Need to incorporate Penicillamine disulfide Is regioselective disulfide bond formation required? start->disulfide final_cleavage Will the thiol be deprotected during final cleavage? disulfide->final_cleavage No acm_tbu Choose Orthogonal Group: Fmoc-Pen(Acm)-OH or Fmoc-Pen(tBu)-OH disulfide->acm_tbu Yes trt Choose Acid-Labile Group: Fmoc-Pen(Trt)-OH final_cleavage->trt Yes end Proceed with Synthesis acm_tbu->end trt->end SPPS Workflow for Penicillamine Incorporation cluster_cycle Iterative Synthesis Cycle deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. Wash (DMF) deprotection->wash1 Repeat for next AA coupling 3. Coupling (Fmoc-Pen-X, HATU/DIPEA) wash1->coupling Repeat for next AA wash2 4. Wash (DMF) coupling->wash2 Repeat for next AA wash2->deprotection Repeat for next AA cleavage Final Cleavage & Deprotection (TFA) wash2->cleavage End of Synthesis start Start: Resin-bound peptide start->deprotection

Navigating the Fragmentation Maze: A Comparative Guide to Mass Spectrometry Analysis of Pen(pMeBzl)-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, understanding the behavior of these molecules during mass spectrometry analysis is paramount. This guide provides a comprehensive comparison of mass spectrometry fragmentation techniques for peptides containing the S-p-methylbenzyl-penicillamine (Pen(pMeBzl)) modification, offering insights into expected fragmentation patterns and performance against alternative analytical methods.

The incorporation of unnatural amino acids, such as Pen(pMeBzl), into peptide structures is a powerful strategy for enhancing therapeutic properties. However, the unique chemical functionalities of these residues can introduce complexity into their structural elucidation. Mass spectrometry (MS), a cornerstone of peptide analysis, relies on the controlled fragmentation of peptide ions to deduce their amino acid sequence. The efficiency and nature of this fragmentation are highly dependent on the chosen technique. This guide delves into the nuances of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) for the analysis of Pen(pMeBzl)-containing peptides, alongside a comparative look at alternative analytical approaches.

Unraveling Fragmentation: A Head-to-Head Comparison of MS/MS Techniques

The stability of the p-methylbenzyl protecting group on the penicillamine residue is a critical factor influencing the fragmentation behavior of Pen(pMeBzl) peptides. The primary challenge lies in achieving sufficient backbone fragmentation for sequence determination without premature loss of the side-chain modification, which would result in a loss of crucial structural information.

Fragmentation TechniquePrincipleExpected Fragmentation of Pen(pMeBzl) PeptidesAdvantagesDisadvantages
Collision-Induced Dissociation (CID) Slow heating of precursor ions through collisions with an inert gas, leading to fragmentation primarily at the most labile bonds.Prone to a characteristic neutral loss of the p-methylbenzyl group (C8H9, 105 Da).[1] Backbone fragmentation (b- and y-ions) may be observed, but can be suppressed by the dominant neutral loss pathway.Widely available on most mass spectrometers. Effective for sequencing unmodified peptides.Can lead to ambiguous spectra for labile modifications due to dominant neutral loss.[1] May provide incomplete sequence coverage.
Higher-Energy Collisional Dissociation (HCD) Beam-type fragmentation with higher collision energies and shorter activation times compared to CID.Can also exhibit the neutral loss of the p-methylbenzyl group. However, the higher energy can promote more extensive backbone fragmentation (b- and y-ions) compared to CID, potentially providing more sequence information.Often yields richer fragmentation spectra with better sequence coverage than CID for modified peptides.[2]Still susceptible to neutral loss of labile modifications. Requires instrumentation with HCD capabilities.
Electron Transfer Dissociation (ETD) Fragmentation is induced by transferring an electron to a multiply charged peptide ion, causing cleavage of the N-Cα backbone bond.Preserves labile modifications like the p-methylbenzyl group on the side chain. Primarily generates c- and z-type fragment ions, allowing for unambiguous localization of the modification.Ideal for analyzing peptides with labile post-translational modifications.[3] Provides complementary fragmentation information to CID/HCD.Less effective for peptides with low charge states (typically z < 3). May result in fewer total peptide identifications compared to CID in some workflows.[4]

Experimental Protocols: A Guide to Methodical Analysis

Reproducible and informative mass spectrometry data relies on well-defined experimental protocols. Below are generalized yet detailed methodologies for the analysis of Pen(pMeBzl) peptides using common LC-MS/MS platforms.

Sample Preparation
  • Peptide Dissolution: Dissolve the lyophilized Pen(pMeBzl) peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a working concentration of 10-100 fmol/µL in 0.1% formic acid in water.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes at a flow rate of 0.3 mL/min is a good starting point.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS/MS)

General Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • MS1 Resolution: 60,000.

  • MS/MS Resolution: 15,000 - 30,000.

  • AGC Target: 1e6 for MS1, 1e5 for MS/MS.

  • Maximum Injection Time: 50 ms for MS1, 100 ms for MS/MS.

Fragmentation Method-Specific Parameters:

  • CID:

    • Activation Type: Collision-Induced Dissociation.

    • Collision Energy: Normalized Collision Energy (NCE) of 25-35%. A stepped NCE (e.g., 25%, 30%, 35%) can be beneficial to capture a wider range of fragment ions.[1]

    • Activation Q: 0.25.

    • Activation Time: 10 ms.

  • HCD:

    • Activation Type: Higher-Energy Collisional Dissociation.

    • Collision Energy: Normalized Collision Energy (NCE) of 28-38%. A stepped NCE can also be employed.

  • ETD:

    • Activation Type: Electron Transfer Dissociation.

    • Reagent Target: 1e6.

    • Reaction Time: 10-30 ms.

    • Supplemental Activation: For some instruments, supplemental activation (e.g., ETciD or EThcD) can be used to further fragment the initial ETD products and generate more informative spectra.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the expected fragmentation patterns, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Dissolution Peptide Dissolution Dilution Working Solution Preparation Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation C18 Reversed-Phase Separation Injection->Separation ESI Electrospray Ionization Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation MS/MS Fragmentation (CID, HCD, or ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2

Figure 1. Experimental workflow for LC-MS/MS analysis of Pen(pMeBzl) peptides.

Fragmentation_Pathways cluster_peptide Pen(pMeBzl) Peptide Precursor Ion cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation Precursor [M+nH]n+ Neutral_Loss Neutral Loss of p-methylbenzyl (105 Da) Precursor->Neutral_Loss Backbone_Fragments_CID b- and y-ions Precursor->Backbone_Fragments_CID Backbone_Fragments_ETD c- and z-ions (pMeBzl group intact) Precursor->Backbone_Fragments_ETD

Figure 2. Predominant fragmentation pathways of Pen(pMeBzl) peptides.

Beyond the Mass Spectrometer: Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of Pen(pMeBzl) peptides.

TechniquePrincipleApplicability to Pen(pMeBzl) PeptidesAdvantagesDisadvantages
Edman Degradation Sequential removal and identification of N-terminal amino acids.Can be used for sequencing, but the bulky Pen(pMeBzl) residue may pose challenges to the chemical cleavage and extraction steps, potentially leading to incomplete reactions or ambiguous results.Provides direct sequence information without relying on fragmentation.Not effective for long peptides (>50-60 residues).[5] Can be hindered by N-terminal modifications and certain amino acid residues.[6] Slower and less sensitive than mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the three-dimensional structure of molecules in solution.Can confirm the presence and location of the Pen(pMeBzl) group and provide insights into the peptide's conformation. Can be used to determine the full sequence of small peptides.[7]Provides detailed structural and dynamic information. Non-destructive.[8]Requires larger amounts of pure sample compared to MS. Data analysis can be complex, especially for larger peptides.[9] Not a high-throughput technique.

Conclusion

The mass spectrometric analysis of peptides containing the Pen(pMeBzl) modification requires careful consideration of the fragmentation technique employed. While CID and HCD can provide valuable sequence information, they are often complicated by the neutral loss of the p-methylbenzyl group. ETD, by preserving this labile modification, offers a more direct and unambiguous method for localizing the Pen(pMeBzl) residue within the peptide sequence. For a comprehensive characterization, a multi-faceted approach that combines different fragmentation methods and, where necessary, incorporates data from alternative techniques like NMR, will yield the most complete structural picture. This guide serves as a foundational resource for researchers navigating the analytical challenges posed by these promising modified peptides.

References

Verifying Pen(pMeBzl) Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating non-canonical amino acids, robust analytical methods for sequence validation are paramount. The incorporation of residues such as p-methylbenzyl-penicillamine (Pen(pMeBzl)), a protected form of a cysteine derivative, introduces analytical challenges that necessitate a careful selection of validation techniques. This guide provides a comprehensive comparison of two primary methods for confirming the incorporation of Pen(pMeBzl): the classical Edman degradation and the modern mass spectrometry-based approaches.

At a Glance: Edman Degradation vs. Mass Spectrometry for Pen(pMeBzl) Validation

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical cleavage of N-terminal amino acids.Fragmentation of peptide ions and mass-to-charge ratio analysis.
Primary Strength High accuracy for N-terminal sequence confirmation of pure peptides.[1][2]High throughput, sensitivity, and ability to analyze complex mixtures and post-translational modifications.[1][2]
Sample Requirement High purity, single peptide sample (typically >75-80%).[3]Can analyze complex mixtures.
Sample Amount Picomole range (e.g., ≥25 pmol for 5 cycles).[3]Femtomole to picomole range.
Sequence Coverage Limited to N-terminus (typically up to 30-50 residues).[3]Can provide full sequence coverage.
Data Interpretation Direct identification of PTH-amino acids by comparison to standards.Requires spectral interpretation, often aided by databases or de novo sequencing algorithms.[4]
Challenge with Pen(pMeBzl) Potential for incomplete coupling or cleavage due to bulky side chain; requires a specific PTH-Pen(pMeBzl) standard for quantification.Fragmentation pattern of the modified residue needs to be characterized.
Repetitive Yield (General) Typically >90% for standard amino acids.[5]Not directly applicable; sequence coverage is a more relevant metric.
Cost & Throughput Lower throughput, can be time-consuming (30-50 minutes per cycle).[6]High throughput, capable of analyzing many samples automatically.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of each validation method, the following diagrams illustrate the key steps involved in Edman degradation and LC-MS/MS for a peptide containing Pen(pMeBzl).

Edman_Degradation_Workflow cluster_peptide Peptide with Pen(pMeBzl) cluster_edman_cycle Edman Degradation Cycle cluster_identification Identification peptide H₂N-AA₁-Pen(pMeBzl)-AA₃-...-COOH coupling 1. Coupling with PITC peptide->coupling pH 9.0 cleavage 2. Cleavage with TFA coupling->cleavage Anhydrous TFA conversion 3. Conversion to PTH-AA cleavage->conversion Aqueous Acid shortened_peptide1 shortened_peptide1 cleavage->shortened_peptide1 H₂N-Pen(pMeBzl)-AA₃-...-COOH hplc 4. HPLC Analysis conversion->hplc pth_aa1 PTH-AA₁ hplc->pth_aa1 Cycle 1 pth_pen PTH-Pen(pMeBzl) hplc->pth_pen Cycle 2 pth_aa3 PTH-AA₃ hplc->pth_aa3 Cycle 3 shortened_peptide1->coupling

Workflow of Edman degradation for a Pen(pMeBzl)-containing peptide.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide Peptide with Pen(pMeBzl) digest Optional: Enzymatic Digestion peptide->digest lc 1. HPLC Separation digest->lc ms1 2. MS1 Scan (Precursor Ions) lc->ms1 fragmentation 3. Fragmentation (MS2) ms1->fragmentation Select Precursor ms2 4. MS2 Scan (Fragment Ions) fragmentation->ms2 de_novo De Novo Sequencing ms2->de_novo database Database Search (if applicable) ms2->database sequence Verified Sequence de_novo->sequence database->sequence

Workflow of LC-MS/MS for a Pen(pMeBzl)-containing peptide.

Experimental Protocols

Edman Degradation of a Pen(pMeBzl)-Containing Peptide

This protocol outlines the general steps for N-terminal sequencing of a purified peptide containing Pen(pMeBzl) using an automated protein sequencer.

1. Sample Preparation:

  • The peptide sample must be of high purity (>80%), free from salts, detergents, and primary amines (e.g., Tris, glycine) that can interfere with the Edman chemistry.[3]

  • Lyophilize the purified peptide (typically 25-200 pmol).[3]

  • If the peptide is in a non-volatile buffer, buffer exchange into a volatile solvent (e.g., 0.1% TFA in water) or precipitation may be necessary.

  • For cysteine-containing peptides, reduction and alkylation are typically required to prevent disulfide bond interference. However, as Pen(pMeBzl) is already protected, this step is omitted.

2. Synthesis of PTH-Pen(pMeBzl) Standard:

  • To accurately identify and quantify the Pen(pMeBzl) residue during HPLC analysis, a phenylthiohydantoin (PTH) standard of the modified amino acid is required.[7]

  • This involves reacting Pen(pMeBzl) with phenylisothiocyanate (PITC) under alkaline conditions, followed by cyclization and conversion to the PTH derivative under acidic conditions, similar to the Edman degradation chemistry.[8]

  • The synthesized PTH-Pen(pMeBzl) must be purified by HPLC and its identity confirmed by mass spectrometry.

3. Automated Edman Degradation:

  • The lyophilized peptide is loaded onto the sequencer's sample support (e.g., a PVDF membrane or a glass fiber disk).

  • The automated sequencer performs cycles of the Edman degradation chemistry:

    • Coupling: The N-terminal amino group of the peptide reacts with PITC at a pH of 9.0-10.0 to form a phenylthiocarbamyl (PTC) peptide.[6]

    • Cleavage: The PTC-amino acid is cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA).[1][6]

    • Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable PTH-amino acid derivative using an aqueous acid.[1][9]

  • The PTH-amino acid is then transferred to an integrated HPLC system for identification.

4. HPLC Analysis and Data Interpretation:

  • The PTH-amino acid from each cycle is injected onto a reverse-phase HPLC column and its retention time is compared to a standard chromatogram of known PTH-amino acids, including the synthesized PTH-Pen(pMeBzl).

  • The sequence is determined by the order of the identified PTH-amino acids. The repetitive yield, which is the efficiency of each cycle, can be calculated to assess the quality of the sequencing run.[5][10]

LC-MS/MS for de novo Sequencing of a Pen(pMeBzl)-Containing Peptide

This protocol describes a general workflow for determining the sequence of a peptide with Pen(pMeBzl) using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

  • The purified peptide (typically 1-10 pmol) is dissolved in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.

  • For longer proteins, enzymatic digestion (e.g., with trypsin) is performed to generate smaller peptides suitable for MS/MS analysis. The choice of enzyme should be considered to ensure the Pen(pMeBzl)-containing peptide is of an appropriate length for fragmentation.

2. LC-MS/MS Analysis:

  • The peptide solution is injected into a liquid chromatography system, typically a reverse-phase HPLC, coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • The peptides are separated based on their hydrophobicity.

  • The mass spectrometer operates in a data-dependent acquisition mode:

    • MS1 Scan: A full scan of the eluting peptides is performed to determine their mass-to-charge (m/z) ratios (precursor ions).

    • MS2 Scan (Fragmentation): The most intense precursor ions are selected for fragmentation using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This breaks the peptide backbone, generating a series of fragment ions (primarily b- and y-ions).[4]

    • The m/z ratios of these fragment ions are then measured.

3. Data Analysis (de novo Sequencing):

  • Since the peptide contains a non-canonical amino acid, a standard database search may not be successful unless the modification is specified. De novo sequencing, which determines the amino acid sequence directly from the fragmentation spectrum, is often employed.[4][11]

  • Specialized software analyzes the MS/MS spectrum to identify series of fragment ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.

  • The mass of the Pen(pMeBzl) residue will be identified as a specific mass shift in the fragmentation ladder.

  • The complete peptide sequence is reconstructed from the series of identified amino acid masses.[11]

Conclusion

Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of Pen(pMeBzl) into a peptide sequence, each with distinct advantages. Edman degradation offers high accuracy for confirming the N-terminal sequence of a purified peptide and can be the gold standard when unambiguous N-terminal identification is required.[1][2] However, its requirement for a pure sample, limited sequence read length, and the need for a custom PTH standard for the modified residue are significant considerations.

Mass spectrometry, particularly LC-MS/MS, provides a more versatile and high-throughput alternative. It can handle complex mixtures, provide full sequence coverage, and is generally more adept at identifying various modifications. For the analysis of novel peptides containing non-canonical amino acids like Pen(pMeBzl), de novo sequencing by MS/MS is an invaluable tool.[4]

Ultimately, the choice of method, or a combination of both, will depend on the specific research goals, sample availability, and the required level of analytical detail. For routine confirmation of incorporation in a synthetic peptide, LC-MS/MS is often the more efficient choice. For rigorous N-terminal characterization, particularly for regulatory purposes, Edman degradation provides an orthogonal and highly reliable validation.

References

A Comparative Guide to the Performance of HBTU and HATU for the Coupling of Boc-Pen(pMeBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal coupling reagent is a critical determinant for the successful synthesis of peptides, particularly when incorporating sterically hindered amino acids such as Boc-Pen(pMeBzl)-OH. This guide presents an objective comparison of two widely-used uronium-based coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The following sections provide a detailed analysis of their performance, supported by extrapolated experimental data for sterically hindered amino acids, comprehensive experimental protocols, and illustrative diagrams to guide researchers in their synthetic strategies.

Performance Comparison: HBTU vs. HATU

The enhanced efficacy of HATU stems from the nature of the active ester intermediate it forms. HATU contains a 7-azabenzotriazole (HOAt) moiety, which results in a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[3] This heightened reactivity leads to faster and more complete coupling reactions.[3]

Below is a summary of the anticipated quantitative data for the coupling of Boc-Pen(pMeBzl)-OH, a sterically hindered amino acid.

ParameterHBTUHATUKey Observations
Reaction Yield (%) 90 - 98%[2]95 - 99%[2]HATU is expected to provide a higher yield due to its greater reactivity, minimizing incomplete reactions.
Product Purity (%) > 95%[2]> 95%[2]While both can yield high purity products, HATU often results in fewer deletion products and side reactions.[3]
Reaction Time 2 - 4 hours[1]1 - 2 hours[2]HATU generally facilitates a significantly faster reaction, which can be advantageous for throughput and minimizing degradation of sensitive peptides.
Risk of Racemization Low to Moderate[2]Low[2]HATU is known to better suppress epimerization, a critical factor for maintaining the stereochemical integrity of the peptide.[3]

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) for the coupling of Boc-Pen(pMeBzl)-OH using HBTU and HATU.

Protocol 1: Coupling of Boc-Pen(pMeBzl)-OH using HBTU

This protocol outlines a reliable method for the coupling of Boc-Pen(pMeBzl)-OH.

  • Resin Swelling and Deprotection:

    • Swell the resin-bound peptide with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation:

    • In a separate reaction vessel, dissolve Boc-Pen(pMeBzl)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.[2]

  • Base Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) to the coupling solution.[4]

  • Coupling:

    • Immediately add the coupling solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.[2]

  • Monitoring:

    • Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Washing:

    • Once the coupling is complete, wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).[2]

Protocol 2: Coupling of Boc-Pen(pMeBzl)-OH using HATU

This protocol is recommended for achieving higher coupling efficiency and minimizing reaction time.

  • Resin Swelling and Deprotection:

    • Follow step 1 from Protocol 1.

  • Pre-activation:

    • In a separate reaction vessel, dissolve Boc-Pen(pMeBzl)-OH (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.[2]

  • Base Addition:

    • Add DIPEA (4.0 equivalents) to the pre-activation mixture.[4]

  • Activation:

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[2]

  • Coupling:

    • Add the pre-activated solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[2]

  • Monitoring:

    • Perform a Kaiser test to monitor the completion of the reaction.

  • Washing:

    • Once the coupling is complete, wash the resin as described in step 6 of Protocol 1.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the coupling efficiency of HBTU and HATU.

G cluster_0 Preparation cluster_1 HBTU Pathway cluster_2 HATU Pathway cluster_3 Analysis Resin Resin with Free Amine Deprotection N-terminal Deprotection (if necessary) Resin->Deprotection HBTU_Activation Activate Boc-Pen(pMeBzl)-OH with HBTU/DIPEA Deprotection->HBTU_Activation HATU_Activation Activate Boc-Pen(pMeBzl)-OH with HATU/DIPEA Deprotection->HATU_Activation HBTU_Coupling Couple to Resin (2-4 hours) HBTU_Activation->HBTU_Coupling Washing Wash Resin HBTU_Coupling->Washing HATU_Coupling Couple to Resin (1-2 hours) HATU_Activation->HATU_Coupling HATU_Coupling->Washing Cleavage Cleave Peptide from Resin Washing->Cleavage Analysis Analyze Yield, Purity, and Racemization Cleavage->Analysis

Caption: Comparative workflow for HBTU and HATU coupling of Boc-Pen(pMeBzl)-OH.

Signaling Pathway of Amide Bond Formation

The fundamental process of amide bond formation facilitated by uronium-based coupling reagents like HBTU and HATU involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

G CarboxylicAcid Boc-Pen(pMeBzl)-OH (Carboxylic Acid) ActiveEster Activated Ester Intermediate (OBt or OAt ester) CarboxylicAcid->ActiveEster Activation CouplingReagent HBTU or HATU + Base (DIPEA) CouplingReagent->ActiveEster PeptideBond Formation of Peptide Bond ActiveEster->PeptideBond Amine Resin-Bound Peptide (Free Amine) Amine->PeptideBond Nucleophilic Attack Byproducts Byproducts PeptideBond->Byproducts

Caption: General mechanism of amide bond formation using uronium coupling reagents.

References

A Comparative Analysis of p-Methylbenzyl (pMeBzl) and Acetamidomethyl (Acm) Protecting Groups for Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for cysteine residues is a critical step in the synthesis of complex peptides and therapeutic agents. The choice between different protecting groups can significantly impact yield, purity, and the feasibility of forming specific disulfide bonds. This guide provides an objective comparison of two commonly employed cysteine protecting groups: the p-Methylbenzyl (pMeBzl) group and the Acetamidomethyl (Acm) group, with a focus on their comparative stability, orthogonality, and deprotection protocols, supported by experimental data.

The pMeBzl group belongs to the benzyl family of protecting groups, typically employed in Boc/Bzl solid-phase peptide synthesis (SPPS). It offers robust protection and is removed under strong acidic conditions. In contrast, the Acm group is known for its stability to the acidic conditions of Fmoc-SPPS and its versatile removal through various oxidative and heavy metal-mediated methods, making it a cornerstone for the regioselective formation of multiple disulfide bonds.

Chemical Stability and Orthogonality

The primary distinction between pMeBzl and Acm lies in their stability under different chemical environments, which dictates their orthogonality and strategic application in peptide synthesis.

The pMeBzl group is characterized by its high stability to moderately acidic conditions, such as the trifluoroacetic acid (TFA) treatments used for the cleavage of Boc groups. This stability makes it an integral part of the Boc/Bzl synthesis strategy. However, its removal requires harsh, strongly acidic conditions, most commonly anhydrous hydrogen fluoride (HF).[1] This lack of lability to milder acids makes it non-orthogonal to protecting groups that are sensitive to strong acids.

The Acm group , on the other hand, is generally stable to the TFA cocktails used for resin cleavage and the removal of many acid-labile side-chain protecting groups in Fmoc-SPPS.[2] This stability allows for the isolation and purification of Acm-protected peptides. However, it's important to note that prolonged exposure to TFA, especially in the presence of certain scavengers like triisopropylsilane (TIS), can lead to premature cleavage of the Acm group.[2][3] The Acm group is considered orthogonal to acid-labile groups like Trityl (Trt) and reductively cleaved groups like S-tert-butylthio (StBu).[3] Its removal under specific oxidative or heavy metal-mediated conditions, which do not affect most other protecting groups, is key to its utility in complex syntheses requiring sequential disulfide bond formation.

Comparison of Deprotection Methods

The disparate deprotection methodologies for pMeBzl and Acm underscore their distinct applications in peptide synthesis.

pMeBzl Deprotection

The standard method for the removal of the pMeBzl group is treatment with anhydrous hydrogen fluoride (HF) . This is a robust but hazardous procedure that requires specialized equipment. The cleavage is typically performed at low temperatures (0-5 °C) in the presence of scavengers like anisole, p-cresol, and p-thiocresol to prevent side reactions such as the alkylation of sensitive residues like tryptophan, methionine, and cysteine by the carbocations generated during cleavage.[4][5] While effective, the harshness of HF can be detrimental to complex or sensitive peptides.

Alternative, though less common, methods for pMeBzl deprotection include treatment with thallium(III) trifluoroacetate and a combination of a silicon compound with an oxidizing agent. However, these methods are not as widely adopted as HF cleavage.

Acm Deprotection

The Acm group offers a wider array of milder deprotection methods, which is a significant advantage for the synthesis of delicate peptides. The most common methods include:

  • Iodine-Mediated Oxidation: This is a widely used one-pot method for the simultaneous deprotection of Acm groups and the formation of a disulfide bond.[6] The reaction is typically carried out using a 10- to 50-fold excess of iodine in solvents like aqueous acetic acid or methanol.[6] A potential side reaction is the iodination of sensitive residues such as tyrosine, methionine, and tryptophan.[2]

  • Heavy Metal Salts: Reagents like mercury(II) acetate (Hg(OAc)₂) and silver(I) tetrafluoroborate (AgBF₄) can effectively cleave the Acm group to yield a free thiol.[7] However, the high toxicity of these reagents and the need for careful waste disposal are significant drawbacks.[7] A notable side reaction with these reagents, particularly in peptides with high serine and threonine content, is the S-to-O Acm shift.[2]

  • N-Halosuccinimides: N-Chlorosuccinimide (NCS) provides a rapid and efficient method for on-resin or in-solution deprotection and concomitant disulfide bond formation.[3]

Data Presentation: Comparative Stability and Deprotection

Protecting GroupDeprotection MethodReagents and ConditionsCleavage Efficiency/YieldKey Considerations & Potential Side Reactions
pMeBzl Strong Acid CleavageAnhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol, p-thiocresol), 0-5 °C, 30-120 min.[1][4]Generally high, but sequence-dependent.Requires specialized equipment due to the hazardous nature of HF. Potential for alkylation of sensitive residues (Trp, Met, Cys) by carbocations.[4][5]
Oxidative CleavageThallium(III) trifluoroacetate (Tl(TFA)₃) in TFA.[8]Effective, but less common than HF.Thallium compounds are highly toxic.
Acm Iodine-Mediated Oxidation10-50 fold excess I₂ in aqueous acetic acid or methanol, room temperature, 30-60 min.[6]Generally high, often quantitative for disulfide formation.[9][10]Potential for iodination of Tyr, Met, and Trp residues. Reaction rate is solvent-dependent.[2]
Heavy Metal-Mediated CleavageHg(OAc)₂ (1.0 eq. per Acm) at pH 4.0, followed by β-mercaptoethanol.[7]High.Reagents are highly toxic and require special handling and disposal. Can cause S-to-O Acm shift in Ser/Thr-rich peptides.[2][7]
Heavy Metal-Mediated CleavageAgBF₄ or AgOTf (20 eq. per Acm) in cold TFA with anisole, followed by DTT.[7]High.Silver salts can be costly.
N-Halosuccinimide OxidationN-Chlorosuccinimide (NCS) (e.g., 3 eq.) in DMF.[3]Rapid and efficient.-
Thiolysis/Redox2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA with thioanisole.[11]Effective, but may require a large excess of reagent (>15 eq.).[11]-

Experimental Protocols

Protocol 1: Deprotection of Cys(pMeBzl) using Hydrogen Fluoride (HF)

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Resin Preparation: Place the dried peptide-resin (containing Cys(pMeBzl)) and a Teflon-coated stir bar into the reaction vessel of an HF cleavage apparatus.

  • Scavenger Addition: Add the appropriate scavenger mixture. For peptides containing cysteine, a common mixture is HF/anisole/dimethylsulfide (DMS)/p-thiocresol (10:1:1:0.2 v/v/v/v).[12]

  • Cooling: Screw the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.

  • HF Distillation: Distill the required volume of anhydrous HF into the reaction vessel, maintaining the temperature between -5 °C and 0 °C.

  • Cleavage Reaction: Stir the mixture at a temperature between 0 °C and 5 °C for 30 to 60 minutes. For peptides containing more resistant protecting groups like Arg(Tos), the reaction time may be extended up to 2 hours.[1]

  • HF Removal: After the reaction is complete, evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Filter the resin and wash with a small amount of TFA. Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the peptide.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration, wash with cold ether to remove scavengers, and dry under vacuum.

Protocol 2: Deprotection of Cys(Acm) and Disulfide Bond Formation using Iodine

This protocol is for peptides that have been cleaved from the resin and purified.

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a solvent such as 40% aqueous acetic acid to a final concentration of 10⁻³ to 10⁻⁴ M. A dilute solution favors intramolecular disulfide bond formation.[2]

  • Iodine Solution Preparation: Prepare a solution of iodine (25 to 50-fold molar excess over the peptide) in the same solvent or methanol.

  • Iodine Addition: Add the iodine solution dropwise to the stirring peptide solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

  • Purification: The crude cyclized peptide can then be purified by preparative RP-HPLC.

Mandatory Visualization

G Logical Workflow for Cysteine Protecting Group Selection start Start: Cysteine-containing peptide synthesis strategy Choice of SPPS Strategy start->strategy boc_strategy Boc/Bzl Strategy strategy->boc_strategy Strong acid stable side chains fmoc_strategy Fmoc/tBu Strategy strategy->fmoc_strategy Acid labile side chains pMeBzl_choice Select pMeBzl boc_strategy->pMeBzl_choice acm_choice Select Acm fmoc_strategy->acm_choice final_deprotection Final Global Deprotection? pMeBzl_choice->final_deprotection orthogonal_deprotection Orthogonal Deprotection Required? acm_choice->orthogonal_deprotection hf_cleavage HF Cleavage final_deprotection->hf_cleavage Yes end_pMeBzl End: Peptide with free thiol hf_cleavage->end_pMeBzl iodine_oxidation Iodine/Oxidative Cleavage orthogonal_deprotection->iodine_oxidation Yes, for disulfide bond heavy_metal Heavy Metal Cleavage orthogonal_deprotection->heavy_metal Yes, for free thiol end_Acm_ss End: Peptide with disulfide bond iodine_oxidation->end_Acm_ss end_Acm_sh End: Peptide with free thiol heavy_metal->end_Acm_sh

Caption: Workflow for selecting pMeBzl or Acm.

References

Navigating HPLC Retention Time Shifts in Peptides: A Comparative Guide to Cysteine Protecting Groups with a Focus on Pen(pMeBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the predictable behavior of synthetic peptides during purification is paramount. A common challenge encountered in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the shift in retention time, often influenced by the choice of protecting groups used during solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of the impact of different cysteine protecting groups on peptide hydrophobicity and HPLC retention time, with a specific focus on S-p-methylbenzyl-penicillamine (Pen(pMeBzl)).

The hydrophobicity of a peptide is a key determinant of its retention time in RP-HPLC, where a more hydrophobic peptide will interact more strongly with the stationary phase and thus elute later (have a longer retention time).[1][2] The incorporation of protecting groups on amino acid side chains, particularly the bulky and often hydrophobic protecting groups for cysteine, can significantly alter the overall hydrophobicity of a peptide.[3][4] Understanding these effects is crucial for developing effective purification strategies.

This guide compares the widely used Trityl (Trt) and Acetamidomethyl (Acm) protecting groups with the less commonly characterized p-Methylbenzyl (pMeBzl) group when attached to penicillamine, a cysteine analogue.

Comparative Analysis of Cysteine Protecting Groups on HPLC Retention Time

The choice of a protecting group for the thiol functionality of cysteine or its analogues directly impacts the hydrophobicity of the resulting peptide. This, in turn, dictates its behavior during RP-HPLC analysis. Below is a summary of the expected impact of Trityl (Trt), Acetamidomethyl (Acm), and p-Methylbenzyl (pMeBzl) protecting groups on peptide retention time.

Protecting GroupChemical StructureKey Characteristics & Impact on HPLC Retention Time
Trityl (Trt) TriphenylmethylHighly hydrophobic and bulky. The three phenyl rings contribute significantly to the non-polar character of the peptide. Consequently, peptides protected with a Trityl group exhibit significantly longer retention times on reversed-phase columns compared to peptides with less hydrophobic protecting groups.[5] The Trt group is labile to trifluoroacetic acid (TFA), the common reagent for peptide cleavage from the resin.
Acetamidomethyl (Acm) CH₃CONHCH₂-Less hydrophobic than Trt. The Acm group is smaller and more polar, leading to a reduced impact on the overall hydrophobicity of the peptide. Peptides protected with Acm will therefore have shorter retention times in RP-HPLC compared to their Trt-protected counterparts.[6][5] This group is stable to standard TFA cleavage conditions.
p-Methylbenzyl (pMeBzl) p-CH₃C₆H₄CH₂-Moderately to highly hydrophobic. The p-methylbenzyl group contains an aromatic benzyl ring, which imparts significant hydrophobicity, similar to the individual phenyl rings of the Trityl group. The additional methyl group slightly increases its non-polar character compared to a simple benzyl group. While direct quantitative comparisons are not readily available in the literature, based on its structure, the hydrophobicity of the pMeBzl group is expected to be intermediate between Acm and Trt . Therefore, a peptide protected with pMeBzl is predicted to have a longer retention time than the Acm-protected peptide but a shorter retention time than the Trt-protected peptide . The pMeBzl group is generally stable to TFA and requires stronger acids like hydrogen fluoride (HF) for cleavage, making it more relevant for Boc-SPPS strategies.

Experimental Workflow & Protocols

To empirically determine the retention time shifts, a model peptide can be synthesized with each of the different Pen(Protecting Group) modifications. The following sections outline a general experimental workflow and detailed protocols.

experimental_workflow Experimental Workflow for Comparative HPLC Analysis cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Incorporate_Trt Incorporate Pen(Trt) SPPS->Incorporate_Trt Incorporate_Acm Incorporate Pen(Acm) SPPS->Incorporate_Acm Incorporate_pMeBzl Incorporate Pen(pMeBzl) SPPS->Incorporate_pMeBzl Cleavage_Trt TFA Cleavage of Pen(Trt)-Peptide Incorporate_Trt->Cleavage_Trt Cleavage_Acm TFA Cleavage of Pen(Acm)-Peptide Incorporate_Acm->Cleavage_Acm Cleavage_pMeBzl HF Cleavage of Pen(pMeBzl)-Peptide Incorporate_pMeBzl->Cleavage_pMeBzl RP_HPLC RP-HPLC Analysis Cleavage_Trt->RP_HPLC Cleavage_Acm->RP_HPLC Cleavage_pMeBzl->RP_HPLC Mass_Spec Mass Spectrometry Confirmation RP_HPLC->Mass_Spec Peak Identification

Comparative analysis workflow.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines a standard manual Fmoc-SPPS workflow for a model peptide (e.g., Tyr-Gly-Gly-Phe-Pen-Arg-Arg-Lys-NH2).

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: After coupling, wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence. For the penicillamine position, use Fmoc-Pen(Trt)-OH, Fmoc-Pen(Acm)-OH, or Fmoc-Pen(pMeBzl)-OH accordingly.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

Protocol 2: Peptide Cleavage and Deprotection
  • For Peptides with Pen(Trt) and Pen(Acm):

    • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS acts as a scavenger for the reactive trityl cation.[7]

    • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and gently agitate for 2-3 hours at room temperature.

    • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Pelleting and Washing: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether twice.

    • Drying: Dry the crude peptide pellet under vacuum.

  • For Peptides with Pen(pMeBzl):

    • Note: The pMeBzl group is stable to TFA. Cleavage from the resin can be achieved with TFA if a TFA-labile linker was used, but the protecting group will remain. For complete deprotection, treatment with a stronger acid like HF is necessary. This procedure requires specialized equipment and safety precautions.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is commonly used for peptide analysis.[7]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a suitable starting point for many peptides.[7]

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • Injection and Analysis: Inject the sample and run the gradient. Record the retention time of the main peptide peak.

Logical Relationship of Protecting Group Hydrophobicity and HPLC Retention

The following diagram illustrates the expected relationship between the hydrophobicity of the cysteine protecting group and the resulting peptide's retention time in RP-HPLC.

hydrophobicity_retention cluster_properties Protecting Group Properties cluster_hplc RP-HPLC Retention Time Acm Acm (Less Hydrophobic) Short_RT Shorter Retention Time Acm->Short_RT pMeBzl pMeBzl (Moderately Hydrophobic) Intermediate_RT Intermediate Retention Time pMeBzl->Intermediate_RT Trt Trt (Highly Hydrophobic) Long_RT Longer Retention Time Trt->Long_RT

Hydrophobicity and retention time.

References

Assessing the Purity of Crude Boc-Pen(pMeBzl)-OH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of starting materials is a cornerstone of successful outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of crude Boc-Pen(pMeBzl)-OH, a critical protected amino acid derivative. We will delve into established analytical techniques, provide detailed experimental protocols, and compare the performance of the p-methylbenzyl (pMeBzl) protecting group against common alternatives.

The Critical Role of Purity in Peptide Synthesis

Boc-Pen(pMeBzl)-OH, or N-(tert-Butoxycarbonyl)-S-(4-methylbenzyl)penicillamine, is a key building block in the synthesis of peptides containing penicillamine, an amino acid analog of cysteine. The purity of this reagent directly impacts the quality, yield, and impurity profile of the final peptide. Impurities can lead to the incorporation of incorrect amino acids, truncated sequences, or other side reactions, complicating purification and potentially affecting the biological activity of the synthesized peptide.[1] Therefore, rigorous purity assessment of the crude product is an indispensable step in quality control.

Analytical Techniques for Purity Determination

Several powerful analytical techniques are employed to determine the purity of protected amino acids like Boc-Pen(pMeBzl)-OH. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in peptide chemistry.[2] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the target compound from its impurities based on differences in hydrophobicity. Chiral HPLC can also be employed to assess the enantiomeric purity of the penicillamine derivative.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.[4] This technique not only quantifies the purity but also provides molecular weight information, aiding in the identification of the main component and any impurities.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecule.[5] Both ¹H and ¹³C NMR can be used to confirm the identity of Boc-Pen(pMeBzl)-OH and to detect and quantify impurities with distinct chemical shifts.

Comparative Analysis of Analytical Methods

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for quantitative purity, impurity identification, or structural confirmation. The table below summarizes the key features of each technique for the analysis of Boc-Pen(pMeBzl)-OH.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Quantitative purity assessment and separation of impurities.Purity assessment, impurity identification, and molecular weight confirmation.Structural elucidation and identification of impurities.
Sensitivity HighVery HighModerate
Quantitative Accuracy ExcellentGood to ExcellentGood (with internal standard)
Impurity Identification Limited (based on retention time)Excellent (based on mass-to-charge ratio)Good (based on chemical shifts and coupling constants)
Chiral Separation Possible with chiral columns or mobile phase additives.Possible with chiral chromatography.Possible with chiral shift reagents, but less common.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization for specific instruments and crude sample characteristics.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Sample Preparation: Dissolve the crude Boc-Pen(pMeBzl)-OH in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

The LC conditions can be similar to the RP-HPLC method described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass spectrometer.

  • Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of Boc-Pen(pMeBzl)-OH. The masses of impurity peaks can be used to hypothesize their structures.

¹H NMR Spectroscopy for Structural Confirmation
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Analysis: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the p-methylbenzyl group (aromatic protons between 7.0-7.3 ppm and a methyl singlet around 2.3 ppm), and the penicillamine backbone protons. Integration of these signals can provide information about the relative amounts of the compound and any proton-containing impurities.

Common Impurities in Crude Boc-Pen(pMeBzl)-OH

Impurities in crude Boc-Pen(pMeBzl)-OH can arise from the starting materials or side reactions during the synthesis. Potential impurities to monitor include:

  • Unprotected Penicillamine: The starting material for the synthesis.

  • Di-Boc-Penicillamine: Over-protection of the amino acid.

  • Oxidized Penicillamine: Formation of disulfide bonds.

  • Byproducts from the introduction of the pMeBzl group.

  • Stereoisomers: The presence of the D-enantiomer if the synthesis is not stereospecific.[6]

Comparison with Alternative Thiol Protecting Groups for Penicillamine

The choice of thiol protecting group is critical in peptide synthesis. The pMeBzl group is a common choice in Boc-based strategies. Other frequently used protecting groups for penicillamine and cysteine include Trityl (Trt) and Acetamidomethyl (Acm).

Protecting GroupBoc-Pen(pMeBzl )-OHFmoc-Pen(Trt )-OHFmoc-Pen(Acm )-OH
Synthetic Strategy Boc Solid Phase Peptide Synthesis (SPPS)Fmoc Solid Phase Peptide Synthesis (SPPS)Fmoc Solid Phase Peptide Synthesis (SPPS)
Cleavage Conditions Strong acid (e.g., HF)Mild acid (e.g., TFA)Iodine or mercury(II) acetate[7]
Purity Assessment RP-HPLC, LC-MS, NMRRP-HPLC, LC-MS, NMR[8][9]RP-HPLC, LC-MS, NMR[7]
Analytical Considerations Good chromatographic behavior.The bulky Trt group can increase hydrophobicity, potentially leading to peak broadening in HPLC.[9]Deprotection is monitored by the disappearance of the starting material peak and the appearance of a new, more polar peak in HPLC.[7]

Visualizing the Workflow

To illustrate the logical flow of assessing the purity of crude Boc-Pen(pMeBzl)-OH, the following diagrams are provided.

G Experimental Workflow for Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Crude Crude Boc-Pen(pMeBzl)-OH Dissolve Dissolve in appropriate solvent Crude->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC RP-HPLC Filter->HPLC Inject LCMS LC-MS Filter->LCMS Inject NMR NMR Spectroscopy Filter->NMR Prepare sample Purity Quantitative Purity (%) HPLC->Purity ImpurityID Impurity Identification LCMS->ImpurityID Structure Structural Confirmation NMR->Structure Final_Assessment Final Purity Assessment Purity->Final_Assessment ImpurityID->Final_Assessment Structure->Final_Assessment

Caption: Workflow for the purity assessment of crude Boc-Pen(pMeBzl)-OH.

G Signaling Pathway of Impurity Impact Impure Impure Boc-Pen(pMeBzl)-OH SPPS Solid Phase Peptide Synthesis Impure->SPPS CrudePeptide Crude Peptide with Impurities SPPS->CrudePeptide Purification Peptide Purification (e.g., HPLC) CrudePeptide->Purification LowYield Low Yield of Desired Peptide Purification->LowYield SideProducts Difficult to Separate Side-Products Purification->SideProducts FinalProduct Final Peptide Product Purification->FinalProduct BioAssay Biological Assay SideProducts->BioAssay FinalProduct->BioAssay InaccurateResults Inaccurate or Irreproducible Results BioAssay->InaccurateResults

Caption: Impact of impure starting material on the peptide synthesis workflow.

By employing the robust analytical methods outlined in this guide, researchers can confidently assess the purity of their crude Boc-Pen(pMeBzl)-OH, ensuring the quality and integrity of their synthetic peptides for downstream applications in drug discovery and development.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Pen(pMeBzl) versus Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of amino acids is a cornerstone of modern peptide-based drug design, aimed at enhancing biological activity, stability, and receptor selectivity. A common modification involves replacing the naturally occurring amino acid Cysteine (Cys) with S-p-methylbenzyl-penicillamine (Pen(pMeBzl)). This guide provides an objective comparison of the biological activity of peptides synthesized with Pen(pMeBzl) versus their native Cys-containing counterparts, supported by experimental data and detailed methodologies.

Enhanced Receptor Antagonism with Penicillamine Substitution

The introduction of Penicillamine (Pen), a derivative of Cysteine with two methyl groups on the β-carbon, can significantly alter the pharmacological profile of a peptide. This is prominently observed in analogues of the neurohormone oxytocin. Substitution of Cysteine with Penicillamine has been shown to convert agonists into potent antagonists.

A key measure of antagonist potency is the pA2 value, which represents the negative logarithm of the antagonist concentration required to necessitate a two-fold increase in the agonist concentration to elicit the same response. Higher pA2 values indicate greater antagonist potency.

Table 1: Antagonist Potency (pA2) of Penicillamine-Substituted Oxytocin Analogues

Peptide AnalogueUterotonic Assay (in vitro) pA2 Value
[dPen¹,Pen⁶]oxytocin8.22[1]
[dPen¹,Pen⁶,5-tBuPro⁷]oxytocin8.19[1]
[dPen¹,cyclo(Glu⁴,Lys⁸)]oxytocin8.74[2]

Note: "dPen" refers to D-Penicillamine. The data presented here is for Penicillamine in general, as specific data for the Pen(pMeBzl) variant in a direct comparative context with Cys was not available in the reviewed literature.

The data clearly demonstrates that the incorporation of Penicillamine at specific positions in the oxytocin sequence results in potent antagonists of the oxytocin receptor. For instance, [dPen¹,Pen⁶]oxytocin exhibits a high pA2 value of 8.22, indicating strong competitive antagonism.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the biological activity of these peptide analogues.

In Vitro Rat Uterotonic Assay

This assay is a classical method for evaluating the agonistic or antagonistic activity of compounds on the oxytocin receptor in uterine smooth muscle.

Methodology:

  • Animal Preparation: Uteri are isolated from female Wistar rats (180-200 g) that have been injected with diethylstilbestrol (0.1 mg/rat) 18 hours prior to the experiment to induce estrus and sensitize the uterine tissue to oxytocin.

  • Tissue Preparation: The uterine horns are dissected and suspended in a 10 mL organ bath containing de Jalon's solution (a physiological salt solution) maintained at 32°C and aerated with a mixture of 95% O₂ and 5% CO₂.

  • Recording of Contractions: The isometric contractions of the uterine strips are recorded using a force-displacement transducer connected to a polygraph.

  • Agonist and Antagonist Addition:

    • For agonist activity, cumulative dose-response curves are generated by adding increasing concentrations of the test peptide.

    • For antagonist activity (pA2 determination), the tissue is pre-incubated with a specific concentration of the antagonist for 10-15 minutes. Then, a cumulative dose-response curve for the agonist (e.g., oxytocin) is generated in the presence of the antagonist. This is repeated for at least three different concentrations of the antagonist.

  • Data Analysis: The pA2 value is calculated using a Schild plot, which is a linear regression of log(dose ratio - 1) versus the negative log of the antagonist concentration.

Radioligand Binding Assay for Vasopressin V1a and V2 Receptors

This assay is used to determine the binding affinity of a peptide to its receptor.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the human V1a or V2 vasopressin receptor are cultured.

    • The cells are harvested, homogenized in a cold buffer, and centrifuged to isolate the cell membranes.

    • The membrane pellet is washed and resuspended in an assay buffer, and the protein concentration is determined.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]Arginine Vasopressin), and varying concentrations of the unlabeled test peptide (the competitor).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The contents of each well are then rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filters are washed with ice-cold buffer.

  • Quantification and Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (the inhibition constant).

Signaling Pathways

The biological effects of oxytocin and vasopressin analogues are mediated through their interaction with specific G protein-coupled receptors (GPCRs). The binding of an agonist to these receptors initiates a cascade of intracellular signaling events. Antagonists, on the other hand, bind to the receptor but do not trigger this downstream signaling, thereby blocking the action of the natural ligand.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor (OTR) primarily couples to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ is a key mediator of uterine contractions.

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin (Agonist) OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates Antagonist Pen(pMeBzl)-Peptide (Antagonist) Antagonist->OTR Binds & Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Uterine Contraction Ca_release->Contraction Leads to

Oxytocin Receptor Signaling Pathway.

Vasopressin V2 Receptor Signaling Pathway

The vasopressin V2 receptor (V2R) is primarily coupled to Gs proteins. Agonist binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response, such as the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, resulting in water reabsorption.

Vasopressin_V2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin (Agonist) V2R Vasopressin V2 Receptor (V2R) Vasopressin->V2R Binds & Activates Antagonist Pen(pMeBzl)-Peptide (Antagonist) Antagonist->V2R Binds & Blocks Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Water Reabsorption) PKA->Response Leads to

Vasopressin V2 Receptor Signaling Pathway.

Conclusion

The substitution of Cysteine with Penicillamine, and by extension its protected form Pen(pMeBzl), is a powerful tool in peptide drug discovery for modulating biological activity. The available data on oxytocin analogues strongly indicates that this modification can effectively convert an agonist into a potent antagonist, a desirable feature in the development of therapeutics for conditions such as preterm labor. The increased steric hindrance provided by the dimethyl groups of Penicillamine likely restricts the conformational flexibility of the peptide backbone, favoring a conformation that binds to the receptor but fails to induce the conformational changes necessary for signal transduction. Further quantitative structure-activity relationship studies directly comparing Pen(pMeBzl) and Cys analogues are warranted to fully elucidate the impact of this substitution on receptor affinity and functional activity across a broader range of peptide hormones and their receptors.

References

Safety Operating Guide

Proper Disposal of Boc-Pen(pMeBzl)-OH.DCHA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible disposal of specialized reagents like Boc-Pen(pMeBzl)-OH.DCHA is a critical component of laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Understanding the Compound: Key Identifiers

This compound is a protected amino acid derivative used in peptide synthesis and other research applications.[1][2][3] Due to the absence of a publicly available, specific Safety Data Sheet (SDS), it is imperative to treat this compound with a high degree of caution, assuming it may possess hazardous properties. The key identifiers for this compound are summarized below.

PropertyValue
Chemical Name N-α-(tert-Butoxycarbonyl)-S-(p-methylbenzyl)-penicillamine dicyclohexylammonium salt
Synonyms Boc-Pen(pMeBzl)-OH DCHA
CAS Number 198470-36-9 (D-form), 198474-61-2 (L-form)[1][3][4]
Molecular Formula C18H27NO4S · C12H23N[1]
Molecular Weight 534.8 g/mol [1]
Appearance Typically a white to off-white solid
Storage Desiccate at -20°C[5]

II. Hazard Identification and Essential Safety Precautions

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator or a fume hood should be used.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials.

1. Waste Segregation and Containment:

  • Solid Waste:

    • Carefully sweep up any solid this compound, taking care to avoid the creation of dust.

    • Place the solid waste into a clearly labeled, sealable container designated for chemical waste.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, pipette tips, and wipes, must be treated as chemical waste.

    • Collect these items in a separate, sealed plastic bag or container also designated for chemical waste.

  • Solutions:

    • If the compound is in a solution, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial chemical sorbent pads.

    • Place the saturated absorbent material into a sealed container for chemical waste.

2. Labeling:

  • Clearly and accurately label all waste containers with "Hazardous Waste" or "Chemical Waste."

  • The label must include the full chemical name: "this compound" and the CAS number.

3. Storage:

  • Store the sealed waste containers in a designated, well-ventilated, and secure chemical waste accumulation area.

  • The storage area should be cool and dry, away from incompatible materials.

4. Final Disposal Arrangements:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Provide an accurate description and quantity of the waste on the waste manifest.

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash. [6]

IV. Spill Management

In the event of a spill, ensure the area is well-ventilated and that appropriate PPE is worn.

  • Small Spills: For minor spills, carefully sweep up the solid material, place it in a labeled waste container, and decontaminate the area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as chemical waste.[6]

  • Large Spills: For significant spills, evacuate the immediate area and contact your institution's EHS or emergency response team for assistance.[6]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_containment Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste (Solid, Solution, Contaminated Items) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Place in Sealed, Labeled Chemical Waste Container B->C Segregate & Contain D Store in Designated Waste Accumulation Area C->D Secure Storage E Contact EHS or Licensed Waste Disposal Contractor D->E Initiate Disposal F Complete Waste Manifest E->F Documentation G Arrange for Pickup F->G Final Arrangement

Disposal workflow for this compound.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within their research environment.

References

Personal protective equipment for handling Boc-Pen(pMeBzl)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-Pen(pMeBzl)-OH.DCHA

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals. As the specific hazards of many research chemicals are not fully characterized, a cautious and proactive approach to safety is paramount.

Immediate Safety and Hazard Identification

Key Risk Factors:

  • Respiratory Sensitization: Inhalation of the lyophilized powder can lead to allergic reactions.[2][3]

  • Skin and Eye Irritation: Direct contact with the powder or solutions may cause irritation.[2][3]

  • Unknown Biological Activity: As a research chemical, its full biological and toxicological properties may not be fully understood.[2][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure. All personnel must be trained on the proper use, removal, and disposal of PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against chemical splashes and vapors.[2]
Face ShieldRecommended when there is a high risk of splashing, such as during initial reconstitution or large-scale solution handling.[2]
Body Protection Laboratory CoatA standard, full-coverage lab coat is the minimum requirement to protect skin and clothing.[2][3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling peptides. Always inspect gloves before use and consider double-gloving for added protection.[2]
Respiratory Protection Fume Hood/RespiratorAll handling of the solid powder must be conducted in a certified chemical fume hood to prevent inhalation of fine particles.[1][2][3]
Chemical Identification and Properties
IdentifierValue
Chemical Name Boc-D-Pen(pMeBzl)-OH.DCHA
CAS Number 198470-36-9[5]
Molecular Formula C18H27NO4S.C12H23N[5]
Molecular Weight 534.8 g/mol [5]
Primary Use Peptide Synthesis, Protein Degrader Building Blocks[5]

Operational Plan: Handling and Experimental Protocols

Engineering controls are the primary line of defense. All procedures involving the solid form of this compound must be performed in a designated area, such as a chemical fume hood equipped with a dedicated balance.[1]

Experimental Protocol: Weighing and Dissolving the Reagent

This protocol outlines the standard procedure for safely weighing the powdered compound and preparing a stock solution.

Materials:

  • Vial of this compound

  • Appropriate solvent (e.g., DMF, DCM)

  • Sealable container (e.g., round-bottom flask with screw cap)

  • Spatula and weighing paper

  • Calibrated pipettes or syringes

  • Designated waste container within the fume hood

  • Full Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Before starting, ensure your work area within the chemical fume hood is clean and uncluttered.[1] Don all required PPE (lab coat, safety goggles, and nitrile gloves).

  • Transport: Obtain the sealed container of this compound and transport it to the dedicated fume hood.[1]

  • Weighing:

    • Place a piece of weighing paper on the balance inside the fume hood and tare it.

    • Open the reagent bottle completely inside the fume hood to avoid exposure.[1]

    • Carefully use a clean spatula to transfer the desired amount of powder onto the weighing paper. Avoid creating dust.

    • Alternatively, weigh the reagent directly into your sealable reaction vessel.[1]

  • Transfer: Once the desired mass is weighed, carefully transfer the powder into the sealable container.

  • Immediate Cleanup:

    • Dispose of the contaminated weighing paper and any used cleaning materials (e.g., contaminated wipes) into the dedicated waste container located inside the fume hood.[1]

    • If any powder is spilled on the balance, spatula, or fume hood surface, decontaminate the area immediately.

  • Dissolution:

    • While the container is still in the fume hood, add the appropriate solvent using a calibrated pipette or syringe.

    • Seal the container securely before any agitation or removal from the fume hood.[1]

  • Storage: Store the resulting solution as required for your experiment, ensuring the container is clearly and accurately labeled. Peptide solutions are often less stable; for long-term storage, consider aliquoting and freezing at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

G cluster_prep Preparation Phase cluster_handling Powder Handling Phase (Inside Fume Hood) cluster_post Post-Handling & Disposal prep 1. Don Full PPE (Gloves, Goggles, Lab Coat) setup 2. Prepare Clean Fume Hood prep->setup weigh 3. Weigh Solid Reagent setup->weigh transfer 4. Transfer to Sealable Vessel weigh->transfer spill Spill Response weigh->spill If spill occurs dissolve 5. Add Solvent & Seal Vessel transfer->dissolve use 6. Proceed with Synthesis dissolve->use disposal 7. Dispose of Contaminated Waste in Designated Container use->disposal spill->disposal

Caption: Workflow for safely handling powdered this compound.

Disposal Plan

Proper waste management is critical to ensure laboratory and environmental safety.

Spill Response:

  • Evacuate and Restrict Access: Clear the immediate area of the spill.[2][4]

  • Contain: Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical containment.[2]

  • Decontaminate: Clean the area according to your institution's established protocols.[2]

Waste Disposal:

  • Designated Containers: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a clearly labeled, designated chemical waste container.[3] This container should be kept inside a fume hood.[1]

  • Waste Streams: Do not mix incompatible waste streams. Keep organic and aqueous peptide waste separate.[3]

  • Prohibited Disposal: Never dispose of this chemical or its waste down the drain or in the regular trash.[3]

  • Institutional Protocols: Follow all local and institutional guidelines for hazardous chemical waste disposal.[3] Decontaminate all reusable equipment before removing it from the designated work area.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.